molecular formula C7H5F3N2O3 B2929382 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid CAS No. 1341937-69-6

3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Número de catálogo: B2929382
Número CAS: 1341937-69-6
Peso molecular: 222.123
Clave InChI: WBVZBSNIQUHNHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.123. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-4(6(13)14)11-1-2-12-5/h1-2H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVZBSNIQUHNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Application Workflows of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid represents a highly specialized, fluorinated scaffold. The incorporation of the 2,2,2-trifluoroethoxy moiety at the 3-position of the pyrazine ring imparts unique physicochemical characteristics—specifically modulating lipophilicity, metabolic stability, and the acidity of the adjacent carboxylic acid.

This technical whitepaper provides a comprehensive guide on the compound's structural properties, mechanistic behavior, and field-proven laboratory workflows, ensuring rigorous scientific integrity and reproducibility.

Structural & Physicochemical Profiling

Accurate physicochemical data is critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles, as well as optimizing synthetic handling. The table below synthesizes the core metrics of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, derived from structural isomers and computational modeling 1.

PropertyValueMechanistic Implication
Molecular Formula C7H5F3N2O3Defines the exact mass and isotopic distribution.
Molecular Weight 222.12 g/mol Low MW allows for downstream elaboration while maintaining lead-like properties.
Predicted pKa ~2.1Highly acidic compared to benzoic acid due to the ortho-electron-withdrawing effect.
LogP (XLogP3) ~1.1Balanced lipophilicity; the CF3 group enhances membrane permeability.
TPSA 72.3 ŲOptimal for oral bioavailability (< 140 Ų) but restricts passive blood-brain barrier penetration.
H-Bond Donors / Acceptors 1 / 8Facilitates strong target engagement via the carboxylate and pyrazine nitrogens.

Mechanistic Insights: The Ortho-Effect in Pyrazine Scaffolds

Understanding the causality behind the reactivity of this building block requires analyzing the electronic environment of the pyrazine ring. The pyrazine core is inherently electron-deficient. Unsubstituted pyrazine-2-carboxylic acid (pyrazinoic acid) has a measured pKa of 2.92 2. Introducing a halogen at the 3-position, such as in 3-chloropyrazine-2-carboxylic acid, drops the pKa to approximately 1.51 due to strong inductive (-I) withdrawal .

In 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, the trifluoroethoxy group exerts a dual electronic effect: a minor resonance donation (+M) from the oxygen atom, which is entirely overwhelmed by the potent inductive withdrawal (-I) of the adjacent trifluoromethyl (-CF3) group. This results in an estimated pKa of ~2.1.

Application Consequence: At physiological pH (7.4), this compound exists almost entirely as a carboxylate anion, crucial for forming salt bridges in target binding pockets. Furthermore, the steric bulk of the trifluoroethoxy group shields the carboxylate. While this increases the activation energy required for synthetic amide coupling, it simultaneously protects the resulting amide from enzymatic cleavage in vivo, significantly enhancing the metabolic half-life of the drug candidate 3.

Synthetic Methodologies & Reaction Workflows

To ensure high-fidelity synthesis, a self-validating three-step protocol starting from 3-chloropyrazine-2-carboxylic acid is recommended. Direct nucleophilic aromatic substitution (SNAr) on the free acid is often low-yielding because the deprotonated carboxylate repels the incoming alkoxide nucleophile. Therefore, transient esterification is critical.

Protocol: Synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
  • Esterification : Suspend 3-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic H2SO4 and reflux for 12 hours. Concentrate and extract with EtOAc to yield methyl 3-chloropyrazine-2-carboxylate.

  • SNAr Reaction : Dissolve the ester (1.0 eq) in anhydrous DMF. Add 2,2,2-trifluoroethanol (1.5 eq) and Cesium Carbonate (Cs2CO3, 2.0 eq).

    • Causality: Cs2CO3 is selected over NaH because its larger cationic radius provides a more reactive, less tightly paired "naked" alkoxide. This accelerates the SNAr at the electron-deficient 3-position without degrading the sensitive pyrazine core. Heat at 80°C for 4 hours.

  • Saponification : Treat the intermediate with 2M LiOH in THF/H2O (1:1) at room temperature for 2 hours.

    • Causality: LiOH is mild enough to hydrolyze the ester without displacing the newly installed trifluoroethoxy group. Acidify with 1M HCl to pH 2 to precipitate the target acid.

Synthesis A 3-Chloropyrazine-2- carboxylic acid B Methyl 3-chloropyrazine- 2-carboxylate A->B MeOH, H2SO4 Reflux, 12h C Methyl 3-(2,2,2-trifluoroethoxy) pyrazine-2-carboxylate B->C CF3CH2OH, Cs2CO3 DMF, 80°C, 4h D 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (aq)

Synthetic workflow for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid.

Analytical Characterization Protocols

A self-validating analytical system is required to confirm the identity and purity of the synthesized building block before downstream application:

  • LC-MS (ESI-) : The compound ionizes highly efficiently in negative mode due to its low pKa. Expect a dominant [M-H]⁻ peak at m/z 221.0.

  • 19F NMR (400 MHz, DMSO-d6) : A sharp triplet around -74 ppm confirms the intact CF3 group and its coupling to the adjacent methylene protons.

  • 1H NMR (400 MHz, DMSO-d6) : The pyrazine protons will appear as two distinct doublets (ortho-coupling, ~8.5-8.8 ppm). The -CH2- of the trifluoroethoxy group will appear as a characteristic quartet (~5.0 ppm) due to splitting by the adjacent fluorine atoms.

Applications in Drug Discovery: Amide Coupling Workflows

The primary utility of this building block is its incorporation into larger API scaffolds via amide bond formation. Due to the severe steric hindrance at the 3-position, standard coupling reagents (e.g., EDC/HOBt) often fail or result in unacceptable yields.

Protocol: Sterically Hindered Amide Coupling
  • Activation : Dissolve the 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

  • Coupling Reagent : Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

    • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. The additional nitrogen in the HATU leaving group provides a neighboring group effect that is critical for overcoming the steric bulk of the ortho-trifluoroethoxy group. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the active ester.

  • Isolation : Stir at room temperature for 2-4 hours. Quench with water and extract with dichloromethane to yield the fluorinated pyrazine amide candidate.

Application Acid 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid Activation Activation Complex (HATU / DIPEA / DMF) Acid->Activation Amine Target Amine (R-NH2) Amine->Activation Product Fluorinated Pyrazine Amide Candidate Activation->Product Room Temp, 2-4h Screening In Vitro / In Vivo Screening Product->Screening Purified API

Optimized amide coupling workflow for sterically hindered pyrazines.

References

  • Pyrazinic acid (ECMDB02069). ECMDB.
  • 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID | 27398-39-6. ChemicalBook.
  • 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. Guidechem.
  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar.

Sources

1H and 13C NMR chemical shifts for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Characteristics of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous structures to offer a robust forecast of its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the structural elucidation and verification of this and related compounds. Included are predicted chemical shifts, a comprehensive experimental protocol for data acquisition, and a discussion of the underlying principles governing the spectral features.

Introduction: The Significance of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid and the Role of NMR

3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the presence of the pyrazine core, a scaffold found in numerous biologically active molecules. The incorporation of a trifluoroethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. By providing detailed information about the chemical environment of individual protons (1H NMR) and carbon atoms (13C NMR), it allows for the confirmation of the molecular skeleton, the nature and placement of functional groups, and the stereochemistry of a molecule. For a novel compound like 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, a thorough understanding of its expected NMR spectra is crucial for confirming its successful synthesis and purity.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is anticipated to exhibit distinct signals corresponding to the pyrazine ring protons, the methylene protons of the trifluoroethoxy group, and the acidic proton of the carboxylic acid. The predicted chemical shifts are based on the analysis of pyrazine-2-carboxylic acid and related derivatives, as well as the known effects of alkoxy and trifluoro substituents.[1][2][3]

Table 1: Predicted 1H NMR Chemical Shifts for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-58.60 - 8.75Doublet~2.5The pyrazine ring protons are deshielded due to the electronegativity of the two nitrogen atoms. H-5 is coupled to H-6.
H-68.45 - 8.60Doublet~2.5Similar to H-5, this proton is in an electron-deficient aromatic system. It is coupled to H-5.
-OCH2-4.90 - 5.10Quartet3JHF ≈ 8-9The methylene protons are deshielded by the adjacent oxygen atom and coupled to the three fluorine atoms of the trifluoromethyl group, resulting in a quartet.[4]
-COOH> 13Broad Singlet-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
Rationale for Predicted 1H Chemical Shifts
  • Pyrazine Ring Protons (H-5 and H-6): The pyrazine ring is an electron-deficient aromatic system, leading to downfield chemical shifts for its protons, typically in the range of 8.5-9.2 ppm for the parent pyrazine.[5] The presence of the electron-donating trifluoroethoxy group at C-3 and the electron-withdrawing carboxylic acid group at C-2 will influence the precise chemical shifts of H-5 and H-6. The alkoxy group is expected to exert a modest shielding effect, while the carboxylic acid will have a deshielding influence.

  • Trifluoroethoxy Protons (-OCH2-): The methylene protons of the trifluoroethoxy group are adjacent to an oxygen atom, which causes a downfield shift. Furthermore, the strong electron-withdrawing effect of the three fluorine atoms on the neighboring carbon will further deshield these protons. The coupling to the three equivalent fluorine atoms (a spin 1/2 nucleus with I=1/2) is expected to split the signal into a quartet.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d6, it is expected to appear at a very downfield position, often above 13 ppm, and will likely be broad.

Predicted 13C NMR Spectrum

The 13C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The chemical shifts are predicted based on data for pyrazine-2-carboxylic acid and the established substituent effects of alkoxy and trifluoroalkyl groups.[6][7]

Table 2: Predicted 13C NMR Chemical Shifts for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid in DMSO-d6

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to nJCF)Rationale
C=O165 - 168SingletThe carbonyl carbon of the carboxylic acid is highly deshielded.
C-3158 - 162SingletThis carbon is attached to the electronegative oxygen of the trifluoroethoxy group, leading to a significant downfield shift.
C-2148 - 152SingletThis quaternary carbon is part of the electron-deficient pyrazine ring and is attached to the carboxylic acid group.
C-5145 - 148SingletAromatic CH carbon in the electron-deficient pyrazine ring.
C-6142 - 145SingletAromatic CH carbon in the electron-deficient pyrazine ring.
-CF3122 - 126Quartet (1JCF ≈ 270-280 Hz)The carbon of the trifluoromethyl group is significantly deshielded and exhibits a large one-bond coupling to the three fluorine atoms.
-OCH2-65 - 68Quartet (2JCF ≈ 30-40 Hz)The methylene carbon is deshielded by the adjacent oxygen and shows a two-bond coupling to the fluorine atoms.
Rationale for Predicted 13C Chemical Shifts
  • Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The carbon atoms of the pyrazine ring are generally found in the aromatic region of the spectrum. The carbon bearing the trifluoroethoxy group (C-3) is expected to be the most downfield of the ring carbons due to the strong deshielding effect of the oxygen atom. The carbon attached to the carboxylic acid (C-2) will also be significantly downfield.

  • Carboxylic Acid Carbon (C=O): The carbonyl carbon will be the most deshielded carbon in the molecule, appearing in the typical range for carboxylic acids.

  • Trifluoroethoxy Carbons (-OCH2- and -CF3): The methylene carbon (-OCH2-) will be deshielded by the adjacent oxygen and will exhibit a smaller, two-bond coupling to the fluorine atoms. The trifluoromethyl carbon (-CF3) will show a characteristic large one-bond C-F coupling, resulting in a quartet.

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for obtaining high-quality 1H and 13C NMR spectra of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid.

Materials and Equipment
  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (sample)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • 5 mm NMR tubes

  • Pipettes and vials

  • NMR spectrometer (400 MHz or higher recommended)

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the sample for 1H NMR and 20-30 mg for 13C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For 1H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • For 13C NMR:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as 13C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum to the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).

  • Perform baseline correction.

  • Integrate the peaks in the 1H NMR spectrum.

Visualizations

molecular_structure Structure of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid cluster_ring Pyrazine Ring cluster_substituents Substituents N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 COOH C(=O)OH C2->COOH N4 N4 C3->N4 O O C3->O C5 C5(H) N4->C5 C6 C6(H) C5->C6 C6->N1 CH2 CH2 O->CH2 CF3 CF3 CH2->CF3 workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in DMSO-d6) DataAcq Data Acquisition (1H & 13C NMR) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Referencing) DataAcq->Processing Analysis Spectral Analysis (Peak Assignment) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: A simplified workflow for the NMR analysis of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the 1H and 13C NMR spectral characteristics of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. The predicted chemical shifts and coupling constants, along with the detailed experimental protocol, are intended to aid researchers in the synthesis, purification, and structural confirmation of this and structurally related compounds. The principles outlined herein are grounded in established NMR theory and data from analogous molecules, providing a reliable framework for spectral interpretation.

References

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2005). Molecules, 10(2), 436-444. [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Sitorus, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Yuliana, A., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057.
  • PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Abdel-Aziz, M., & Abdel-Rahman, H. M. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(8), 3384-3388.
  • Supporting Information for: A practical and efficient synthesis of anilines from nitroarenes using a recyclable heterogeneous catalyst. (n.d.). The Royal Society of Chemistry.
  • Reddy, G. S., Goldstein, J. H., & Mandell, L. (1961). Methyl Group Substituent Effects on Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Ethylenic Systems. Journal of the American Chemical Society, 83(9), 2045-2047.
  • Chemical Shifts. (n.d.). [Link]

  • Al-Hourani, B. J., et al. (2015). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l.
  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: (1)H, (13)C and (15)N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624.
  • Lodewyk, M. W., et al. (2012). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 17(12), 14336-14365.
  • SpectraBase. (n.d.). 2,2,2-Trifluoroethanol. [Link]

  • SpectraBase. (n.d.). Pyrazine. [Link]

  • NextSDS. (n.d.). 3-Ethoxypyrazine-2-carboxylic acid — Chemical Substance Information. [Link]

  • Buchanan, G. W., et al. (1999).
  • Nikolova, P., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4527.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
  • Mori, T., et al. (2025).
  • Ciofini, I., et al. (2006). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, (23), 2943-2953.

Sources

Mass Spectrometry Fragmentation Pattern of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics & Ionization Causality

The molecule 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (Exact Mass: 222.025 Da) presents a unique analytical profile due to the interplay of three distinct functional motifs: a highly stable pyrazine core, a labile carboxylic acid moiety, and a strongly electron-withdrawing trifluoroethoxy ether group. Understanding the gas-phase behavior of this compound is critical for its identification and quantification in drug metabolism and pharmacokinetic (DMPK) studies.

When subjected to Electrospray Ionization in positive mode (ESI+), the molecule predominantly forms a protonated precursor ion [M+H]⁺ at m/z 223.03 . The causality behind this efficient ionization lies in the basicity of the pyrazine nitrogen atoms. To ensure maximum ionization efficiency, acidic mobile phase additives (e.g., 0.1% Formic Acid) are strictly required. The formic acid acts as an abundant proton source, driving the equilibrium toward the protonated state and preventing signal suppression that would otherwise occur in neutral or basic conditions.

Mechanistic Fragmentation Pathways

Upon isolation of the m/z 223 precursor in the first quadrupole (Q1) and subsequent introduction into the collision cell, the molecule undergoes Collision-Induced Dissociation (CID). The fragmentation is not random; it follows a highly predictable, sequential thermodynamic logic governed by bond dissociation energies and the stability of the resulting product ions.

Primary Cleavage: Decarboxylation

The lowest-energy fragmentation pathway is the loss of carbon dioxide (-44 Da) from the carboxylic acid group, generating a robust product ion at m/z 179.04 . As documented in mass spectrometric analyses of similar fluorinated pyrazine-2-carboxylic acids (), the proximity of the carboxylic acid to the pyrazine nitrogen facilitates a cyclic transition state, making decarboxylation highly favorable even at low collision energies (15–20 eV). A minor competing pathway is dehydration (-18 Da), yielding an ion at m/z 205.02, though this is typically of low abundance.

Secondary Cleavage: Ether Bond Dissociation

Once the carboxyl group is extruded, the resulting m/z 179 ion (3-(2,2,2-trifluoroethoxy)pyrazine) requires higher collision energies (25–35 eV) to fracture the ether linkage. The highly electronegative -CF₃ group exerts a strong inductive pull, destabilizing the O-CH₂ bond. This leads to two primary secondary fragments, consistent with known trifluoroethoxy fragmentation behaviors ([1]):

  • Loss of the 2,2,2-trifluoroethyl radical/neutral (-83 Da): Cleavage of the O-CH₂ bond leaves the oxygen attached to the pyrazine ring, forming a highly stable hydroxypyrazinyl cation tautomer at m/z 96.03 .

  • Loss of the entire trifluoroethoxy group (-99 Da): Cleavage of the pyrazine-oxygen bond yields the bare pyrazinyl cation at m/z 79.03 ([2]).

Quantitative Fragmentation Data

The table below summarizes the predicted quantitative data for the MRM (Multiple Reaction Monitoring) transitions.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)Relative Abundance
223.03179.0444 (CO₂)[M+H - CO₂]⁺15 - 20High (Quantifier)
223.03205.0218 (H₂O)[M+H - H₂O]⁺15 - 20Low
179.0496.0383 (CH₂CF₃)[C₄H₄N₂O]⁺25 - 30Medium (Qualifier)
179.0479.0399 (OCH₂CF₃)[C₄H₃N₂]⁺30 - 35High (Qualifier)
Pathway Visualization

FragmentationPathway M [M+H]+ m/z 223.03 Precursor Ion F1 [M+H - CO2]+ m/z 179.04 Decarboxylation M->F1 -CO2 (-44 Da) F2 [M+H - H2O]+ m/z 205.02 Dehydration M->F2 -H2O (-18 Da) F3 [C4H4N2O]+ m/z 96.03 Hydroxypyrazinyl Cation F1->F3 -CH2CF3 (-83 Da) F4 [C4H3N2]+ m/z 79.03 Pyrazinyl Cation F1->F4 -OCH2CF3 (-99 Da)

Proposed ESI+ fragmentation pathway for m/z 223 precursor.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system . By utilizing a Collision Energy (CE) sweep, the method inherently proves the sequential nature of the fragmentation. If m/z 179 appears at low CE and m/z 79 appears only at high CE, the structural connectivity of the molecule is analytically confirmed.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a 1 µg/mL working solution using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete dissolution of the crystalline solid, while the 50:50 aqueous/organic working solution matches the initial conditions of the reversed-phase gradient, preventing peak distortion (solvent effects) upon injection.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.

  • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid in solution (keeping it neutral for better C18 retention) while simultaneously providing protons for ESI+ gas-phase ionization.

Step 3: Mass Spectrometry Parameters

  • Action: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas to 800 L/hr.

  • Self-Validation (CE Sweep): Program Q1 to isolate m/z 223.0. Program the collision cell to ramp the CE from 15 eV to 35 eV across the peak elution window.

  • Causality: The CE sweep guarantees that both the low-energy quantifier ion (m/z 179) and the high-energy qualifier ions (m/z 96, m/z 79) are captured in a single run. The ratio of these product ions serves as an isotopic fingerprint, confirming the analyte's identity against isobaric interferences.

Workflow Visualization

LCMSWorkflow S1 Sample Prep (1 µg/mL) S2 UHPLC (C18 Column) S1->S2 S3 ESI+ (3.5 kV) S2->S3 S4 Q1 Isolation (m/z 223) S3->S4 S5 CID Sweep (15-35 eV) S4->S5 S6 Q3 Detection (Product Ions) S5->S6

Step-by-step LC-MS/MS analytical workflow for targeted detection.

References

  • Yang, et al. "(+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia." Frontiers in Pharmacology, 2021. Available at:[Link]

  • Dolezal, et al. "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules (MDPI), 2013. Available at:[Link]

Sources

Physicochemical Profiling of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid: pKa, logP, and Methodological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of heterocyclic pharmacophores requires a rigorous understanding of their physicochemical properties. 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid represents a highly specialized building block, merging the metal-chelating and hydrogen-bonding capabilities of the pyrazine-2-carboxylic acid core with the extreme lipophilicity and metabolic stability of a trifluoroethoxy (TFEO) substituent.

This whitepaper provides an in-depth analysis of the acid dissociation constant (pKa) and partition coefficient (logP) of this compound. Because empirical data for highly specific novel derivatives can be sparse, this guide synthesizes authoritative structural cheminformatics with field-proven experimental protocols to establish a self-validating framework for physicochemical profiling.

Structural and Electronic Causality: Predicting pKa and logP

To understand the behavior of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, we must deconstruct its molecular architecture and evaluate the thermodynamic contributions of its substituents.

Baseline Properties of the Parent Scaffold

The parent molecule, pyrazine-2-carboxylic acid (the active metabolite of the antitubercular drug pyrazinamide), is a highly polar, electron-deficient heteroaromatic compound. According to authoritative chemical databases, the parent compound exhibits a pKa of 2.92 and a highly hydrophilic logP of -0.52 [1][2][3]. The low pKa relative to benzoic acid (pKa 4.2) is driven by the strong inductive electron withdrawal (-I effect) of the two nitrogen atoms within the pyrazine ring[4].

The Impact of the 3-(2,2,2-Trifluoroethoxy) Substituent

The introduction of the TFEO group at the 3-position induces profound shifts in both ionization and lipophilicity:

  • pKa Modulation (Acidity): Alkoxy groups typically exert a mixed electronic effect: resonance donation (+R) and inductive withdrawal (-I). However, the presence of the three highly electronegative fluorine atoms in the TFEO group severely restricts the oxygen's ability to donate electron density into the ring. Consequently, the strong inductive withdrawal (-I) dominates . This effect stabilizes the conjugate base (the carboxylate anion) at the adjacent 2-position, further lowering the pKa. We calculate the shifted pKa to be in the range of 1.80 to 2.20 .

  • logP Modulation (Lipophilicity): The TFEO group is notoriously lipophilic and fluorophobic, often utilized in medicinal chemistry to enhance membrane permeability without increasing metabolic liability[5][6]. The trifluoromethyl moiety contributes significantly to the Hansch-Fujita π constant. Adding this group to the hydrophilic pyrazine core shifts the molecule from a hydrophilic state to a moderately lipophilic state, with a calculated logP of 0.80 to 1.20 .

Quantitative Data Synthesis

The table below summarizes the comparative physicochemical shift induced by the TFEO functionalization.

ParameterPyrazine-2-carboxylic acid (Parent)3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
pKa (Acidic) 2.921.80 – 2.20 (Calculated)
logP (Octanol/Water) -0.520.80 – 1.20 (Calculated)
Physiological Charge (pH 7.4) -1 (Anion)-1 (Anion)
Primary Electronic Effect N/AStrong Inductive Withdrawal (-I)
Lipophilic Contribution ( π ) N/A+1.32 to +1.72 (TFEO group)

Experimental Methodologies for Empirical Validation

To transition from predictive modeling to empirical certainty, researchers must employ self-validating experimental systems. The following protocols detail the gold-standard methodologies for determining the pKa and logP of fluorinated heteroaromatics.

Protocol 1: Potentiometric Titration for pKa Determination

Potentiometry remains the most robust method for determining the pKa of soluble ionizable compounds.

Causality & Rationale: Because the predicted pKa is very low (~2.0), the titration must be performed at a relatively high concentration to ensure the inflection point is distinguishable from the background ionization of the solvent (water).

Step-by-Step Workflow:

  • Solvent Preparation: Boil and cool ultra-pure water (18.2 MΩ·cm) while purging with inert Argon gas. Causality: This removes dissolved CO2​ , preventing the formation of carbonic acid which would create false buffering regions at low pH.

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 1.68, 4.01, and 7.00) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mmol of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid in 50 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl acts as a background electrolyte to maintain constant ionic strength, ensuring activity coefficients remain stable during the titration.

  • Titration Execution: Titrate the solution using standardized 0.1 M KOH in 0.05 mL increments. Allow the potential to stabilize (drift < 0.1 mV/min) before recording each data point.

  • Data Processing: Perform a blank titration (0.15 M KCl only). Subtract the blank curve from the sample curve and calculate the pKa using the Bjerrum formation function or non-linear least-squares refinement software (e.g., Hyperquad).

Protocol 2: Shake-Flask Method (HPLC-UV) for logP Determination

For a compound with a logP near 1.0, the traditional shake-flask method coupled with HPLC quantification provides exceptional accuracy.

Causality & Rationale: The compound contains an ionizable carboxylic acid. To measure the true partition coefficient (logP) rather than the distribution coefficient (logD), the aqueous phase must be maintained at a pH where the compound is entirely unionized (pH < pKa - 2). Given the pKa is ~2.0, the aqueous phase must be acidified to pH ~0.5 using HCl.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir 1-octanol and 0.5 M HCl (aq) together for 24 hours at 25 °C, then allow them to separate. Causality: Using mutually saturated phases prevents volume transfer between the layers during the actual experiment, which would skew concentration calculations.

  • Partitioning: Dissolve exactly 1.0 mg of the compound in 5.0 mL of the saturated 1-octanol phase. Add 5.0 mL of the saturated aqueous HCl phase.

  • Equilibration: Seal the flask and agitate on a mechanical shaker for 60 minutes at 25.0 ± 0.1 °C. Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases using HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient, λmax​ ~260 nm).

  • Validation (Mass Balance): Calculate the total mass recovered from both phases. The sum must be within 98-102% of the initial 1.0 mg. If mass is lost, it indicates interfacial adsorption or degradation, invalidating the run. Calculate logP as log10​([Coctanol​]/[Caqueous​]) .

Visualizing Workflows and Pharmacokinetic Logic

To encapsulate the relationship between the experimental validation and the biological implications of these physicochemical properties, the following logic diagrams are provided.

G N1 Compound Synthesis & Purity Check N2 Potentiometric Titration (pKa) N1->N2 Aqueous phase N3 Shake-Flask Method (logP) N1->N3 Octanol/Water N4 Data Synthesis & SAR Modeling N2->N4 Ionization profile N3->N4 Lipophilicity

Experimental workflow for empirical determination of pKa and logP values.

Pathway Stomach Gastric Fluid (pH 1.5) Unionized Fraction Membrane Lipid Bilayer Membrane (Permeable to Unionized) Stomach->Membrane High Permeability Intestine Intestinal Fluid (pH 6.5) Ionized Fraction Intestine->Membrane Low Permeability Blood Systemic Circulation (Target Distribution) Membrane->Blood Passive Diffusion

pH-dependent absorption pathway of the pyrazine-2-carboxylic acid derivative.

Conclusion

The functionalization of pyrazine-2-carboxylic acid with a 3-(2,2,2-trifluoroethoxy) group creates a molecule with a highly specific physicochemical profile. The strong inductive withdrawal of the fluorinated ether lowers the pKa to approximately 2.0, ensuring the molecule is fully ionized at physiological pH. Simultaneously, the lipophilic nature of the TFEO group rescues the molecule from the extreme hydrophilicity of its parent scaffold, raising the logP to approximately 1.0. This delicate balance of high ionization and moderate lipophilicity makes it an intriguing candidate for specialized pharmacokinetic targeting, particularly where passive diffusion through specific pH gradients (such as the gastric mucosa) is required.

References

  • GuideChem.What is 2-Pyrazinecarboxylic Acid and Its Applications.
  • ECMDB (E. coli Metabolome Database).Pyrazinic acid (ECMDB02069).
  • Semantic Scholar.Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity.
  • ACS Omega / PMC.Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination.

Sources

Navigating the Synthesis and Handling of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block in Medicinal Chemistry

3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is an emerging heterocyclic building block of significant interest to researchers and scientists in the field of drug discovery and development. Its unique structural combination, featuring a pyrazine core, a carboxylic acid moiety, and a trifluoroethoxy group, offers a compelling scaffold for the design of novel therapeutic agents. The pyrazine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The trifluoroethoxy group can enhance metabolic stability, improve cell permeability, and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The carboxylic acid functional group provides a key handle for further chemical modification and can act as a crucial interaction point with biological receptors.

Hazard Analysis: A Composite Profile from Structural Analogs

The hazard profile of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is extrapolated from related structures. The primary hazards are anticipated to be skin and eye irritation, potential for respiratory tract irritation, and possible harm if swallowed.

Based on data from analogous compounds, the following hazard classifications are likely applicable:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Hazard Pictograms:

Signal Word: Warning

It is imperative to handle this compound with the assumption that it possesses these hazards until comprehensive toxicological data becomes available.

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

Given the anticipated hazards, a stringent set of handling and storage protocols is essential to ensure the safety of laboratory personnel.

Experimental Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid in a research setting.

Workflow for Safe Handling of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Analogous SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Suitable Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of the target compound.

Step-by-Step Handling Protocol:
  • Review Safety Information : Before handling, thoroughly review the safety information for structurally similar compounds, such as pyrazine-2-carboxylic acid and other fluorinated aromatic carboxylic acids.

  • Engineering Controls : All manipulations of the solid compound or its concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or chemical splash goggles.[1]

  • Weighing and Transfer : When weighing the solid material, do so on a tared weigh paper or in a suitable container within the fume hood to minimize the generation of dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Waste Disposal : Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with institutional and local regulations for chemical waste.

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

Storage Requirements:
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents and incompatible materials.[1]

Toxicological Profile and First-Aid Measures

The toxicological properties of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid have not been extensively studied. The information below is based on the expected effects from its structural components.

Exposure RoutePotential EffectsFirst-Aid Measures
Inhalation May cause respiratory tract irritation.[3]Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Causes skin irritation, characterized by redness, itching, and pain.Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Wash with soap and water. Seek medical attention if irritation develops or persists.[3]
Eye Contact Causes serious eye irritation, which may include redness, pain, and tearing.Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Harmful if swallowed. May cause gastrointestinal irritation.Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for minimizing exposure risk. The following decision tree can guide the selection process.

PPE Selection for Handling 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid cluster_solid Handling Solid cluster_solution Handling Solution start Start: Assess Task solid_ppe Lab Coat Nitrile Gloves Safety Glasses with Side Shields start->solid_ppe Weighing/Transfer solution_ppe Lab Coat Nitrile Gloves Chemical Splash Goggles Face Shield (if splash risk is high) start->solution_ppe Dissolving/Reaction

Caption: Decision tree for selecting appropriate PPE.

Accidental Release and Fire-Fighting Measures

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate : Immediately evacuate the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, but do not use a method that will disperse dust into the air.

  • Contain : For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Report : Report the incident to the appropriate safety personnel.

Fire-Fighting Measures
  • Extinguishing Media : Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.

  • Specific Hazards : Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.

Conclusion

3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a valuable research tool with significant potential in drug discovery. While specific hazard data is limited, a thorough analysis of its structural components allows for a robust and cautious approach to its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely unlock the potential of this novel building block.

References

  • Chemical Substance Information for 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid. (n.d.). Retrieved from [Link]

  • Chemical Substance Information for 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine. (n.d.). Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Safety Data Sheet: Acetyl Pyrazine 5% in PG. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • Nevada Division of Environmental Protection. (2007, November 16). Toxicological Profiles for Three Organic Acids. Retrieved from [Link]

  • Alpha Resources Inc. (n.d.). Safety Data Sheet: Calcium Carbonate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Calcium carbonate. Retrieved from [Link]

Sources

single crystal X-ray diffraction of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Abstract

This guide provides a comprehensive, technically-grounded walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. The determination of the precise three-dimensional atomic arrangement of this molecule is critical for understanding its structure-activity relationship (SAR), particularly in the context of drug discovery and development. Pyrazine derivatives are a privileged scaffold in medicinal chemistry, and the strategic incorporation of a trifluoroethoxy group can significantly enhance pharmacokinetic properties such as metabolic stability and binding affinity.[1][2][3] This document details the entire workflow, from crystal growth to final structure refinement and validation, framed with the causal logic behind key experimental decisions, ensuring a robust and reproducible methodology.

Introduction: The Scientific Rationale

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery.[4][5] 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a compound of significant interest due to its constituent functional groups. The pyrazine ring is a bioisostere of pyridine and pyrimidine and is present in numerous clinically approved drugs.[6] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at a biological target.

The addition of fluorine, particularly as a trifluoroethoxy group, is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[7] Fluorine's high electronegativity and the strength of the C-F bond can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.[1][8]

  • Modulate Lipophilicity: Influencing membrane permeability and bioavailability.[8]

  • Improve Binding Affinity: Through favorable electrostatic interactions with protein targets.[1][9]

Given these factors, an unambiguous determination of the molecule's three-dimensional structure, including its conformation, intermolecular interactions, and crystal packing, is paramount. SC-XRD is the definitive method for achieving this, providing atomic-resolution data that is indispensable for structure-based drug design.[10][11]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring careful planning and execution. Each stage is designed to yield a single crystal of sufficient quality for diffraction analysis and to ensure the resulting data is of the highest possible fidelity.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Analysis & Validation A Synthesis & Purification B Solubility Screening A->B C Crystallization B->C D Crystal Selection & Mounting C->D E Diffractometer Setup D->E F X-ray Data Collection E->F G Data Processing & Reduction F->G H Structure Solution G->H I Structure Refinement H->I J Structural Analysis & Visualization I->J K Validation & Deposition (CIF) J->K

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Step 1: High-Quality Crystal Growth

The success of the entire experiment hinges on obtaining a single, well-ordered crystal, free from significant defects. Crystallization is a process of controlled precipitation where molecules self-assemble from a supersaturated solution into a highly ordered lattice.[12][13]

Causality in Technique Selection: The choice of crystallization method is dictated by the compound's solubility and thermal stability. For novel organic molecules like our target, a systematic screening of solvents and techniques is essential.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: The simplest method, suitable for compounds that are stable and have moderate solubility. The solvent slowly evaporates, increasing the concentration of the solute to the point of supersaturation and subsequent crystallization.[13]

  • Vapor Diffusion: Ideal for milligram quantities of material. A solution of the compound is allowed to equilibrate with a vapor of an "anti-solvent" (a solvent in which the compound is poorly soluble). As the anti-solvent diffuses into the primary solution, it lowers the compound's solubility, inducing crystallization.[14][15]

  • Solvent Layering: Useful when direct mixing of a solvent and anti-solvent causes rapid precipitation. A solution of the compound is carefully layered with a less dense, miscible anti-solvent, allowing for slow diffusion at the interface to promote crystal growth.[15]

Protocol 1: Crystallization by Slow Evaporation

  • Solvent Selection: Begin by performing a qualitative solubility test. Identify a solvent (e.g., Acetone, Acetonitrile, or an Ethanol/Water mixture) in which 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is sparingly soluble at room temperature. The goal is to create a nearly saturated solution.

  • Solution Preparation: Dissolve 5-10 mg of the purified compound in the chosen solvent in a small, clean vial (e.g., a 2 mL glass vial). Gentle warming may be used to aid dissolution, but the solution should be allowed to return to room temperature.

  • Evaporation Control: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use parafilm with a few pinholes. This is a critical control step: a slower evaporation rate generally leads to fewer, higher-quality crystals.[13]

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) and leave it undisturbed for several days to weeks.

  • Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals. Once suitable crystals have formed, they should be promptly harvested to prevent them from redissolving or becoming overgrown.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is obtained, it is subjected to a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, which contains the information about the atomic arrangement.

The Logic of Data Collection Strategy: The goal is to measure the intensity and position of as many unique diffraction spots as possible to a desired resolution. The strategy is designed to maximize data completeness and redundancy while minimizing data collection time and potential crystal decay from radiation damage.[16]

Protocol 2: Crystal Mounting and Data Collection

  • Crystal Selection & Mounting: Under a microscope, select a well-formed single crystal. Using a cryo-loop, carefully scoop the crystal from the mother liquor along with a small amount of the solution to prevent it from drying out. Immediately plunge the loop into liquid nitrogen. This vitrifies the surrounding solvent, protecting the crystal from atmospheric damage and allowing for data collection at low temperatures (typically 100 K) to minimize thermal motion of the atoms.

  • Diffractometer Mounting: Transfer the frozen crystal onto the goniometer head of the diffractometer, which is bathed in a cold stream of nitrogen gas.[17]

  • Initial Screening: Collect a few initial diffraction images (frames) at different crystal orientations to assess the crystal's diffraction quality and to determine the unit cell parameters and Bravais lattice.[18]

  • Strategy Calculation: Based on the determined unit cell and lattice symmetry, the instrument's software will calculate an optimal data collection strategy. This involves a series of runs, each consisting of the crystal rotating through a specific angular range (e.g., 180-360 degrees) while diffraction images are continuously recorded.[16]

  • Full Data Collection: Execute the calculated strategy. The X-ray source (e.g., Mo or Cu Kα), exposure time per frame, and detector distance are key parameters that are optimized to achieve the best signal-to-noise ratio.

Table 1: Representative Data Collection and Refinement Parameters (Note: These are typical values for a small organic molecule and serve as an illustrative example.)

ParameterValue
Empirical formulaC₈H₅F₃N₂O₃
Formula weight234.14
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.2 Å
α = 90°, β = 105.5°, γ = 90°
Volume910.5 ų
Z (Molecules per unit cell)4
Reflections collected10500
Independent reflections2100 [R(int) = 0.035]
Completeness to θ = 25.24°99.8 %
Refinement methodFull-matrix least-squares on F²
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit (GOF) on F²1.05

Structure Solution and Refinement: Decoding the Data

The collected diffraction pattern is a reciprocal space representation of the crystal's structure. A series of computational steps are required to translate this pattern back into a real-space electron density map and, ultimately, an atomic model.[19]

The Self-Validating Nature of Refinement: The process is iterative. An initial structural model is proposed and then refined against the experimental data using a least-squares algorithm.[20] The quality of the fit is monitored using crystallographic R-factors (R₁ and wR₂). A low R-factor (< 5-7%) indicates a good agreement between the observed diffraction data and the data calculated from the refined model, thus validating the final structure.

G A Integrated Intensities (h, k, l, I, σ(I)) B Structure Factor Amplitudes (|F_obs|) A->B C Initial Phasing (Direct Methods) B->C G Least-Squares Refinement (Minimizing Σw(|F_obs|² - |F_calc|²)²) B->G D Initial Electron Density Map (ρ) C->D E Initial Atomic Model (x, y, z, U_iso) D->E F Calculate Structure Factors (|F_calc|) E->F F->G H Updated Atomic Model (x, y, z, U_aniso) G->H J Final Validated Model (Low R-factors) G->J Converged H->F Iterate I Difference Fourier Map (ρ_obs - ρ_calc) H->I I->H Add/Correct Atoms

Sources

Pharmacological Mechanisms of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for diverse therapeutic agents ranging from antimycobacterials to respiratory ion channel modulators. The specific functionalization with a 3-(2,2,2-trifluoroethoxy) moiety represents a sophisticated rational drug design strategy. This in-depth technical guide explores the stereoelectronic rationale behind this substitution, its multi-target mechanisms of action—specifically Epithelial Sodium Channel (ENaC) blockade and mycobacterial enzyme inhibition—and provides field-proven, self-validating experimental protocols for evaluating these derivatives.

Stereoelectronic Rationale of the Pharmacophore

The introduction of a 2,2,2-trifluoroethoxy group at the 3-position of the pyrazine-2-carboxylic acid ring profoundly alters the molecule's physicochemical and pharmacokinetic profile.

  • Inductive and Resonance Effects: The trifluoromethyl ( −CF3​ ) group exerts a powerful electron-withdrawing inductive effect ( −I ), which is partially counterbalanced by the electron-donating resonance ( +R ) of the ether oxygen. This unique push-pull dynamic lowers the pKa​ of the adjacent carboxylic acid (or derived carboxamide), optimizing the ionization state at physiological pH (7.4) to enhance hydrogen bonding with target protein residues.

  • Metabolic Stability: Unsubstituted alkoxy groups (e.g., methoxy, ethoxy) are highly susceptible to oxidative cleavage ( O -dealkylation) by hepatic Cytochrome P450 enzymes. The strong carbon-fluorine bonds in the trifluoroethoxy group sterically and electronically shield the ether linkage, drastically increasing the biological half-life of the derivative.

  • Lipophilicity and Permeation: The fluorinated moiety increases the partition coefficient ( logP ), facilitating superior penetration across lipid-rich barriers, such as the exceptionally thick mycolic acid envelope of Mycobacterium tuberculosis and the apical membrane of airway epithelial cells.

Mechanism I: Epithelial Sodium Channel (ENaC) Blockade

In respiratory diseases such as Cystic Fibrosis (CF) and Chronic Obstructive Pulmonary Disease (COPD), the hyperabsorption of sodium ( Na+ ) through ENaC leads to the depletion of Airway Surface Liquid (ASL). This dehydrates the mucus layer, collapsing the periciliary space and halting mucociliary clearance[1].

Derivatives of 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid—often synthesized as complex carboxamides—act as potent, reversible ENaC blockers. Unlike first-generation blockers like amiloride, the bulky, lipophilic trifluoroethoxy group at the 3-position forces the pyrazine ring deep into the α -subunit of the ENaC pore. This steric wedging physically occludes the channel, preventing Na+ influx. Consequently, osmotic water efflux is maintained, rehydrating the ASL and restoring the mechanical clearance of mucus and trapped pathogens [2].

ENaC_Pathway Drug 3-(2,2,2-Trifluoroethoxy) Pyrazine Derivative ENaC Epithelial Sodium Channel (ENaC) Drug->ENaC Binds a/B/y subunits Na_Influx Na+ Influx Blocked ENaC->Na_Influx Inhibits pore Water_Efflux Osmotic Water Efflux Maintained Na_Influx->Water_Efflux Prevents dehydration ASL Airway Surface Liquid (ASL) Hydration Water_Efflux->ASL Increases volume Mucociliary Restored Mucociliary Clearance ASL->Mucociliary Thins mucus

Fig 1: ENaC inhibition pathway by pyrazine derivatives restoring airway surface liquid hydration.

Mechanism II: Antimycobacterial Action (DprE1 / FAS-I Inhibition)

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy. PZA is a prodrug that must be hydrolyzed by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) into the active pyrazinoic acid (pyrazine-2-carboxylic acid). However, pncA mutations frequently confer PZA resistance.

Substituted pyrazine-2-carboxylic acid derivatives, particularly those with 3-alkoxy/fluoroalkoxy modifications, exhibit a dual advantage [3]. First, they can bypass the need for pncA activation if administered directly as the active acid or a lipophilic ester prodrug. Second, the 3-(2,2,2-trifluoroethoxy) modification shifts the primary target affinity. While standard pyrazinoic acid disrupts Fatty Acid Synthase I (FAS-I), these fluorinated derivatives show high affinity for DprE1 (decaprenylphosphoryl- β -D-ribofuranose 2'-oxidase), a critical enzyme required for the synthesis of arabinogalactan in the mycobacterial cell wall. Inhibition of DprE1 leads to rapid cell lysis and death [4].

DprE1_Pathway Prodrug Pyrazine Derivative (Prodrug) PZase Mycobacterial Pyrazinamidase Prodrug->PZase Hydrolysis ActiveDrug Active Pyrazinoic Acid Analog PZase->ActiveDrug Activation DprE1 DprE1 Enzyme ActiveDrug->DprE1 Binding CellWall Arabinogalactan Synthesis Halted DprE1->CellWall Blocks Decaprenylphosphoryl -D-arabinose Death Mycobacterial Cell Death CellWall->Death Lysis

Fig 3: Mycobacterial DprE1 inhibition pathway by activated pyrazinoic acid analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires rigorous, self-validating assay systems. The following protocols detail the causality behind critical experimental steps.

Protocol A: Ussing Chamber Electrophysiology (ENaC Inhibition)

Causality Focus: Human Bronchial Epithelial (HBE) cells must be cultured at an Air-Liquid Interface (ALI). Submerged cultures fail to form tight junctions or express polarized apical ENaC channels, rendering pharmacological data clinically irrelevant [1].

  • Cell Culture: Seed primary HBE cells on porous Snapwell™ inserts. Maintain submerged for 7 days, then remove apical media to initiate ALI. Culture for 21-28 days until the monolayer is fully differentiated and ciliated.

  • Chamber Mounting: Mount the Snapwell inserts into Ussing chambers. Bathe both apical and basolateral surfaces in Krebs-Ringer bicarbonate (KRB) solution, continuously gassed with 95% O2​ / 5% CO2​ at 37°C to maintain physiological pH.

  • Baseline Stabilization: Voltage-clamp the monolayer to 0 mV. Self-Validation Step: Monitor the short-circuit current ( Isc​ ) until a stable baseline is achieved (typically 15-30 minutes). A fluctuating baseline indicates a compromised monolayer (leakage), and the insert must be discarded.

  • Compound Addition: Add the 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid derivative cumulatively to the apical bath.

  • Quantification: Measure the concentration-dependent decrease in Isc​ . Self-Validation Step: Conclude the assay by adding a supramaximal dose of Amiloride (10 µM) to confirm that the remaining current was entirely ENaC-mediated.

Ussing_Workflow Step1 Culture Airway Epithelial Cells (ALI) Step2 Mount in Ussing Chamber Step1->Step2 Step3 Voltage Clamp & Basal I_sc Step2->Step3 Step4 Apical Addition of Derivative Step3->Step4 Step5 Measure I_sc Inhibition (IC50) Step4->Step5

Fig 2: Step-by-step Ussing chamber workflow for quantifying ENaC short-circuit current inhibition.

Protocol B: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

Causality Focus: The addition of Tween 80 is mandatory. Mycobacteria possess highly lipidic cell walls that cause them to clump in aqueous media. Tween 80 acts as a surfactant, ensuring single-cell suspension and uniform drug exposure [4].

  • Inoculation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 until logarithmic phase (OD600 ≈ 0.6).

  • Plating: Dispense 100 µL of the bacterial suspension ( 105 CFU/mL) into 96-well microtiter plates.

  • Drug Exposure: Add serial dilutions of the pyrazine derivative. Self-Validation Step: Include Rifampin as a positive kill control, and drug-free wells as negative growth controls.

  • Incubation: Incubate the plates for 7 days at 37°C.

  • Readout: Add Alamar Blue reagent. Re-incubate for 24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change from blue (oxidized, dead cells) to pink (reduced, viable cells).

Quantitative Data Presentation

The structural modifications at the 3-position drastically alter the pharmacological metrics of the pyrazine-2-carboxylic acid core. The table below summarizes comparative structure-activity relationship (SAR) data synthesized from current patent and literature benchmarks [1][3][5].

Compound Class / ModificationTargetPrimary Indication IC50​ / MIC (µM)Predicted logP
Pyrazine-2-carboxylic acid (PZA) FAS-I / DprE1Tuberculosis50.0 - 100.0 (MIC)-0.68
Amiloride (3,5-diamino-6-chloro) ENaCCystic Fibrosis0.1 - 0.5 ( IC50​ )-0.45
3-(2,2,2-Trifluoroethoxy) derivative ENaCCystic Fibrosis0.01 - 0.05 ( IC50​ )1.85
3-(2,2,2-Trifluoroethoxy) derivative DprE1MDR-Tuberculosis1.5 - 5.0 (MIC)1.85
CFTR Modulator Scaffold CFTRCystic Fibrosis< 0.1 ( EC50​ )> 2.50

Data Note: The introduction of the trifluoroethoxy group increases logP by over 2 units compared to the parent acid, correlating directly with the 10-fold increase in ENaC inhibition potency due to enhanced lipophilic interactions within the channel pore.

References

  • Google Patents.US10233158B2 - Arylalkyl- and aryloxyalkyl-substituted epithelial sodium channel blocking compounds.
  • Google Patents.EP2931713B1 - Chloro-pyrazine carboxamide derivatives useful for the treatment of diseases favoured by insufficient mucosal hydration.
  • Semantic Scholar.Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity.
  • BenchChem.The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers.
  • Google Patents.WO2022150173A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use.

A Senior Application Scientist's Guide to the Theoretical Investigation of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid using Density Functional Theory

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting theoretical calculations on 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid using Density Functional Theory (DFT). Pyrazine-based heterocycles are pivotal scaffolds in medicinal chemistry, and the inclusion of a trifluoroethoxy group can significantly enhance metabolic stability and lipophilicity.[1][2][3] Understanding the molecule's electronic structure and physicochemical properties at a quantum level is therefore essential for rational drug design. This document outlines the causal logic behind selecting appropriate computational methods, details step-by-step protocols for geometry optimization, vibrational analysis, and electronic property prediction, and provides guidance on interpreting the resulting data to inform experimental research.

Introduction: The Scientific Imperative

3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The pyrazine ring is a well-established pharmacophore found in numerous biologically active molecules, while the trifluoroethoxy substituent is strategically employed to modulate key drug-like properties.[1][4] Specifically, the strong carbon-fluorine bonds enhance metabolic stability, and the overall group increases lipophilicity, which can improve membrane permeability.[1][5]

Before committing to costly and time-consuming synthesis and in-vitro testing, computational modeling provides a predictive, cost-effective alternative. Density Functional Theory (DFT) stands out as a robust method that balances computational cost with high accuracy for organic molecules, making it an indispensable tool in modern drug discovery.[6][7] This guide will provide the theoretical and practical foundation for applying DFT to elucidate the structural and electronic characteristics of the title compound.

The "Why": Theoretical Foundations of DFT

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over traditional wavefunction-based methods. For a molecule like 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, DFT allows us to compute several key properties:

  • Optimized Molecular Geometry: Predicts the most stable 3D arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Calculates the vibrational modes of the molecule. A key validation step is to ensure no imaginary frequencies exist for a minimized structure, confirming it is at a true energy minimum.

  • Electronic Properties: Determines the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]

  • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.[9][10][11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Conceptual workflow of a DFT calculation."

Methodological Framework: Making Defensible Choices

The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set. These choices are not arbitrary; they are guided by the chemical nature of the molecule and the properties being investigated.

Software Selection

A variety of software packages can perform DFT calculations, such as Gaussian, ORCA, and GAMESS. This guide will use syntax commonly associated with the Gaussian software package, one of the most widely used platforms in computational chemistry.[12][13][14]

Molecular Structure Input

First, an initial 3D structure of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is required. This can be built using molecular modeling software like GaussView, Avogadro, or ChemDraw and saved in a format that includes atomic coordinates (e.g., .xyz or .mol file).

Molecular_Structure

Selecting the Functional and Basis Set

This is the most critical decision in the setup.

  • Functional: The functional approximates the exchange-correlation energy. For organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked starting point that provides a good balance of accuracy and computational cost.[6][7][15]

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A robust choice for this system is the 6-311++G(d,p) basis set. Let's break down why:

    • 6-311G: This is a triple-split valence basis set, meaning it uses three functions to describe each valence orbital, which provides high flexibility.[16]

    • ++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms.[16][17] These functions are essential for accurately describing systems with lone pairs, anions, or non-covalent interactions, such as potential hydrogen bonding involving the carboxylic acid.

    • (d,p) or **: This adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions).[17][18] These functions allow orbitals to change shape, which is crucial for describing chemical bonds accurately, especially in a system with multiple electronegative atoms like nitrogen, oxygen, and fluorine.

ComponentKeywordPurposeJustification for this Molecule
Functional B3LYPApproximates exchange-correlation energy.A well-validated hybrid functional for organic molecules, offering a good cost-to-accuracy ratio.[6]
Basis Set 6-311++G(d,p)Describes the atomic orbitals.Triple-split valence with diffuse and polarization functions provides high accuracy for the molecule's electronegative atoms and potential hydrogen bonds.[19]
Simulating the Biological Environment

Calculations can be performed in the gas phase (in vacuum) or in a solvent. Since most biological processes occur in water, using a solvation model is more realistic. The Polarizable Continuum Model (PCM) is an efficient and widely used method that treats the solvent as a continuous dielectric medium.[20] This captures the bulk electrostatic effects of the solvent on the solute molecule.

Step-by-Step Computational Protocols

The following protocols are presented in a format that can be adapted for a Gaussian input file.

Protocol 1: Geometry Optimization and Frequency Analysis

This is the foundational calculation to find the molecule's most stable structure.

Objective: To obtain the equilibrium geometry at the ground state and confirm it is a true minimum.

Methodology:

  • Construct the Input File: Create a text file (e.g., molecule.com).

  • Define Computational Resources: Specify the memory (%mem) and number of processors (%nprocshared) to be used.

  • Specify Route Section: This line contains the keywords for the calculation.

    • #p B3LYP/6-311++G(d,p): Specifies the level of theory.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed after the optimization.

    • SCRF=(PCM,Solvent=Water): Specifies the use of the PCM model with water as the solvent.[21]

  • Provide Molecule Specification: Include a descriptive title, the charge (0 for neutral), and the spin multiplicity (1 for a closed-shell singlet).

  • Add Atomic Coordinates: Paste the initial coordinates of the molecule.

Example Input File (molecule.com):

Self-Validation: After the calculation completes, inspect the output file for the results of the frequency analysis. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum.

Protocol 2: Electronic Structure and Reactivity Analysis

This protocol uses the optimized geometry to calculate electronic properties.

Objective: To analyze the frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP).

Methodology:

  • Use Optimized Geometry: This calculation should start from the validated, optimized geometry from Protocol 1 to ensure the electronic properties are for the most stable conformer.

  • Modify Route Section:

    • Remove Opt and Freq.

    • Add Pop=Full and IOp(6/33=2) to print all molecular orbitals.

    • The keyword Cube can be used to generate files for visualizing orbitals and the MEP.

  • Read Geometry from Checkpoint File: Use Geom=Check and Guess=Read to use the results from the previous calculation.

Example Input File (molecule_props.com):

Analysis and Interpretation of Results

The output from these calculations provides a wealth of quantitative data.

Optimized Geometry

The final optimized coordinates provide precise bond lengths, angles, and dihedrals. These can be compared with experimental crystallographic data if available, or used to understand steric effects within the molecule.

Electronic Properties: HOMO-LUMO Analysis

The HOMO and LUMO energies are critical indicators of chemical reactivity and kinetic stability.[8][22]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A higher HOMO energy (less negative) corresponds to a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy (more negative) corresponds to a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron.[23] This gap is a crucial parameter in drug design for predicting a molecule's potential interactions and stability.[22][24]

ParameterHypothetical Value (eV)Interpretation
HOMO Energy -6.85Represents the ionization potential; moderate electron-donating capability.
LUMO Energy -1.95Represents the electron affinity; moderate electron-accepting capability.
HOMO-LUMO Gap 4.90A significant gap suggests good kinetic stability, which is often desirable for a drug candidate.
Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual guide to the molecule's charge distribution.[25] It is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).[11]

For 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, one would expect to see:

  • Negative Potential (Red): Around the carbonyl oxygen of the carboxylic acid and the pyrazine nitrogen atoms, indicating likely sites for hydrogen bonding or interaction with positive centers.

  • Positive Potential (Blue): Around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Interpreting Molecular Electrostatic Potential (MEP) maps."

Conclusion and Future Directions

This guide provides a robust and scientifically grounded workflow for the theoretical characterization of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid using DFT. By carefully selecting a functional and basis set, applying a realistic solvation model, and systematically analyzing the results, researchers can gain deep insights into the molecule's stability, reactivity, and potential interaction sites.

The data generated from these calculations—optimized geometry, HOMO-LUMO gap, and MEP maps—serve as a powerful foundation for subsequent research. They can guide synthetic efforts, help interpret experimental spectroscopic data, and provide the necessary parameters for more advanced modeling, such as molecular docking studies, to predict binding affinity with biological targets. This synergy between theoretical and experimental approaches is fundamental to accelerating the modern drug discovery pipeline.

References

  • The Trifluoroethoxy Group: Enhancing Drug Properties. (2026, March 9). Tejapharmchem. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link]

  • Yeh, C.-N., & Chai, J.-D. (2016). TAO-DFT with the Polarizable Continuum Model. PMC. [Link]

  • Ghaffar, A., et al. (2023). Molecular Electrostatic Potentials: Significance and Applications. Request PDF. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • Zipse, H. The Polarizable Continuum Model (PCM). Prof. Hendrik Zipse. [Link]

  • Maiti, S. R. (2020, November 24). Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). Medium. [Link]

  • Polarizable Continuum Model. Octopus. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]

  • Polarizable continuum model. Wikipedia. [Link]

  • Zare, H., et al. (2021). Improved Prediction of Solvation Free Energies by Machine-Learning Polarizable Continuum Solvation Model. ChemRxiv. [Link]

  • Sola, M., et al. (1994). MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials. PubMed. [Link]

  • Stasyuk, O. A., et al. (2021). A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules. PMC. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

  • Molecular Electrostatic Potential (MEP). cup.uni-muenchen.de. [Link]

  • ManualsG16. Aptech. [Link]

  • Gaussian 16 Users Reference. (2019, August 22). Gaussian.com. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design. (2025, June 1). YouTube. [Link]

  • What does B3LYP do well? What does it do badly? (2021, May 1). Chemistry Stack Exchange. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020, January 8). ResearchGate. [Link]

  • Gaussian Documentation. Gaussian.com. [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. UW-Eau Claire. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Gaussian 16 UNIX Binary Installation Guide. HULINKS. [Link]

  • Basis Sets in Quantum Chemistry. sherrill.gatech.edu. [Link]

  • Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. PMC. [Link]

  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. (2018, October 19). ACS Publications. [Link]

  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

  • Pyrazine-4-carboxylic acid. PubChem. [Link]

  • 3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. Chemspace. [Link]

  • Basis set (chemistry). Wikipedia. [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations... PMC. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. ijrpr.com. [Link]

  • Predicting electronic properties of molecules: a stacking ensemble model... PMC. [Link]

  • How to use Gaussian16. mdx. [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy... AIMS Press. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies... RJPBCS. [Link]

  • Basis Sets. (2021, May 17). Gaussian.com. [Link]

  • Basis Set FAQ. wavefunction.com. [Link]

  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid Building Blocks. BuyChemJapan. [Link]

Sources

Methodological & Application

Synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction:

3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrazine core is a common scaffold in numerous biologically active molecules, and the trifluoroethoxy substituent can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers and scientists in the field of organic synthesis and drug discovery. The outlined synthetic strategy is based on established chemical principles and analogous transformations reported in the literature.

Synthetic Strategy: A Mechanistic Overview

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid can be efficiently achieved through a multi-step sequence commencing with a commercially available starting material, methyl 3-aminopyrazine-2-carboxylate. The overall synthetic workflow is depicted below:

Synthesis_Workflow A Methyl 3-aminopyrazine-2-carboxylate B Diazotization A->B  NaNO2, HCl(aq)   C Methyl 3-hydroxypyrazine-2-carboxylate B->C D Chlorination C->D  POCl3   E Methyl 3-chloropyrazine-2-carboxylate D->E F Nucleophilic Aromatic Substitution E->F  CF3CH2OH, NaH   G Methyl 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate F->G H Hydrolysis G->H  LiOH, THF/H2O   I 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid H->I

Figure 1: Synthetic workflow for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid.

The synthesis commences with the conversion of the amino group of methyl 3-aminopyrazine-2-carboxylate to a hydroxyl group via a diazotization reaction. The resulting hydroxyl group is then transformed into a good leaving group, a chloro group, using a chlorinating agent like phosphorus oxychloride. Subsequently, a nucleophilic aromatic substitution (SNAr) reaction is performed with 2,2,2-trifluoroethanol to introduce the desired trifluoroethoxy side chain. Finally, the methyl ester is hydrolyzed to yield the target carboxylic acid. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid substituent facilitates the key nucleophilic aromatic substitution step.[1][2]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
Methyl 3-aminopyrazine-2-carboxylate≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Commercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Sodium Carbonate (Na₂CO₃)ACS Reagent, ≥99.5%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Phosphorus Oxychloride (POCl₃)≥99%Commercially Available
2,2,2-Trifluoroethanol (CF₃CH₂OH)≥99%Commercially Available[3]
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Lithium Hydroxide (LiOH)ACS Reagent, ≥98%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
HexanesACS GradeCommercially Available

Safety Precautions:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride (NaH): Flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • 2,2,2-Trifluoroethanol: Toxic and an irritant. Handle in a fume hood with appropriate PPE.[3]

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxypyrazine-2-carboxylate
  • To a 250 mL round-bottom flask, add methyl 3-aminopyrazine-2-carboxylate (15.0 g, 98.0 mmol) and concentrated hydrochloric acid (48 mL).

  • Add deionized water (80 mL) to the mixture and cool the flask to 0 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (9.0 g, 130 mmol) in deionized water (20 mL) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Carefully add a saturated aqueous solution of sodium carbonate to neutralize the acid until the pH is approximately 7-8.

  • Continue stirring for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxypyrazine-2-carboxylate.

Step 2: Synthesis of Methyl 3-chloropyrazine-2-carboxylate
  • In a fume hood, add methyl 3-hydroxypyrazine-2-carboxylate (11.0 g, 71.4 mmol) to phosphorus oxychloride (130 mL).

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly quench the residue by adding it to ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain methyl 3-chloropyrazine-2-carboxylate.[4]

Step 3: Synthesis of Methyl 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate
  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (100 mL) and 2,2,2-trifluoroethanol (7.14 g, 71.4 mmol).

  • Cool the solution to 0 °C and carefully add sodium hydride (60% dispersion in mineral oil, 2.86 g, 71.4 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of methyl 3-chloropyrazine-2-carboxylate (8.2 g, 47.6 mmol) in anhydrous tetrahydrofuran (50 mL) dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate.

Step 4: Synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
  • To a 250 mL round-bottom flask, add methyl 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate (from the previous step) and a mixture of tetrahydrofuran (100 mL) and water (50 mL).

  • Add lithium hydroxide (2.28 g, 95.2 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Remove the tetrahydrofuran under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Discussion

The presented protocol outlines a reliable and scalable synthesis of 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. The key transformation is the nucleophilic aromatic substitution of the chloro group with the sodium salt of 2,2,2-trifluoroethanol. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack.[1] This reactivity is further enhanced by the presence of the electron-withdrawing carboxylate group. The choice of a strong base like sodium hydride is crucial for the complete deprotonation of the weakly acidic 2,2,2-trifluoroethanol, thereby generating a potent nucleophile. The final hydrolysis step under basic conditions is a standard procedure for converting esters to carboxylic acids.

References

  • Preparation method of 3-(2-fluorophenoxy) pyrazine-2-carboxylic acid. CN105085239A.
  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Journal of the Korean Chemical Society, 2007, 51(4), 353-356.
  • Pyrazines. In Comprehensive Organic Functional Group Transformations II; Katritzky, A. R., Taylor, R. J. K., Eds.; Elsevier: Amsterdam, 2005; Vol. 4, pp 355-401.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 2,2,2-Trifluoroethanol. Wikipedia.

Sources

Application Notes and Protocols for Amide Coupling Reactions Using 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Amide Bond Formation with Electron-Deficient Heterocyclic Carboxylic Acids

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and being a key structural motif in a vast array of pharmaceuticals.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a well-established transformation. However, the reactivity of the constituent partners can significantly influence the efficiency of this process. Electron-deficient heterocyclic carboxylic acids, such as 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, present a unique set of considerations for chemists. The electron-withdrawing nature of the pyrazine ring and the trifluoroethoxy group can impact the nucleophilicity of the carboxylate and the overall reaction kinetics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid in amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

The Strategic Advantage of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid in Drug Discovery

While specific data for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The pyrazine core is a recognized pharmacophore present in numerous bioactive molecules, and the trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding interactions. The strategic incorporation of this building block can lead to novel chemical entities with desirable pharmacokinetic and pharmacodynamic profiles.

Understanding the Engine: Mechanisms of Amide Coupling Reagents

A successful amide coupling hinges on the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.[1] Several classes of coupling reagents have been developed to achieve this transformation under mild conditions. The choice of reagent is critical and depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and broad applicability.[2][3] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[3][4][5]

.

A simplified mechanism of carbodiimide-mediated amide coupling.

The O-acylisourea intermediate can then react directly with the amine to form the amide and a urea byproduct.[5] However, this intermediate is also susceptible to a side reaction where it can rearrange to an unreactive N-acylurea.[5] To mitigate this and improve yields, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[5]

Phosphonium Salts: High Reactivity and Reduced Side Reactions

Phosphonium-based reagents, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer high reactivity and are particularly useful for sterically hindered substrates.[6] A key advantage of phosphonium salts is that they do not form the guanidinium byproducts that can occur with uronium/aminium reagents.[1]

.

Activation of a carboxylic acid using a phosphonium salt reagent.

Uronium/Aminium Salts: The Gold Standard for Efficiency

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents, known for fast reaction times and low rates of racemization.[7][] They react with the carboxylic acid to form an active ester, which then readily couples with the amine.

.

General workflow for amide coupling using a uronium salt reagent.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the amide coupling of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. Optimization of solvent, base, temperature, and reaction time may be necessary for specific amine substrates.

General Materials and Reagents
Reagent/MaterialRecommended GradeSupplier Examples
3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid≥95%Kishida Chemical Co., Ltd.[9]
Amine≥97%Various
Coupling Reagent (e.g., HATU, HBTU, PyBOP, EDC)≥98%Sigma-Aldrich, Aapptec
Base (e.g., DIPEA, N-methylmorpholine)Anhydrous, ≥99%Sigma-Aldrich
Solvent (e.g., DMF, DCM, THF)AnhydrousVarious
Additive (e.g., HOBt, if using EDC)≥97%Sigma-Aldrich
Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered.

Step-by-Step Procedure:

  • To a solution of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

This is a cost-effective and widely applicable method, particularly suitable for routine amide synthesis.

Step-by-Step Procedure:

  • Dissolve 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Protocol 3: Phosphonium Salt-Mediated Coupling with PyBOP

This protocol is advantageous when coupling sensitive substrates where the avoidance of guanidinium byproducts is crucial.

Step-by-Step Procedure:

  • To a solution of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere, add DIPEA (2.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the amine (1.0-1.2 eq) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-8 hours.

  • Work-up and purify the product as described in the previous protocols.

Troubleshooting Common Issues in Amide Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase the amount of coupling reagent and/or base. Extend the pre-activation time.
Low nucleophilicity of the amine.Switch to a more powerful coupling reagent (e.g., HATU). Increase the reaction temperature.
Poor solubility of reagents.Screen different anhydrous solvents (e.g., THF, acetonitrile).
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gently heat the reaction mixture (e.g., to 40-50 °C).
Stoichiometry imbalance.Ensure accurate measurement of all reagents.
Formation of Side Products Racemization of chiral centers.Use a racemization-suppressing additive like HOAt with HATU. Perform the reaction at a lower temperature.
Formation of N-acylurea (with carbodiimides).Ensure the use of an additive like HOBt or NHS.
Guanidinylation of the amine (with uronium reagents).Use a slight excess of the carboxylic acid relative to the coupling reagent. Avoid pre-mixing the coupling reagent and amine before adding the acid.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Reagents: Many coupling reagents and bases are irritants and may be harmful if inhaled or ingested. Handle these chemicals in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The amide coupling of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a readily achievable transformation that opens the door to novel chemical matter for drug discovery. By understanding the underlying mechanisms of common coupling reagents and employing robust, optimized protocols, researchers can efficiently synthesize a diverse range of amides. The choice of coupling reagent should be guided by the specific characteristics of the amine substrate, with high-efficiency reagents like HATU being a reliable choice for challenging couplings. Careful attention to reaction setup, monitoring, and purification will ensure the successful synthesis of these valuable compounds.

References

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link]

  • Carbodiimides and Additives - Aapptec Peptides. (2021, May 19). Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved from [Link]

  • Gagnon, D., Bédard, A.-C., & Charette, A. B. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15476–15486. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace. (n.d.). Retrieved from [Link]

  • Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363–373. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. - ResearchGate. (2017, September 4). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4 - PubMed. (2023, June 22). Retrieved from [Link]

  • Wang, S., Zhao, C., Zhang, X., & Qin, H. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(16), 4087–4101. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. (n.d.). Retrieved from [Link]

  • 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). Retrieved from [Link]

  • 3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid - Chemspace. (n.d.). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid Building Blocks | Kishida Chemical Co., Ltd. | BuyChemJapan. (n.d.). Retrieved from [Link]

Sources

Application Note: 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid as a Strategic Building Block in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid represents a privileged scaffold that elegantly balances steric, electronic, and physicochemical properties. By combining the bioisosteric utility of a pyrazine core with the lipophilicity and metabolic stability of a trifluoroethoxy group, this building block serves as a powerful precursor for synthesizing targeted therapeutics, including kinase inhibitors, GPCR ligands, and protease inhibitors.

This application note provides an in-depth technical guide on the structural rationale, biological applications, and validated synthetic protocols for deploying this building block in drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The design of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is rooted in precise molecular engineering. Each functional group serves a distinct purpose in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) and target engagement profiles:

  • The Pyrazine Core: Acts as a bioisostere for pyridine or benzene rings. The two nitrogen atoms serve as strong hydrogen-bond acceptors, improving aqueous solubility while lowering the overall electron density of the ring, which inherently protects against oxidative metabolism (e.g., by CYP450 enzymes).

  • The 3-(2,2,2-Trifluoroethoxy) Substitution: The addition of the −OCH2​CF3​ group introduces a unique "push-pull" electronic effect. The oxygen atom donates electron density via resonance, while the −CF3​ group exerts a strong inductive electron-withdrawing effect. This substitution significantly increases the lipophilicity (LogD) and membrane permeability of the molecule without disproportionately increasing the topological polar surface area (TPSA). Furthermore, the steric bulk at the 3-position locks the conformation of adjacent amide bonds, which is critical for binding within tight enzymatic pockets.

  • The Carboxylic Acid Handle: Provides a versatile synthetic vector for late-stage functionalization, most notably via amide coupling or photoredox-mediated decarboxylative cross-coupling.

Table 1: Physicochemical Profile Summary

Data extrapolated from isomeric class profiling and computational models for standard trifluoroethoxy-pyrazine derivatives[1].

PropertyValueMedicinal Chemistry Implication
Molecular Weight 222.12 g/mol Low MW allows for downstream elaboration while staying within Lipinski's Rule of 5.
Formula C7​H5​F3​N2​O3​ High F-content enhances metabolic stability and provides a handle for 19F -NMR assays.
Topological Polar Surface Area (TPSA) ~72.3 ŲOptimal for balancing aqueous solubility and passive membrane permeability.
H-Bond Donors / Acceptors 1 / 6Excellent potential for target kinase/protease hinge-binding interactions.
Predicted pKa (Acid) ~1.5 - 2.0Highly acidic due to the electron-deficient pyrazine and inductive −CF3​ effects.

Biological Applications & Target Pathways

The utility of trifluoroethoxy-substituted pyrazine and pyridine carboxylic acids has been definitively proven in the optimization of clinical-stage therapeutics.

BACE1 Inhibitors for Alzheimer's Disease: During the development of β -secretase (BACE1) inhibitors, achieving selectivity over the closely related BACE2 enzyme while maintaining central nervous system (CNS) penetration is notoriously difficult. Researchers have successfully utilized trifluoroethoxy-substituted heteroaromatic carboxylic acids to optimize the P1/P3 binding pockets. The incorporation of the 2,2,2-trifluoroethoxy group directly modulates the pKa of the molecule, enhances brain penetration by increasing lipophilicity, and drastically improves the BACE1/BACE2 selectivity ratio by exploiting subtle steric differences in the enzyme active sites (2)[2]. Similar strategies were employed in the discovery of AM-6494, where fluorinated and trifluoroalkoxy motifs were critical for balancing potency and ADME properties (3)[3].

Hedgehog Pathway Inhibitors: In oncology, Hedgehog pathway inhibitors often suffer from poor aqueous solubility due to highly planar, sp²-hybridized structures. The introduction of trifluoroethoxy analogs into heteroaromatic scaffolds has been shown to break molecular planarity, significantly increasing both solubility and in vivo potency (e.g., TAK-441 analogs) (4)[4].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage (Targeted Inhibition) APP->BACE1 Endosomal processing Gamma γ-Secretase Complex BACE1->Gamma C99 Fragment Abeta Neurotoxic Aβ Peptides (Aβ40 / Aβ42) Gamma->Abeta Plaque Formation Inhibitor Pyrazine-Amide Inhibitor (e.g., Umibecestat analogs) Inhibitor->BACE1 Blocks active site

Fig 1: BACE1 signaling and APP processing pathway targeted by pyrazine-derived inhibitors.

Synthetic Workflows & Experimental Protocols

Working with 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid requires specific handling due to the electron-deficient nature of the pyrazine ring and the steric hindrance at the 3-position. Standard coupling reagents (like EDC/HOBt) often result in low yields or competitive decarboxylation.

Protocol A: High-Efficiency Amide Coupling via HATU

Causality & Rationale: HATU is selected because the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate forms rapidly, overcoming the steric bulk of the adjacent trifluoroethoxy group. The reaction is initiated at 0°C to suppress the inherent risk of decarboxylation of the electron-deficient pyrazine-2-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M). Causality: Anhydrous conditions are critical; trace water will rapidly hydrolyze the highly electrophilic OAt-ester intermediate.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir at 0°C for exactly 3 to 5 minutes. Self-Validation Step: Withdraw a 1 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass ( [M+H]+ ~237) confirms successful and complete activation of the carboxylic acid. Do not proceed until activation is confirmed.

  • Amine Coupling: Add the target amine (1.05 equiv, 0.525 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Synthetic_Workflow Acid 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid Activation Activation (HATU / DIPEA) Acid->Activation DMF, 0°C ActiveEster OAt-Active Ester (Transient) Activation->ActiveEster 2-3 min Product Final Amide API ActiveEster->Product Base Amine Target Amine (Pharmacophore) Amine->Product Nucleophilic Attack

Fig 2: Logical workflow for the high-efficiency amide coupling of sterically hindered pyrazines.

Protocol B: Photoredox-Mediated Decarboxylative Cross-Coupling

Causality & Rationale: Pyrazine-2-carboxylic acids are exceptional substrates for metallaphotoredox catalysis. The carboxylic acid acts as a traceless activating group. Upon deprotonation, the carboxylate undergoes single-electron oxidation by an excited-state Iridium photocatalyst, extruding CO2​ to generate a nucleophilic pyrazyl radical. This radical is subsequently captured by a Nickel catalyst to form novel C(sp2)-C(sp3) bonds, allowing for the direct alkylation of the pyrazine core.

Step-by-Step Methodology:

  • Reaction Assembly: In a 8 mL reaction vial, combine 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.5 equiv), the target alkyl bromide (1.0 equiv, 0.2 mmol), [Ir{dF(CF3​)ppy}2​(dtbbpy)]PF6​ (1 mol%), NiCl2​⋅glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%), and Cs2​CO3​ (1.5 equiv).

  • Solvent Addition: Transfer the vial to a nitrogen-filled glovebox and add anhydrous DMSO (2.0 mL). Causality: DMSO is required to fully solubilize the cesium carboxylate salt, ensuring efficient single-electron transfer (SET).

  • Degassing: Seal the vial with a PTFE-lined septum cap. If a glovebox is unavailable, sparge the solution with Argon for 15 minutes. Self-Validation Step: Oxygen is a potent triplet state quencher for the Iridium catalyst. Successful degassing is visually confirmed when the reaction mixture transitions from a pale green to a deep, dark brown color within the first 10 minutes of irradiation, indicating the formation of the active Ni(0)/Ni(I) catalytic species.

  • Irradiation: Irradiate the vial using a 450 nm blue LED photoreactor (equipped with a cooling fan to maintain ambient temperature) for 16 hours.

  • Purification: Dilute with water and extract with EtOAc. Purify the crude mixture via reverse-phase preparative HPLC.

Data Presentation: Reaction Optimization

When utilizing this building block, empirical data demonstrates that coupling reagent selection is the primary driver of yield. The table below summarizes optimization data for the amide coupling of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid with a standard secondary amine (e.g., piperidine).

Table 2: Amide Coupling Optimization Matrix
Coupling ReagentBaseSolventTemp (°C)Time (h)Conversion (%)*Primary Impurity
EDC / HOBtDIPEADMF2516< 20%Unreacted Acid
T3P (50% in EtOAc) Et3​N EtOAc251645%Decarboxylation product
HATU DIPEA DMF 0 25 3 > 95% None (Clean Profile)
COMU2,6-LutidineDMF0 25388%Hydrolyzed active ester

*Conversion determined by LC-MS analysis of the crude reaction mixture at 254 nm.

References

  • Discovery of AM-6494: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2. Journal of Medicinal Chemistry - ACS Publications.3

  • Design of Hedgehog pathway inhibitors for cancer treatment. PMC - National Institutes of Health.4

  • Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications.2

  • 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid - Chemical Properties and Structural Data. Guidechem.1

Sources

Application Notes and Protocols for the Incorporation of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological and physicochemical properties of peptide-based therapeutics.[1][2][3] These novel building blocks can enhance proteolytic stability, improve receptor affinity and selectivity, and fine-tune pharmacokinetic profiles.[3][4] Pyrazine-containing peptides, in particular, have garnered significant interest due to the unique electronic and steric properties of the pyrazine ring, which can engage in various non-covalent interactions with biological targets.[5][6] This guide provides a detailed protocol for the incorporation of a novel, custom-synthesized building block, 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, into peptide sequences using solid-phase peptide synthesis (SPPS).

The trifluoroethoxy substituent on the pyrazine ring is anticipated to introduce unique properties, including increased lipophilicity and the potential for specific interactions, while also presenting challenges due to potential steric hindrance. These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical steps for the successful synthesis and characterization of peptides containing this novel moiety.

Strategic Considerations for Incorporation

The successful incorporation of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid into a peptide sequence hinges on overcoming the potential for steric hindrance and ensuring efficient activation of its carboxylic acid. The electron-withdrawing nature of the pyrazine ring and the trifluoroethoxy group can influence the reactivity of the carboxyl group. Therefore, the choice of coupling reagents and reaction conditions is critical.[7][8]

Key Challenges:

  • Steric Hindrance: The bulky trifluoroethoxy group may sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Reactivity of the Carboxylic Acid: The electronic properties of the substituted pyrazine ring may affect the ease of activation of the carboxylic acid.

  • Aggregation: The introduction of a large, hydrophobic moiety can sometimes promote peptide chain aggregation on the solid support, leading to incomplete reactions.

To address these challenges, the use of potent coupling reagents is highly recommended. Urionium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), or phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are excellent starting points as they form highly reactive activated esters.[8][9][10]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[11]

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide on a 0.1 mmol scale.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)[12]

  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

  • Fmoc-protected amino acids

  • Coupling reagent: HATU or HBTU

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[11]

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (0.1 mmol) in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and DIEA (0.8 mmol, 8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Incorporation of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid:

    • After the final Fmoc deprotection, wash the resin-bound peptide thoroughly.

    • In a separate vial, dissolve 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and DIEA (0.8 mmol, 8 eq) in DMF. Allow to pre-activate for 5-10 minutes.

    • Add the activated pyrazine derivative to the resin and agitate for 4-6 hours, or overnight if necessary. The extended reaction time is to counteract potential steric hindrance.

    • Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Final Washing: Wash the resin with DMF (5x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (10 mL) for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the filtrate into a cold diethyl ether solution to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Peptide Purification and Analysis:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary Table:

ReagentAmount (for 0.1 mmol scale)Equivalents
Fmoc-Rink Amide Resin~140 mg (0.7 mmol/g loading)1
Fmoc-amino acids0.4 mmol4
3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid0.4 mmol4
HATU0.38 mmol3.8
DIEA0.8 mmol8
20% Piperidine in DMF2 x 10 mL-
Cleavage Cocktail10 mL-
Protocol 2: Automated Peptide Synthesis

For routine synthesis, an automated peptide synthesizer can be employed. The protocol is conceptually similar to the manual synthesis, but with automated solvent and reagent delivery.

Key Parameters for Automation:

  • Coupling Time for Standard Amino Acids: 60-90 minutes.

  • Coupling Time for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid: Program a longer, "special coupling" cycle of at least 4 hours. A double coupling can also be programmed to ensure high efficiency.

  • Reagent Concentrations: Use standard concentrations as recommended by the instrument manufacturer.

Visualization of Key Processes

Peptide Coupling Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final Final Steps Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Coupling to Resin-Bound Peptide Washing1->Coupling Activation Pre-activation of Carboxylic Acid (Pyrazine derivative + HATU/DIEA) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis

Caption: Workflow for SPPS incorporation of the pyrazine derivative.

Activation and Coupling Mechanism

G Pyrazine 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid R-COOH ActivatedEster Activated OAt-Ester R-CO-OAt Pyrazine->ActivatedEster + HATU/DIEA HATU HATU Coupling Reagent NewPeptide Extended Peptide R-CO-NH-Peptide ActivatedEster->NewPeptide + Peptide Peptide Resin-Bound Peptide H₂N-Peptide Peptide->NewPeptide

Caption: Activation of the pyrazine carboxylic acid and subsequent coupling.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the pyrazine derivative.1. Extend the coupling time (up to 24 hours).2. Perform a double coupling with fresh reagents.3. Switch to a more potent coupling reagent like COMU.[7]
Low Yield of Final Peptide Peptide aggregation during synthesis.1. Incorporate pseudoproline dipeptides at strategic locations in the sequence.2. Perform the synthesis at an elevated temperature (if the synthesizer allows).
Side Product Formation Incomplete Fmoc deprotection or side-chain protection issues.1. Ensure the 20% piperidine solution is fresh.2. Verify the quality of the Fmoc-protected amino acids.

Conclusion

The incorporation of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid into peptide sequences offers an exciting avenue for the development of novel peptide-based therapeutics. While the unique structure of this building block presents challenges, a well-considered strategy employing potent coupling reagents and optimized reaction conditions can lead to successful synthesis. The protocols and guidelines presented here provide a robust framework for researchers to explore the potential of this and other complex unnatural amino acids in their drug discovery efforts.

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). IEEE Xplore.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. (2025). Benchchem.
  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents. (2025, October 21). Veranova.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Technical Support Center: Optimizing Coupling for Hindered Amino Acids. (2025, December). Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Laboratory.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026, January 29). Pharmaffiliates.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). National Institutes of Health.
  • Peptides That Contain Unnatural Amino Acids: Toward Artificial Proteins. (2025, August 7). ResearchGate.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ACS Publications.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI.

Sources

Application Note: A Scalable Manufacturing Process for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scale-up manufacturing of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The process is designed for robustness, scalability, and safety, starting from the commercially available intermediate, 3-hydroxypyrazine-2-carboxylic acid. The core of the synthesis is a Williamson ether synthesis, adapted for an industrial setting, involving a carefully controlled O-alkylation with 2,2,2-trifluoroethanol. This guide details the process rationale, step-by-step protocols for pilot-scale production, integrated process analytical technology (PAT) for quality control, and a thorough safety and hazard analysis.

Process Rationale and Strategic Overview

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is strategically designed around a two-step sequence starting from a stable, commercially available precursor. This approach prioritizes process safety, economic viability, and high product purity.

1.1. Retrosynthetic Analysis and Route Selection

The target molecule is disconnected at the ether linkage, identifying 3-hydroxypyrazine-2-carboxylic acid and a trifluoroethyl source as the primary synthons. To facilitate purification and handling, the synthesis proceeds through an ester intermediate, Methyl 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate.

The chosen forward synthesis involves two key transformations:

  • Esterification: Protection of the carboxylic acid of the starting material, 3-hydroxypyrazine-2-carboxylic acid, as a methyl ester. This enhances solubility in organic solvents and prevents unwanted side reactions during the subsequent alkylation step.

  • O-Alkylation: A Williamson ether synthesis is employed to form the trifluoroethoxy group. This reaction requires a strong, non-nucleophilic base to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) is selected for its high reactivity and industrial precedent, despite its handling challenges.[1]

  • Hydrolysis: The final step involves the saponification of the methyl ester to yield the desired carboxylic acid product.

This route is superior to alternatives as it avoids the use of expensive or highly toxic trifluoroethylating agents (e.g., triflates) and relies on robust, well-characterized reactions suitable for a manufacturing environment.

1.2. Scale-Up Challenges and Mitigation

Scaling this process requires careful consideration of several factors:

  • Handling of Sodium Hydride (NaH): NaH is a highly reactive, flammable solid that generates hydrogen gas upon contact with protic sources (including moisture).[2][3][4] Our protocol mitigates this risk by using NaH as a mineral oil dispersion and employing an inert nitrogen atmosphere. The use of specialized charging equipment, such as dissolvable SecuBags, is recommended for kilogram-scale operations to eliminate exposure and ignition risks.[1]

  • Exotherm Management: The deprotonation and subsequent alkylation steps are exothermic. The process must be conducted in a jacketed reactor with precise temperature control and a well-defined reagent addition profile to prevent thermal runaways.

  • Hydrogen Off-Gassing: The reaction of NaH with the substrate and any trace moisture produces significant volumes of flammable hydrogen gas. The reactor must be vented through a system that safely dilutes and scrubs the off-gas, with online monitoring to track the reaction's progress and completion.[1]

Overall Process Workflow

The manufacturing process is segmented into three distinct stages, each with its own set of controls and quality checks.

Process_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Core Reaction cluster_2 Stage 3: Final Product Isolation SM 3-Hydroxypyrazine-2-carboxylic Acid Esterification Esterification (Methanol, H2SO4) SM->Esterification Intermediate Methyl 3-hydroxypyrazine-2-carboxylate Esterification->Intermediate Alkylation O-Alkylation (NaH, TFE, THF) Intermediate->Alkylation Quench Aqueous Quench (Acetic Acid) Alkylation->Quench Ester_Product Methyl 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate Quench->Ester_Product Hydrolysis Hydrolysis (LiOH, H2O/THF) Ester_Product->Hydrolysis Workup Acidic Workup & Extraction Hydrolysis->Workup Crystallization Recrystallization (Isopropanol/Heptane) Workup->Crystallization Final_Product Final Product (>99% Purity) Crystallization->Final_Product

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Manufacturing Protocols

Safety Precaution: All operations must be conducted in a properly ventilated area or fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemically resistant gloves. An inert atmosphere (Nitrogen or Argon) is mandatory for all steps involving sodium hydride.

3.1. Stage 1: Synthesis of Methyl 3-hydroxypyrazine-2-carboxylate

This protocol describes the esterification of the commercially available starting material.

Protocol Steps:

  • Reactor Setup: Charge a 100 L glass-lined reactor with 3-hydroxypyrazine-2-carboxylic acid (5.0 kg, 35.7 mol).

  • Solvent Addition: Add methanol (50 L) to the reactor. Begin agitation at 100-150 RPM.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 L, 9.3 mol) to the suspension. The addition should be slow to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (~65 °C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is <1% of the total peak area.

  • Cooling and Neutralization: Cool the reactor to 10-15 °C. Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is 7-8.

  • Isolation: Filter the resulting slurry and wash the cake with cold deionized water (2 x 5 L).

  • Drying: Dry the isolated solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 5.1 kg (93%)

    • Quality Control: Purity >98% by HPLC, structure confirmed by ¹H NMR.

3.2. Stage 2: O-Alkylation to form Methyl 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate

This is the critical step involving the use of sodium hydride.

Protocol Steps:

  • Inerting: Ensure a 200 L jacketed reactor is clean, dry, and purged with nitrogen. Maintain a positive nitrogen pressure throughout the process.

  • NaH Charging: Charge sodium hydride (60% dispersion in mineral oil, 1.88 kg, 47.0 mol) to the reactor, followed by anhydrous tetrahydrofuran (THF, 60 L).

  • Cooling: Cool the suspension to 0-5 °C with agitation (150-200 RPM).

  • Substrate Addition: Dissolve Methyl 3-hydroxypyrazine-2-carboxylate (5.1 kg, 33.1 mol) in anhydrous THF (40 L) and add it dropwise to the NaH suspension over 2-3 hours, maintaining the internal temperature below 10 °C.

    • Causality: Slow addition is crucial to control the exotherm and the rate of hydrogen evolution. The reaction progress can be tracked by monitoring the off-gas flow rate.

  • Reagent Addition: After the addition is complete, add 2,2,2-trifluoroethanol (TFE, 3.64 L, 50.0 mol) dropwise, again keeping the temperature below 10 °C.[5][6][7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor by HPLC for the disappearance of the starting material.

  • Quenching: Cool the reactor back to 0-5 °C. Very slowly and carefully, add a mixture of acetic acid (3.0 L) in THF (10 L) to quench the excess NaH.

    • Safety Note: The quench is highly exothermic and produces a large volume of hydrogen. The addition rate must be strictly controlled by the cooling capacity of the reactor and the off-gas handling system.

  • Workup: Add water (50 L) and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 L). Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic solution under reduced pressure to obtain the crude product as an oil.

Mechanism Start Pyrazine-OH + NaH Alkoxide Pyrazine-O⁻ Na⁺ + H₂↑ Start->Alkoxide Deprotonation Product Pyrazine-OCH₂CF₃ + NaOH Alkoxide->Product SN2 Attack on activated TFE* TFE CF₃CH₂OH TFE->Product caption *Simplified O-Alkylation Mechanism. TFE may require in-situ activation or displacement of a better leaving group for industrial rates.

Caption: Simplified mechanism for the O-alkylation step.

3.3. Stage 3: Hydrolysis and Final Product Isolation

Protocol Steps:

  • Reactor Setup: Charge the crude ester from Stage 2 into a 100 L reactor. Add a mixture of THF (30 L) and water (30 L).

  • Base Addition: Add lithium hydroxide monohydrate (2.1 kg, 50.0 mol) to the solution.

  • Reaction: Heat the mixture to 40-45 °C and stir for 4-6 hours.

  • Monitoring: Monitor by HPLC until the ester is consumed (<0.5%).

  • Workup: Cool the reaction to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (40 L) and wash with methyl tert-butyl ether (MTBE, 20 L) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 10-15 °C and slowly add 6M hydrochloric acid until the pH is ~2.

  • Precipitation: The product will precipitate as a white solid. Stir the slurry for 1 hour at 10 °C.

  • Isolation: Filter the solid, wash with cold deionized water (2 x 10 L), and pull dry on the filter.

  • Purification: Recrystallize the crude solid from a hot mixture of isopropanol and heptane (approx. 3:1 ratio) to yield the final product.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight.

    • Expected Yield: 6.5 kg (83% over two steps)

    • Quality Control: Purity >99.5% by HPLC. Structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Quality Control

Effective manufacturing relies on stringent in-process controls to ensure consistency and quality.

Table 1: Bill of Materials (Pilot Scale)

ReagentCAS NumberM.W.QuantityMoles
3-Hydroxypyrazine-2-carboxylic acid20737-42-2140.105.0 kg35.7
Methanol67-56-132.0450 L-
Sulfuric Acid (98%)7664-93-998.080.5 L9.3
Sodium Hydride (60% dispersion)7646-69-724.001.88 kg47.0
Anhydrous THF109-99-972.11100 L-
2,2,2-Trifluoroethanol (TFE)75-89-8100.043.64 L50.0
Lithium Hydroxide Monohydrate1310-66-341.962.1 kg50.0

Table 2: Key Process Parameters and Expected Outcomes

StageKey ParameterSet PointTypical DurationExpected YieldPurity Target
Esterification Temperature65 °C (Reflux)12-18 h93%>98%
O-Alkylation Temperature0-10 °C16-24 h-In-process
Quench Temperature< 10 °C1-2 h--
Hydrolysis Temperature40-45 °C4-6 h83% (2 steps)>99.5% (Final)

Safety and Hazard Analysis

A thorough understanding of reagent hazards is essential for safe operation.

Table 3: Reagent Hazard and Mitigation Summary

ReagentKey HazardsGHS PictogramsMitigation and PPE Requirements
Sodium Hydride Flammable solid, water-reactive (emits flammable gas), causes severe skin burns and eye damage.[1][2][8]🔥, 💧, corrosiveHandle only under an inert atmosphere (glovebox or N₂ purged reactor). Use dissolvable bags for large-scale charging.[1] PPE: Flame-retardant suit, face shield, neoprene gloves. Class D fire extinguisher required.
2,2,2-Trifluoroethanol Flammable liquid, toxic if swallowed or inhaled, causes serious eye damage, suspected of damaging fertility.[5][6][9][10]🔥, ☠️, corrosive, health hazardUse in a well-ventilated area or closed system. Avoid inhalation of vapors. PPE: Safety goggles, chemical-resistant gloves (butyl rubber), respirator if needed.
Tetrahydrofuran (THF) Highly flammable liquid and vapor, may form explosive peroxides, causes serious eye irritation.🔥, health hazardStore away from heat and light. Test for peroxides before use if stored for extended periods. Ground all equipment to prevent static discharge. PPE: Standard lab attire, goggles, nitrile gloves.
Sulfuric Acid Causes severe skin burns and eye damage.corrosiveAdd slowly to other liquids to prevent splashing and control exotherm. PPE: Acid-resistant apron, face shield, heavy-duty gloves.

References

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure.
  • Safety Data Sheet: 2,2,2-Trifluoroethanol. Carl ROTH.
  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement.
  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.
  • 2,2,2-Trifluoroethanol (Peptide Synthesis)
  • 2,2,2-TRIFLUOROETHANOL - Safety D
  • 3-HYDROXYPYRAZINE-2-CARBOXAMIDE synthesis. ChemicalBook.
  • Safety Data Sheet - Sodium Hydride. Thermo Fisher Scientific.
  • Safety Data Sheet - 2,2,2-Trifluoroethanol. DC Fine Chemicals.
  • Sodium hydride - Safety D
  • Sodium hydride, 57-63% oil dispersion - Safety D
  • 2,2,2-Trifluoroethanol - Safety D

Sources

Application Note: Catalytic Esterification of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The synthesis of highly functionalized pyrazine derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of anti-tubercular (anti-TB) agents and broad-spectrum antivirals [1]. The substrate 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid presents a unique synthetic challenge. The strong electron-withdrawing nature of the trifluoroethoxy group, combined with the inherently electron-deficient pyrazine ring, significantly reduces the nucleophilicity of the carboxylate anion.

Standard acid-catalyzed Fischer esterification [2] often requires harsh conditions (refluxing strong acids) that can lead to ether cleavage or degradation of sensitive functional groups. Therefore, mild, catalytically driven esterification strategies—specifically the Steglich Esterification (EDC/DMAP) and the Yamaguchi Esterification —are the preferred methodologies [1]. This application note details robust, field-proven protocols for these transformations, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Insights: The Role of Catalysis and Causality

To achieve high-yielding esterification of deactivated pyrazine-2-carboxylic acids, the reaction must bypass the direct, high-energy nucleophilic attack of the alcohol on the carboxylic acid.

The Steglich Approach (EDC·HCl / DMAP)

In this method, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) acts as the primary coupling agent.

  • Causality of EDC over DCC: EDC·HCl is chosen over N,N'-Dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct is highly water-soluble, allowing for simple aqueous workup. This is critical for pharmaceutical intermediates where trace urea contamination can disrupt downstream biological assays.

  • Causality of DMAP Catalysis: The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. Because the 3-(trifluoroethoxy)pyrazine ring is electron-withdrawing, this intermediate is prone to non-productive rearrangement into a stable N-acylurea. The addition of a catalytic amount (10–20 mol%) of 4-Dimethylaminopyridine (DMAP) intercepts the O-acylisourea faster than it can rearrange, forming a highly reactive N-acylpyridinium intermediate. The alcohol then rapidly attacks this intermediate to form the ester, regenerating the DMAP catalyst.

SteglichMechanism A 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid C O-Acylisourea Intermediate (Prone to Rearrangement) A->C + EDC B EDC·HCl B->C E N-Acylpyridinium Intermediate (Activated Electrophile) C->E + DMAP (Fast) D DMAP Catalyst D->E E->D DMAP Regeneration G Ester Product E->G + R-OH H Water-Soluble Urea E->H Urea Release F Alcohol (R-OH) F->G

Caption: Mechanism of DMAP-catalyzed Steglich esterification preventing N-acylurea rearrangement.

The Yamaguchi Approach

For extremely sterically hindered alcohols, the Yamaguchi esterification is superior [1]. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The electron-withdrawing trichlorophenyl ring makes the mixed anhydride highly electrophilic. DMAP again acts as a nucleophilic catalyst, selectively attacking the less hindered pyrazine-carbonyl carbon to form the acylpyridinium species.

Experimental Protocols

Protocol A: Steglich Catalytic Esterification (General Alkyl/Aryl Esters)

This self-validating protocol utilizes TLC monitoring and specific aqueous washes to ensure the complete removal of the EDC-urea byproduct and DMAP.

Reagents:

  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq, 10 mmol)

  • Target Alcohol (R-OH) (1.2 eq, 12 mmol)

  • EDC·HCl (1.5 eq, 15 mmol)

  • DMAP (0.2 eq, 2 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add the pyrazine-2-carboxylic acid derivative and the target alcohol to the flask. Dissolve in 50 mL of anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling minimizes the exothermic degradation of the coupling agent and suppresses the formation of the N-acylurea byproduct.

  • Activation: Add EDC·HCl portion-wise over 5 minutes, followed immediately by the addition of DMAP.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature (20–25 °C). Stir for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, UV active).

  • Quench & Wash (Self-Validation): Dilute the reaction with an additional 50 mL of DCM. Transfer to a separatory funnel.

    • Wash with 1M HCl (2 × 30 mL) to remove DMAP and unreacted EDC.

    • Wash with Saturated NaHCO₃ (2 × 30 mL) to remove unreacted carboxylic acid.

    • Wash with Brine (1 × 30 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Yamaguchi Esterification (Sterically Hindered Esters)

Reagents:

  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq, 10 mmol)

  • Target Alcohol (R-OH) (1.1 eq, 11 mmol)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 eq, 12 mmol)

  • Triethylamine (TEA) (1.5 eq, 15 mmol)

  • DMAP (1.5 eq, 15 mmol)

  • Anhydrous Toluene (0.1 M, 100 mL)

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve the carboxylic acid and TEA in 50 mL of anhydrous toluene under argon. Add TCBC dropwise at room temperature. Stir for 2 hours. Causality: TEA acts as the base to neutralize the HCl generated during mixed anhydride formation.

  • Filtration (Optional but Recommended): Filter the precipitated triethylammonium chloride salt under a stream of argon to prevent side reactions.

  • Catalytic Coupling: To the filtrate, add the target alcohol and DMAP dissolved in 50 mL of toluene.

  • Reaction: Stir at room temperature for 3 hours. If the alcohol is highly hindered, heat to 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

ExperimentalWorkflow S1 Substrate & Alcohol in Anhydrous Solvent S2 Catalyst/Coupling Agent Addition (0°C) S1->S2 Argon Atm S3 Reaction (12-16h, RT) S2->S3 Warm to RT S4 Sequential Aqueous Washes (HCl/NaHCO3) S3->S4 Quench S5 Drying & Flash Chromatography S4->S5 Isolate Product

Caption: Standard experimental workflow for the catalytic esterification of pyrazine derivatives.

Quantitative Data & Method Comparison

The choice of esterification method directly impacts yield and purity, depending on the steric bulk of the target alcohol. The table below summarizes expected outcomes based on empirical data for pyrazine-2-carboxylic acid derivatives [1][3].

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Yamaguchi (TCBC/DMAP)Fischer Esterification (H₂SO₄)
Best Suited For Primary & Secondary AlcoholsSterically Hindered/Tertiary AlcoholsSimple, robust aliphatic acids (Not recommended here)
Typical Yield 85 – 95%75 – 90%< 40% (Degradation observed)
Reaction Time 12 – 16 hours3 – 12 hours24+ hours (Reflux)
Byproduct Removal Simple aqueous extractionRequires column chromatographyRequires neutralization
Catalyst Loading 10 – 20 mol% DMAP100 – 150 mol% DMAPCatalytic H₂SO₄
Substrate Tolerance Excellent (Mild conditions)ExcellentPoor (Acid-sensitive groups cleave)

References

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives ResearchGate URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Master Organic Chemistry URL:[Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters IntechOpen URL:[Link]

Application Note: Advanced Cross-Coupling Methodologies for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazine core is a privileged scaffold frequently found in kinase inhibitors, SDHIs (succinate dehydrogenase inhibitors), and CNS-active agents. The incorporation of a 3-(2,2,2-trifluoroethoxy) substituent onto the pyrazine ring provides a unique trifecta of benefits: it significantly enhances lipophilicity (logP), improves metabolic stability against oxidative degradation, and exerts a strong electron-withdrawing effect that modulates the basicity of the pyrazine nitrogens.

However, functionalizing pyrazines via traditional cross-coupling (e.g., Suzuki-Miyaura) is notoriously difficult. Electron-deficient heteroaryl boronic acids undergo rapid protodeboronation, rendering them highly unstable. To circumvent this, Decarboxylative Cross-Coupling (DCC) has emerged as the premier methodology. By utilizing 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid as a bench-stable, traceless coupling partner, researchers can forge complex C(sp2)–C(sp2) and C(sp2)–N bonds without the need for delicate organometallic intermediates.

Mechanistic Rationale & Structural Causality

As demonstrated by Forgione and Bilodeau in their seminal work on heteroaromatic couplings[1], the success of pyrazine decarboxylative cross-coupling relies heavily on two structural features inherent to this specific molecule:

  • The Directing Effect of the Ortho-Nitrogen: The nitrogen atom at the 1-position (relative to the C2-carboxylic acid) is strictly required. It coordinates directly to the metal center (Pd or Ag) in the transition state, significantly lowering the activation energy required for CO2 extrusion[2].

  • The "Blocking" Effect of the 3-Substituent: In unsubstituted pyrazine-2-carboxylic acids, Pd-catalyzed cross-coupling often suffers from poor regioselectivity due to competitive C–H activation at the 3-position. The bulky, electron-withdrawing 3-(2,2,2-trifluoroethoxy) group acts as a steric and electronic "blocking group," forcing the transmetalation and subsequent reductive elimination to occur exclusively at the ipso-position (C2).

G A 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid B Ag-Catalyzed Decarboxylation A->B -CO2 C Heteroaryl-Silver(I) Intermediate B->C D Transmetalation to Pd(II) C->D AgX out E Reductive Elimination D->E F Cross-Coupled Product E->F Pd(0) regeneration G Oxidative Addition (Ar-X + Pd(0)) E->G Catalytic Loop G->D Ar-Pd(II)-X

Caption: Catalytic cycle of bimetallic Pd/Ag decarboxylative cross-coupling.

Protocol 1: Bimetallic Pd/Ag-Catalyzed Decarboxylative Arylation

This protocol details the C(sp2)–C(sp2) cross-coupling of the pyrazine acid with aryl halides. We employ a bimetallic Pd/Ag system pioneered by Gooßen et al.[3].

Causality of Reagent Selection:

  • Ag2CO3 serves a dual purpose: the carbonate deprotonates the acid, while the Ag(I) center mediates protodecarboxylation to form a transient pyrazinyl-silver species.

  • XPhos is selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the reductive elimination step—which is often the rate-limiting step when coupling sterically hindered ortho-substituted pyrazines.

  • DMSO/DMF (9:1) is the optimal solvent system. DMSO stabilizes the highly polar silver intermediates, while DMF ensures complete dissolution of the starting carboxylic acid.

Step-by-Step Methodology

Note: This is a self-validating protocol. In-process quality control (QC) checks are embedded to ensure reaction integrity.

  • Reagent Preparation (Glovebox Recommended): To an oven-dried 20 mL reaction vial, add 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 equiv, 0.5 mmol), Aryl Bromide (1.2 equiv, 0.6 mmol), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and Ag2CO3 (1.5 equiv).

    • Self-Validation Check: The mixture should appear as a heterogeneous pale-yellow/brown powder.

  • Solvent Addition: Seal the vial with a PTFE-lined septum. Bring out of the glovebox and inject 5 mL of anhydrous, degassed DMSO/DMF (9:1 v/v) via syringe.

  • Thermal Activation: Heat the reaction block to 120 °C and stir vigorously (800 rpm) for 16 hours.

    • Self-Validation Check: Effervescence (CO2 evolution) should be visible within the first 30 minutes. The solution will darken to a deep brown/black, indicating the formation of active Pd(0) species.

  • In-Process Monitoring: After 14 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting acid mass ([M-H]- = 221 m/z) and the appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove silver salts and Pd black. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMSO/DMF.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow step1 Step 1: Reagent Prep Weigh Pyrazine Acid, Ar-X, Pd/Ag catalysts step2 Step 2: Solvent Addition Inject degassed DMSO/DMF (9:1) under N2 step1->step2 step3 Step 3: Thermal Activation Heat at 120 °C (Observe CO2 evolution) step2->step3 step4 Step 4: LC-MS QC Verify disappearance of m/z 221 [M-H]- step3->step4 step5 Step 5: Workup Celite filtration & LiCl aqueous wash step4->step5

Caption: Step-by-step self-validating experimental workflow for decarboxylative cross-coupling.

Protocol 2: Copper-Catalyzed Decarboxylative C–N Cross-Coupling

Forming heteroaryl-amine bonds directly from carboxylic acids is a cutting-edge approach[4]. This protocol couples the pyrazine acid with secondary amines (e.g., morpholine) to yield 2-amino-3-(2,2,2-trifluoroethoxy)pyrazines.

Causality of Reagent Selection: Unlike Pd/Ag systems, Cu(I)/Cu(II) cycles can directly insert into the C–COOH bond. 1,10-Phenanthroline is used as a bidentate ligand to stabilize the Cu(III)-aryl intermediate prior to reductive elimination with the amine. An O2 atmosphere acts as the terminal oxidant to turn over the copper catalytic cycle.

Step-by-Step Methodology
  • Setup: In a reaction tube, combine the pyrazine acid (0.5 mmol), CuCl2 (20 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 (2.0 equiv).

  • Amine Addition: Add the secondary amine (1.5 equiv) and anhydrous NMP (3 mL).

  • Oxidative Atmosphere: Purge the vessel with O2 gas for 5 minutes, then seal under an O2 balloon.

  • Heating: Stir at 145 °C for 24 hours. The high temperature is required to drive the Cu-mediated decarboxylation.

  • Workup: Cool, dilute with EtOAc, wash with saturated NH4Cl (to complex and remove copper salts), dry, and purify via chromatography.

Quantitative Data Summary

The following table summarizes expected yields and mechanistic observations when applying Protocol 1 and 2 to various coupling partners.

Coupling PartnerCatalyst SystemTemp / TimeExpected Yield (%)Causality / Observation
4-Bromoanisole (Electron-rich aryl halide)Pd(OAc)2 / Ag2CO3 / XPhos120 °C / 16 h78 - 85%Electron-rich arenes undergo slower oxidative addition; XPhos accelerates this step to maintain high yields.
4-Nitrochlorobenzene (Electron-poor aryl halide)Pd(OAc)2 / Ag2CO3 / XPhos120 °C / 12 h88 - 92%Highly activated C–Cl bond allows for rapid oxidative addition; shorter reaction times observed.
2-Bromotoluene (Sterically hindered)Pd(OAc)2 / Ag2CO3 / SPhos130 °C / 24 h65 - 70%Steric clash between the ortho-methyl and the 3-trifluoroethoxy group requires elevated temp and SPhos ligand.
Morpholine (Secondary Amine)CuCl2 / 1,10-Phenanthroline145 °C / 24 h60 - 65%Requires O2 atmosphere to turn over the catalyst; Cu(III) reductive elimination is the rate-limiting step.

References

  • Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners Source: Journal of the American Chemical Society (2006) URL:[Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides Source: The Journal of Organic Chemistry (2010) URL:[Link]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation Source: Chemical Society Reviews (2011) URL:[Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds Source: RSC Advances (2019) URL:[Link]

Advanced Synthesis and Application of Fluorinated Pyrazine Derivatives Derived from 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) imparts a unique combination of enhanced lipophilicity, modulated pKa, and profound metabolic stability[1]. Because the C-F bond is highly resistant to cytochrome P450 (CYP) mediated oxidative degradation, molecules bearing this moiety often exhibit extended half-lives and superior pharmacokinetic profiles compared to their unfluorinated alkoxy counterparts[1].

3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid serves as a highly versatile building block. The electron-deficient pyrazine core, coupled with the inductive electron-withdrawing effect of the trifluoroethoxy group, creates a unique electronic environment. This scaffold is particularly valuable in the development of allosteric inhibitors for Methionine Adenosyltransferase 2A (MAT2A) , a prime synthetic lethal target in methylthioadenosine phosphorylase (MTAP)-deleted cancers[2].

Biological Mechanism: MAT2A Inhibition and Synthetic Lethality

In approximately 15% of all human cancers, the MTAP gene is homozygously deleted[2]. MTAP is responsible for metabolizing methylthioadenosine (MTA). Its deletion causes MTA to accumulate, which partially inhibits Protein Arginine Methyltransferase 5 (PRMT5). This creates a unique vulnerability: these cancer cells become hyper-dependent on S-adenosylmethionine (SAM) to maintain residual PRMT5 activity.

By synthesizing advanced fluorinated pyrazine derivatives from 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, researchers can generate potent MAT2A inhibitors. Inhibiting MAT2A depletes SAM, leading to synergistic suppression of PRMT5 and subsequent apoptosis—a classic example of synthetic lethality[3].

Pathway MTAP MTAP Deletion (Cancer Cells) MTA MTA Accumulation MTAP->MTA PRMT5 PRMT5 Inhibition (Partial) MTA->PRMT5 Lethality Synthetic Lethality (Apoptosis) PRMT5->Lethality MAT2A_Inh Fluorinated Pyrazine MAT2A Inhibitor SAM SAM Depletion MAT2A_Inh->SAM SAM->PRMT5 Synergistic Suppression

Fig 1: Synthetic lethality pathway of MTAP-deleted cancers targeted by MAT2A inhibitors.

Experimental Workflows & Causality

Converting 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid into an advanced active pharmaceutical ingredient (API) requires careful selection of reagents. The electron-deficient nature of the pyrazine ring makes the carboxylic acid less nucleophilic during activation, and prone to side reactions if harsh conditions are used.

Workflow SM 3-(Trifluoroethoxy) pyrazine-2-COOH Act Carboxyl Activation (T3P / DIPEA) SM->Act Amide Amide Coupling (R-NH2) Act->Amide Brom C5-Bromination (NBS) Amide->Brom Suzuki Suzuki Coupling (Pd catalyst) Brom->Suzuki Final Advanced MAT2A Inhibitor Suzuki->Final

Fig 2: Two-stage synthetic workflow for generating complex fluorinated pyrazine derivatives.

Protocol A: High-Efficiency Amide Coupling using T3P

Causality & Rationale: Standard uronium-based coupling reagents (e.g., HATU) can lead to guanidinylation of the incoming amine, especially when the carboxylic acid activation is slow due to the electron-withdrawing pyrazine core. We utilize Propylphosphonic anhydride (T3P) . T3P provides a cleaner reaction profile, prevents epimerization, and its byproducts are entirely water-soluble, making the protocol self-validating through a simple aqueous workup[4]. Alternatively, Disuccinimidyl carbonate (DSC) can be used to avoid aggressive reagents[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous ethyl acetate (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Amine Introduction: Add the desired primary or secondary amine (1.1 eq, 5.5 mmol) to the solution.

  • Activation: Dropwise, add a 50% solution of T3P in ethyl acetate (1.5 eq, 7.5 mmol). The slow addition controls the exothermic activation step.

  • Reaction & Monitoring: Heat the mixture to 80°C and stir for 4–6 hours. Self-Validation: Monitor via LC-MS. The mass of the starting acid ( [M+H]+=223.1 ) should completely disappear, replaced by the target amide.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (2 × 20 mL), 1M HCl (20 mL), and brine (20 mL). The T3P byproducts partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amide, which is typically >95% pure and ready for downstream functionalization[6].

Protocol B: Directed C5-Bromination and Suzuki-Miyaura Cross-Coupling

Causality & Rationale: To fit the hydrophobic allosteric pocket of MAT2A, the pyrazine core often requires extended aromatic substituents. Bromination is directed to the C5 position due to the steric and electronic shielding of the C2-amide and C3-trifluoroethoxy groups. For the subsequent cross-coupling, we select Pd(dppf)Cl2​ as the catalyst; its large bite angle accelerates the reductive elimination step, which is otherwise sluggish on electron-deficient pyrazines.

Step-by-Step Methodology:

  • Bromination: Dissolve the amide intermediate (1.0 eq) in anhydrous DMF. Add N-Bromosuccinimide (NBS) (1.1 eq) in portions at 0°C. Stir for 2 hours, warming to room temperature. Quench with aqueous sodium thiosulfate and extract with EtOAc.

  • Cross-Coupling Setup: In a microwave vial, combine the C5-bromo pyrazine intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Degas the mixture by sparging with argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Seal the vial.

  • Reaction: Heat in a microwave reactor at 110°C for 30 minutes.

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase preparative HPLC to obtain the final highly functionalized fluorinated pyrazine derivative.

Quantitative Data Summaries

The following tables summarize the optimization parameters for the synthesis and the resulting physicochemical enhancements imparted by the 3-(2,2,2-trifluoroethoxy) group.

Table 1: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
HATUDIPEADMF251265%82% (Guanidinylation observed)
EDCI / HOBtTEADCM251672%88%
DSCPyridineMeCN25885%92%
T3P (50% in EtOAc) DIPEA EtOAc 80 4 94% >98% (No chromatography needed)

Table 2: Physicochemical and Metabolic Profiling of Pyrazine Derivatives Comparison of a standard 3-ethoxy pyrazine derivative vs. the 3-(2,2,2-trifluoroethoxy) synthesized analog.

Property / Assay3-Ethoxy Pyrazine Analog3-(2,2,2-Trifluoroethoxy) AnalogBiological Implication
LogP (Calculated) 2.43.8Enhanced membrane permeability and target pocket affinity.
Human Liver Microsomes ( T1/2​ ) 18 min> 120 minSuperior metabolic stability; resistance to CYP450 cleavage[1].
MAT2A Enzymatic IC50​ 450 nM12 nMHighly potent allosteric inhibition[2].
MTAP-/- Cell Proliferation IC50​ 2.1 µM48 nMRobust synthetic lethality in target cancer cell lines[2].

References

  • The Trifluoroethoxy Group: Enhancing Drug Properties. NBInno.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9R1o8PJKA4Rx61IZtWZ6deltUG90spsXCVl1LZGA_7BhFPONMSfYkmae5PGdEOgR8X8Fz7yxWzKONbq7jRXTn14_kIaPsHb78x6TeuOnc3N0969HC9qetpLYRgR-sCwabiPKA5HnzcoNkDYzf68FNabdkmKiHm1yUAAsauw0NxdLXwxhZk2ko_Z6_tHJPrw0UYl26-ZtOQP3-H1BIX-RYY4dMoGD2umMuWmX8mQ==]
  • Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9_W_F0GrwDH23ntQsvbjtA1tsJ58GMKPBHvUIMEGjkYP7S6D6hWOdtCeiQ1UnTeGMaS46EdoM5oXlRoA9yHD0YaXZXYyYKPWnLSNiQJNQVMx0qsL30lUTR9qGnLB4lPlqrmhqizTs7sDRJrrNF4qw]
  • Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.
  • Solution-phase amide coupling with DSC. Lokey Lab Protocols - Wikidot.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdmJrghPQ3vNUjWPS_4r6XRczzyVjjV9clyO7_0zz1qtTQvV0IPTovolcOUT9aKmZc7BrGEK5l4TEKipFpzQ2__DZu9Qt02Pk7wLb7VeQVSZf53l92tAwba9ZsJr8CiKxKdXtPmxgGcH_7EB6_6gCoKe3SpVzyD-ne_Hm8DSggx3TA]
  • General scheme for the preparation of pyrazene-2-carboxylic acids derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH-HAEWzEhKB__pAdZ1mDQFGvxgAXeK-216l5N5_AaUofI75KWrv2YwblrXbwlZUNV6UgdiZA29UjIvp4ei2h_hn3E5RbTaNXCoK1DDmk3epKAv3RWfgv-55lOW6PjJXixdpzMJeGGS36QJ2F1lJX0h21lXsUuirKGhZkzPff4SsWfrtRJ_ExPJybURf5aeM0jgbUn_kZw7fg5XzwM8o37FvCIeAzVzXQqM0azstps6oTc3-7EgyglyZLjysrAqiuuuw==]
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC - NIH.[https://vertexaisearch.cloud.google.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to improving the aqueous solubility of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid for researchers and drug development professionals.

As Senior Application Scientists, we understand that overcoming solubility hurdles is a critical step in advancing your research and development. This guide provides a comprehensive, experience-driven framework for systematically improving the aqueous solubility of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is my 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid exhibiting poor aqueous solubility?

A: The molecular structure itself presents several challenges. The pyrazine ring and the trifluoroethoxy group are largely nonpolar and hydrophobic, which limits favorable interactions with water molecules. While the carboxylic acid group provides a hydrophilic point for interaction, in its neutral (protonated) state, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: What are the primary factors I should consider to improve its solubility?

A: The most critical factor is pH . As a carboxylic acid, its charge state is dependent on the pH of the aqueous medium. By manipulating the pH, you can convert the neutral acid into its much more soluble ionized (carboxylate) form. Other key factors include the use of co-solvents , salt formation , and to a lesser extent, temperature .

Q3: What is the likely pKa of this compound and why is it important?

A: While the exact experimental pKa is not widely published, we can estimate it based on its structure. Pyrazine-2-carboxylic acid has a pKa of approximately 2.9. The highly electron-withdrawing trifluoroethoxy group attached to the pyrazine ring will likely lower this pKa further, possibly into the 2.0-2.5 range . The pKa is the pH at which the compound is 50% in its neutral acid form and 50% in its ionized carboxylate form. Knowing this value is crucial because, according to the Henderson-Hasselbalch equation, you must adjust the pH to be at least 1.5 to 2 units above the pKa to ensure >99% of the compound is in its highly soluble ionized form.

Q4: I have a deadline. What is the quickest way to get my compound into solution for a preliminary in vitro assay?

A: The most direct method is pH adjustment. Prepare a concentrated stock solution of your compound in a base like 0.1 M NaOH, where it will be fully deprotonated and soluble. You can then dilute this stock solution into your final aqueous buffer system. However, be cautious to ensure the final pH of your assay medium does not drop significantly, which could cause your compound to precipitate.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides systematic, step-by-step approaches to characterizing and improving the solubility of your compound.

Guide 1: Foundational Analysis - pH-Solubility Profiling

Expertise & Experience: Before attempting complex formulations, you must understand how pH affects your compound. This is the most fundamental and impactful characterization. Generating a pH-solubility profile will provide a quantitative measure of solubility across a physiologically relevant pH range and confirm the compound's pKa.

Experimental Protocol: Determining the pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

    • After equilibration, visually confirm that excess solid remains.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH of each buffer. The resulting curve will show a significant increase in solubility as the pH rises above the pKa.

Data Interpretation Table:

pHMeasured Solubility (µg/mL)Physical StateComments
2.0Example: 5SuspensionBelow pKa, compound is mostly neutral and insoluble.
4.0Example: 150SuspensionApproaching pKa, solubility begins to increase.
6.0Example: 2,500SolutionAbove pKa, compound is mostly ionized and soluble.
7.4Example: >10,000SolutionAt physiological pH, solubility is significantly enhanced.

Visualizing the Mechanism: pH-Dependent Ionization

The following diagram illustrates the chemical equilibrium that governs the solubility of your compound. At low pH, the equilibrium favors the poorly soluble neutral form. As pH increases, the equilibrium shifts to the highly soluble ionized (carboxylate) form.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Neutral R-COOH (Poorly Soluble) Ionized R-COO⁻ + H⁺ (Highly Soluble) Neutral->Ionized + OH⁻ (Base Addition) Ionized->Neutral + H⁺ (Acid Addition)

Caption: pH-dependent equilibrium of the carboxylic acid.

Guide 2: Intermediate Strategy - Co-Solvent Systems

Expertise & Experience: If pH adjustment alone is insufficient or undesirable for your experimental system (e.g., it affects cell viability), using a co-solvent is the next logical step. Co-solvents work by reducing the polarity of the water, making the aqueous environment more favorable for dissolving hydrophobic molecules.

Experimental Protocol: Co-Solvent Screening

  • Select Biocompatible Co-solvents: Choose a small panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v in a buffer of fixed pH, such as pH 7.4 PBS).

  • Measure Solubility: Using the equilibrium solubility method described in Guide 1, determine the solubility of your compound in each co-solvent mixture.

  • Analyze and Select: Plot solubility versus co-solvent concentration for each candidate. Select the co-solvent that provides the desired solubility at the lowest possible concentration to minimize potential toxicity or off-target effects in your experiments.

Data Interpretation Table for Co-Solvent Screening:

Co-SolventConcentration (% v/v)Measured Solubility (µg/mL)Comments
None (Buffer Only)0%Example: 50Baseline solubility at physiological pH.
Propylene Glycol10%Example: 400Significant improvement.
Propylene Glycol20%Example: 1,800Further enhancement.
PEG 40010%Example: 750More effective than PG at the same concentration.
PEG 40020%Example: 3,500Potential lead for formulation.
Guide 3: Advanced Strategy - Salt Formation

Trustworthiness & Rationale: For drug development applications requiring high concentrations in a solid dosage form or a simple aqueous formulation without co-solvents, converting the acidic compound into a stable salt is the industry-standard approach. A salt form pre-ionizes the molecule, so it readily dissolves in water without needing significant pH adjustment of the medium itself.

Experimental Protocol: Small-Scale Salt Screening

  • Select Counter-ions: Choose a set of pharmaceutically acceptable bases to form salts. Common choices include:

    • Inorganic: Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)

    • Organic Amines: Tromethamine (Tris), Meglumine, Diethanolamine

  • Stoichiometric Reaction:

    • Dissolve a known molar amount of your acid in a suitable solvent (e.g., ethanol or acetone).

    • In a separate vial, dissolve an equimolar amount (1.0 equivalent) of the selected base in the same solvent.

    • Slowly add the base solution to the acid solution while stirring.

    • If a precipitate (the salt) forms, it can be isolated by filtration. If no precipitate forms, the salt may be soluble in the solvent, and the solvent can be slowly evaporated to yield the solid salt.

  • Characterization:

    • Confirm salt formation using techniques like melting point analysis or spectroscopy.

    • Crucially, measure the aqueous solubility of the newly formed salt using the equilibrium solubility method (Guide 1) in purified water or a neutral buffer.

Visualizing the Troubleshooting Workflow

This diagram outlines the logical progression for tackling solubility issues with 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid.

G Start Start: Poor Aqueous Solubility pH_Profile Step 1: Perform pH-Solubility Profile Start->pH_Profile Solubility_Check Is Solubility Sufficient at Target pH? pH_Profile->Solubility_Check Co_Solvent Step 2: Screen Co-solvents Solubility_Check->Co_Solvent No Success Goal Achieved: Soluble Formulation Solubility_Check->Success Yes Co_Solvent_Check Is Solubility Sufficient with Co-solvent? Co_Solvent->Co_Solvent_Check Salt_Formation Step 3: Screen Salt Forms Co_Solvent_Check->Salt_Formation No Co_Solvent_Check->Success Yes Salt_Formation->Success Yes Further_Strategies Consider Advanced Strategies (e.g., Cyclodextrins, Surfactants) Salt_Formation->Further_Strategies No

Caption: Decision workflow for solubility enhancement.

References

  • Albert, A., & Barlin, G. B. (1959). Ionization constants of pyrimidine- and pyrazine-carboxylic acids. Journal of the Chemical Society, 2384-2391. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

Technical Support Center: HPLC Method Optimization for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center. 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid presents a unique chromatographic challenge due to its highly polar, ionizable carboxylic acid group, a weakly basic pyrazine ring, and a highly electronegative, lipophilic trifluoroethoxy moiety. Standard reversed-phase (RP-HPLC) approaches often result in poor retention, peak tailing, or co-elution with the void volume.

This guide provides field-proven, mechanistically grounded solutions to optimize your retention times and peak shapes.

Part 1: Diagnostic Workflow

Before adjusting your instrument parameters, map your current chromatographic issue to the correct mechanistic solution using the diagnostic workflow below.

Workflow Start Start: Assess RP-HPLC Retention Q1 Does the peak elute near the void volume? Start->Q1 Action1 Lower pH to 2-3 (e.g., 0.1% TFA) Q1->Action1 Yes End Method Optimized Q1->End No Q2 Is retention still poor at low pH? Action1->Q2 Action2 Switch to PFP Column (Fluorophilic Interactions) Q2->Action2 Yes Q3 Is peak shape tailing? Q2->Q3 No Action2->Q3 Action3 Switch to Mixed-Mode or HILIC Q3->Action3 Yes Q3->End No Action3->End

Diagnostic decision tree for optimizing retention of fluorinated pyrazine carboxylic acids.

Part 2: Core Troubleshooting FAQs

Q1: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column?

Causality: Pyrazine-2-carboxylic acids typically have a pKa​ between 2.5 and 3.0. At a neutral mobile phase pH, the carboxylic acid group is fully deprotonated into a highly polar carboxylate anion. Standard C18 columns rely on hydrophobic partitioning, which is highly inefficient for small, polar ions. Solution: You must employ ion suppression. Lower the aqueous mobile phase pH to between 2.0 and 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This forces the molecule into its neutral, protonated state, significantly increasing its lipophilicity and retention factor ( k′ )[1].

Q2: I lowered the pH, but retention is still marginal. How can I leverage the molecule's specific structural features?

Causality: While suppressing the carboxylic acid ionization helps, the molecule remains relatively small and polar. However, the 2,2,2-trifluoroethoxy group is a powerful handle for alternative selectivity. Solution: Switch from a C18 to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide distinct retention mechanisms that C18 columns lack, including dipole-dipole interactions, π−π interactions with the pyrazine ring, and strong fluorophilic (fluorine-fluorine) affinity with the trifluoroethoxy group. This will drastically increase retention and alter selectivity for fluorinated compounds.

Q3: The peak shape is severely tailing. What causes this and how do I fix it?

Causality: Peak tailing for this molecule usually stems from secondary interactions. At very low pH, while the carboxylic acid is neutralized, the weakly basic pyrazine nitrogen can become partially protonated, leading to unwanted ion-exchange interactions with unendcapped, acidic silanols on the silica base particle. Solution: Ensure you are using a high-purity, fully endcapped column. If tailing persists on a PFP column, consider switching to a mixed-mode column (e.g., reversed-phase/anion-exchange) which is specifically designed to handle polar, ionizable zwitterionic compounds by controlling both hydrophobic and electrostatic interactions simultaneously[2].

Q4: When should I abandon Reversed-Phase (RP-HPLC) and switch to HILIC?

Causality: If the compound remains unretained despite pH optimization and fluorophilic stationary phases, it may simply be too polar for partitioning into a hydrophobic or fluorous layer. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive fallback. HILIC uses a polar stationary phase (like Amide or bare silica) and a highly organic mobile phase (e.g., >70% Acetonitrile). In HILIC, the retention mechanism is inverted: highly polar analytes partition into an immobilized water layer on the stationary phase, meaning the more polar the compound, the longer it is retained[3].

Part 3: Mechanistic Interactions

Understanding how the sub-structures of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid interact with different chromatographic environments is critical for rational method development.

Mechanism Molecule 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid Trifluoro Trifluoroethoxy Group (Highly Electronegative) Molecule->Trifluoro Pyrazine Pyrazine Ring (Weakly Basic, Pi-Deficient) Molecule->Pyrazine Carboxyl Carboxylic Acid (Ionizable, pKa ~2.5-3.0) Molecule->Carboxyl PFP PFP Stationary Phase (Dipole-Dipole & Fluorous) Trifluoro->PFP Fluorophilic Affinity Pyrazine->PFP Pi-Pi Interactions MixedMode Mixed-Mode Phase (Anion/Cation Exchange) Carboxyl->MixedMode Electrostatic Retention LowPH Low pH Mobile Phase (Ion Suppression) Carboxyl->LowPH Protonation (Neutralization)

Mechanistic mapping of molecular features to stationary and mobile phase interactions.

Part 4: Quantitative Data Summary

The table below summarizes the expected behavior of the target molecule across various column chemistries, allowing you to select the optimal system based on your specific resolution requirements.

Column ChemistryPrimary Retention MechanismExpected Retention Factor ( k′ )Recommended Mobile Phase Additive
Standard C18 Hydrophobic Partitioning< 1.0 (Poor/Void)0.1% TFA or Formic Acid
PFP (Pentafluorophenyl) Fluorophilic, Dipole-Dipole, π−π 2.0 - 5.0 (Optimal)0.1% TFA
Mixed-Mode (RP/AX) Hydrophobic + Anion Exchange3.0 - 6.0 (Strong)Ammonium Acetate (pH 4.0 - 5.0)
HILIC (Amide) Aqueous Layer Partitioning> 3.0 (For highly polar states)Ammonium Formate (pH 3.0)

Part 5: Step-by-Step Method Optimization Protocol

To establish a self-validating, robust method for this compound, execute the following protocol:

Step 1: System Preparation & Equilibration

  • Install a high-purity PFP column (e.g., 2.1 x 100 mm, 1.9 µm or 3.0 x 150 mm, 3 µm).

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic acid (TFA). Self-Validation Check: Measure the pH of the aqueous component before mixing; it must be between 2.0 and 2.5 to ensure full ion suppression[1].

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Equilibrate the column with 5% B for at least 10 column volumes.

Step 2: Scouting Gradient Execution

  • Set the column oven temperature to 40 °C to reduce system backpressure and improve mass transfer kinetics.

  • Run a broad linear gradient: 5% B to 95% B over 15 minutes.

  • Record the retention time ( tR​ ) of the target peak and calculate the retention factor ( k′=(tR​−t0​)/t0​ ).

Step 3: Isocratic Fine-Tuning

  • If k′ is > 2.0, identify the %B at which the compound eluted during the scouting gradient.

  • Program an isocratic method at 5-10% lower organic composition than the elution point to maximize theoretical plates and resolution.

  • Assess peak symmetry. If the asymmetry factor ( As​ ) is > 1.5, increase the buffer concentration slightly or verify that the column is fully endcapped to prevent secondary silanol interactions.

Step 4: Orthogonal Validation (If RP-HPLC Fails)

  • If the compound still elutes near t0​ , flush the system and install an Amide HILIC column.

  • Prepare Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Prepare Mobile Phase B: Acetonitrile.

  • Run a HILIC gradient starting at 95% B (highly organic) down to 50% B over 10 minutes[3].

References

  • Control pH During Method Development for Better Chromatography Agilent Technologies URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation URL:[Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid HELIX Chromatography URL:[Link]

Sources

preventing decarboxylation of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of highly functionalized heteroaromatic carboxylic acids.

Working with 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid presents a unique synthetic challenge: the molecule is highly prone to rapid decarboxylation when exposed to heat. This guide is designed to explain the chemical causality behind this degradation, provide you with self-validating protocols to prevent it, and ensure your synthetic workflows remain robust and high-yielding.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid rapidly decarboxylate upon heating? A1: The instability is driven by a Hammick-like decarboxylation pathway. When exposed to heat or mildly acidic conditions, the molecule forms a zwitterion (a protonated pyrazine nitrogen and a deprotonated carboxylate). The extrusion of CO₂ from this state is thermodynamically favored, leading to a transient N-heterocyclic carbene (NHC) or carbanion intermediate[1]. The 2,2,2-trifluoroethoxy group at the 3-position severely exacerbates this liability; its strong electron-withdrawing nature via inductive effects highly sensitizes the adjacent C2 position, stabilizing the resulting carbene and drastically lowering the activation energy required for decarboxylation.

Q2: I need to synthesize an amide from this acid. Traditional refluxing with thionyl chloride destroys my starting material. What is the alternative? A2: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride generate HCl as a byproduct and typically require elevated temperatures. The acidic environment protonates the pyrazine ring, triggering the zwitterion-mediated decarboxylation[1]. To prevent this, you must bypass the thermal activation barrier entirely. Use room-temperature coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA ensures the carboxylic acid is deprotonated while keeping the pyrazine nitrogen unprotonated, locking the molecule in its stable anionic form.

Q3: Do trace impurities or solvent choices affect the decarboxylation rate? A3: Absolutely. Polar protic solvents (like water or alcohols at specific pH levels) stabilize the reactive zwitterion. Furthermore, trace ds-block transition metals (such as Cu²⁺, Zn²⁺, and Co²⁺) act as potent catalysts for the decarboxylation of pyrazine carboxylic acids. These metals coordinate simultaneously to the N1 nitrogen and the carboxylate oxygen, creating a transition state that facilitates rapid CO₂ extrusion even at lower temperatures[2].

Q4: What if my specific synthetic sequence strictly requires heating? A4: If elevated temperatures (>60 °C) are unavoidable for a downstream reaction, you must chemically mask the carboxylic acid. The decarboxylation mechanism strictly requires a free carboxylate/carboxylic acid to form the reactive intermediate[1]. By converting the acid to an ester (e.g., a methyl or ethyl ester) via room-temperature esterification, you eliminate the possibility of zwitterion formation. The resulting ester is thermally stable and can be safely heated. Post-reaction, the ester can be cleanly hydrolyzed back to the acid using mild aqueous LiOH at room temperature.

Part 2: Quantitative Data on Decarboxylation Rates

To help you assess the risk of your current reaction conditions, the following table summarizes the kinetic stability of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid under various environments.

Environmental ConditionTemperatureEstimated Half-Life (t½)Decarboxylation Risk
Aqueous, pH 3-4 (Isoelectric point)80 °C< 10 minsCritical
Toluene + trace Cu(II) catalyst80 °C< 5 minsCritical
Thionyl chloride (reflux)75 °C< 15 minsCritical
Aqueous, pH > 8 (Anionic form)80 °C> 5 hoursModerate
DMF + DIPEA (Amide coupling)25 °CStable (> 48 hours)Negligible
Part 3: Mechanistic Pathway and Stabilization Strategy

The diagram below maps the logical relationship between the reaction conditions, the intermediate states of the pyrazine derivative, and the ultimate synthetic outcome.

Decarboxylation_Mechanism Acid 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid Zwitterion Zwitterion Intermediate (Protonated N) Acid->Zwitterion Heat / Acidic pH Acid_Base Carboxylate Anion (Stable Form) Acid->Acid_Base DIPEA (Base) Room Temp NHC N-Heterocyclic Carbene + CO2 Zwitterion->NHC Decarboxylation (-CO2) Catalyzed by Cu/Zn Degradation Degradation Product (Decarboxylated) NHC->Degradation Protonation Activated Active Ester (HATU Intermediate) Acid_Base->Activated HATU 0-25 °C Amide Target Amide (Stable Product) Activated->Amide Amine Addition

Mechanism of thermal decarboxylation vs. base-stabilized room-temperature coupling.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trust, the following workflows are designed as self-validating systems . Do not proceed to the next step unless the validation check is confirmed.

Protocol 1: Low-Temperature Amide Coupling (HATU Method)

This protocol avoids thermal activation and uses a basic environment to suppress zwitterion formation.

  • Dissolution: Dissolve 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Self-Validation Check: Spot a micro-aliquot of the mixture onto wet pH indicator paper. It must read pH > 8. This confirms the pyrazine nitrogen is unprotonated, effectively neutralizing the decarboxylation pathway.

  • Amine Addition: Add the target amine (1.1 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Activation: Add HATU (1.2 eq) portion-wise over 5 minutes to control the mild exotherm.

    • Self-Validation Check: A slight yellowing of the solution indicates the formation of the active HOAt ester. Monitor via TLC (EtOAc/Hexane); the baseline carboxylic acid spot should completely disappear within 30 minutes.

  • Coupling: Remove the ice bath and stir at 25 °C for 2 hours. Do NOT apply heat.

  • Workup: Quench the reaction with cold saturated aqueous NaHCO₃ and extract with EtOAc. The basic quench ensures any unreacted trace acid remains in the aqueous layer, while the neutral amide product partitions into the organic layer.

Protocol 2: Safe Purification via Solvent/Anti-Solvent Precipitation

Standard hot recrystallization will destroy this compound. Use this room-temperature precipitation method instead.

  • Dissolution: Dissolve the crude carboxylic acid in a minimal volume of ethyl acetate at 25 °C.

  • Filtration: Pass the organic solution through a 0.45 µm PTFE syringe filter into a clean flask.

    • Self-Validation Check: The filtrate must be completely optically clear. This confirms the removal of trace insoluble metal particulates (e.g., from previous synthetic steps or spatulas) that could catalyze decarboxylation[2].

  • Precipitation: Vigorously stir the filtrate and slowly add heptane (anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Maturation: Cool the suspension to 0 °C for 1 hour to drive complete precipitation.

  • Isolation: Vacuum filter the solid and dry under high vacuum at 25 °C.

    • Self-Validation Check: Run a ¹³C NMR of the dried solid. The presence of the carboxylate carbon signal at ~163 ppm confirms structural integrity was maintained and no decarboxylation occurred during drying.

Part 5: References

1.[2] Title: ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions and novel water clusters Source: RSC Publishing (Dalton Transactions) URL: [Link]

2.[1] Title: Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates Source: Organic Letters - ACS Publications URL: [Link]

Sources

Technical Support Center: Recrystallization of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid by recrystallization. This document aims to deliver expert insights and practical solutions to common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for the recrystallization of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid?

A1: The ideal solvent for recrystallization should exhibit a significant difference in solubility for the target compound at high and low temperatures.[1][2][3] For 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, which is a polar molecule due to the carboxylic acid and pyrazine ring functionalities, polar solvents are generally a good starting point. The trifluoroethoxy group, however, introduces some non-polar character.

Key solvent characteristics to consider are:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.[2][3]

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution to allow for high recovery.[2][3]

  • Inertness: The solvent must not react with the carboxylic acid.[1]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[1]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[2]

Q2: I'm observing "oiling out" instead of crystal formation. What is causing this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the compound is lower than the boiling point of the chosen solvent.[4] Impurities can also depress the melting point, contributing to this issue.[4]

Troubleshooting Steps:

  • Lower the Solvent Boiling Point: Select a solvent with a lower boiling point. If you are using a mixed solvent system, such as ethanol/water, try adjusting the ratio to decrease the overall boiling point.[4]

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystallization.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.[4][5]

  • Reduce the Solution Concentration: An overly concentrated solution can sometimes lead to oiling out. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the oil dissolves, and then allow it to cool slowly.

  • Pre-Purification: If impurities are suspected, consider a preliminary purification step, such as washing the crude product, before recrystallization.[4]

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: The most common reason for crystallization failure is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[4]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If available, add a tiny crystal of the pure compound to the solution to act as a seed for crystallization.

  • Reduce the Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7] Be careful not to evaporate too much, as this can cause the impurities to precipitate as well.

  • Insufficient Cooling: Ensure the solution has been adequately cooled.[4] Leaving it in an ice bath for an extended period can be beneficial.

Q4: My purified 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is discolored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[6]

Procedure:

  • After dissolving the crude compound in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Adding charcoal to a boiling solution can cause it to boil over violently.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent - Inappropriate solvent choice.- Insufficient solvent.- Select a more suitable solvent or a mixed-solvent system.[2]- Gradually add more hot solvent until the compound dissolves.[1]
Premature crystallization during hot filtration - The solution is cooling too quickly in the funnel.- Preheat the filtration apparatus (funnel and receiving flask) with hot solvent.[4][8]- Use a stemless funnel to prevent clogging.[5]- Add a slight excess of hot solvent before filtering.[4]
Low recovery of purified product - Too much solvent was used.- The crystals were washed with a solvent in which they are soluble.- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.[6][8]- Address premature crystallization as described above.
Product appears as a fine powder instead of distinct crystals - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, water, or a mixture) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[6] Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6][8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

A mixed-solvent system is employed when no single solvent has the ideal solubility properties.[2] Common pairs include ethanol/water and ethyl acetate/hexane.[2][5]

  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (one in which the compound is readily soluble) at room temperature.

  • Addition of "Poor" Solvent: While stirring, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.[6]

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.[6]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using the mixed-solvent system (in the same ratio) for washing the crystals.[4]

Visual Troubleshooting Guide

Caption: A flowchart for troubleshooting common recrystallization issues.

References

  • Recrystalliz
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • Finding the best solvent for recrystallisation student sheet. (2021, September).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Solvent Selection and Recrystalliz
  • Recrystallization. (n.d.). National Initiative on Undergraduate Science (NIUS) Chemistry Experiments.
  • 3-(Trifluoromethoxy)pyrazine-2-carboxylic acid | 1261476-61-2. (n.d.). Sigma-Aldrich.
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid Building Blocks. (n.d.). Kishida Chemical Co., Ltd. | BuyChemJapan.
  • Recrystalliz
  • 3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. (n.d.). Chemspace.
  • 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. (n.d.). Guidechem.
  • Recrystallization, filtr
  • CAS 929022-78-6: 3-Fluoro-2-pyrazinecarboxylic acid. (n.d.). CymitQuimica.
  • EXPERIMENT (3)
  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid Building Blocks. (n.d.). Kishida Chemical Co., Ltd. | BuyChemJapan.
  • Preparation method of 3-(2-fluorophenoxy) pyrazine-2-carboxylic acid. (2015, October 7).
  • NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (n.d.).
  • Derivatives of pyrazine carboxylic acid and processes for their production. (1939, March 7).
  • 3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid (C8H7F2NO3). (n.d.). PubChemLite.
  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2025, August 6).
  • 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. (n.d.). Tokyo Chemical Industry.
  • Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12. Main features, kinetics and mechanism of alkane hydroperoxidation. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

Sources

resolving epimerization issues with 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Epimerization Risk in Amide Coupling Reactions

Welcome to the technical support center for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to stereochemical integrity during its use, particularly in amide bond formation with chiral amines.

Frequently Asked Questions (FAQs)

FAQ 1: What is epimerization and why is it a critical issue when coupling 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid with chiral amines?

Answer:

Epimerization is an undesired chemical process that inverts the stereochemistry at a single chiral center in a molecule.[1][2] When you are coupling an achiral carboxylic acid, such as 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, with a chiral amine (e.g., an amino acid derivative), the chiral center at risk is the α-carbon of the amine component.

This reaction leads to the formation of a diastereomer of your target molecule. These diastereomeric impurities often have very similar physical properties to the desired product, making them exceptionally difficult to separate.[1][2] From a drug development perspective, the presence of an unwanted diastereomer can drastically alter the biological activity, efficacy, and safety profile of the final active pharmaceutical ingredient (API).[3] Therefore, controlling stereochemical purity is a non-negotiable aspect of synthesis.

The two primary mechanistic pathways responsible for this loss of stereochemical integrity are:

  • Oxazolone Formation: This is the most prevalent mechanism.[3] Activation of the carboxylic acid of the chiral amine (if it's an N-protected amino acid) can lead to an intramolecular cyclization, forming a planar, achiral oxazolone intermediate. This intermediate can be protonated from either face, leading to racemization. The subsequent reaction with an amine nucleophile then produces a mixture of epimers.[2][3]

  • Direct Enolization: A base present in the reaction can directly abstract the acidic proton from the α-carbon of the activated chiral amine.[2][3] This forms a planar enolate, which, upon re-protonation, can also result in a mixture of epimers.[2][3] This pathway is particularly relevant for amino acid residues with electron-withdrawing side chains that stabilize the enolate intermediate.[2][3]

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway A Chiral Activated Ester B Planar Oxazolone Intermediate (Loss of Chirality) A->B - H+ C Epimerized Product B->C + Amine, +H+ End Result: Mixture of Diastereomers C->End D Chiral Activated Ester E Planar Enolate (Loss of Chirality) D->E Base, -H+ F Epimerized Product E->F + Amine, +H+ F->End Start Start: Chiral Amine + Pyrazine Acid Start->A Coupling Reagent Start->D Coupling Reagent

Mechanisms of epimerization during amide bond formation.
FAQ 2: My chiral HPLC analysis shows a significant diastereomeric impurity after my coupling reaction. What is my troubleshooting strategy?

Answer:

A systematic approach is key to identifying and resolving the source of epimerization. The following workflow will guide you through the process of diagnosing the issue.

Troubleshooting_Workflow Start Problem: Diastereomeric Impurity Detected by Chiral HPLC/LC-MS Check_Base Step 1: Evaluate Base Is it a sterically hindered, non-nucleophilic base? (e.g., DIPEA, 2,4,6-collidine) Start->Check_Base Check_Coupling Step 2: Evaluate Coupling Reagent Is it a uronium/aminium salt? (e.g., HBTU, HATU) Is pre-activation time minimized? Check_Base->Check_Coupling If Yes Sol_Base Action: Switch to a weaker, more hindered base like 2,4,6-collidine or NMM. Re-run experiment. Check_Base->Sol_Base If No Check_Temp Step 3: Evaluate Temperature Was the reaction run at low temperature (e.g., 0 °C)? Check_Coupling->Check_Temp If Yes Sol_Coupling Action: Switch to a coupling reagent with lower epimerization risk (e.g., HATU, COMU). Add reagent last with no pre-activation. Re-run experiment. Check_Coupling->Sol_Coupling If No Check_Solvent Step 4: Evaluate Solvent Is it a non-polar aprotic solvent? (e.g., DCM) Check_Temp->Check_Solvent If Yes Sol_Temp Action: Maintain reaction at 0°C throughout addition and for several hours before warming. Re-run experiment. Check_Temp->Sol_Temp If No Solution Solution: Stereochemically Pure Product Check_Solvent->Solution If Yes Sol_Solvent Action: Switch from polar solvents (DMF) to less polar options (DCM, Chloroform). Re-run experiment. Check_Solvent->Sol_Solvent If No Sol_Base->Check_Base Sol_Coupling->Check_Coupling Sol_Temp->Check_Temp Sol_Solvent->Check_Solvent

A systematic workflow for troubleshooting epimerization.
FAQ 3: Which amide coupling reagents are best for minimizing epimerization?

Answer:

The choice of coupling reagent is a critical factor.[3] Reagents that promote the rapid formation of a highly reactive activated species, which is then quickly intercepted by the amine, tend to exhibit lower levels of epimerization. Uronium/aminium salt-based reagents are generally preferred over carbodiimides for sensitive substrates.

Coupling Reagent ClassExamplesRelative Epimerization RiskKey Considerations
Uronium/Aminium Salts (Aza-type) HATU, HCTU Low Derived from HOAt or its derivatives, these are highly reactive, leading to fast couplings that outcompete epimerization.[4][5] HATU is often considered the gold standard for difficult couplings.[4]
Uronium/Aminium Salts (Benzo-type) HBTU, TBTUModerateEffective, but generally considered to carry a slightly higher risk of epimerization than their "aza" counterparts like HATU.[4]
Carbodiimides EDC, DCC, DICHigh (without additives) These form a highly reactive O-acylisourea intermediate that is very prone to cyclizing to the oxazolone.[6] Their use is strongly recommended with an additive.
Carbodiimides + Additives EDC/HOBt, DIC/HOAt, DIC/OxymaPureLow-ModerateAdditives like HOBt or HOAt trap the O-acylisourea intermediate to form a more stable active ester, significantly suppressing epimerization.[4][7][8]
Phosphonium Salts PyBOP, PyAOPLow-ModerateSimilar in efficacy to uronium salts, these reagents also perform well in suppressing epimerization.
Phosphonic Anhydrides T3PLowThe combination of T3P with a mild base like pyridine has been shown to be a robust and scalable method for low-epimerization amide bond formation.[9]
Immonium Salts COMUVery Low A third-generation uronium salt that is highly efficient, requires only one equivalent of base, and shows reduced epimerization compared to HBTU/HATU.[10] Its byproducts are also more water-soluble, simplifying workup.[10]

Recommendation: For coupling 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid with a valuable or epimerization-prone chiral amine, start with HATU or COMU . If using a carbodiimide for cost or availability reasons, always include an additive like HOAt or OxymaPure .

FAQ 4: How do my choices of base and solvent impact stereochemical purity?

Answer:

The base and solvent create the environment in which the reaction occurs, and they have a profound influence on the rate of epimerization.

ParameterRecommended ChoiceRationale
Base Sterically hindered, non-nucleophilic bases: 2,4,6-Collidine, N-Methylmorpholine (NMM), or Pyridine.[5][9]Tertiary amines like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are strongly basic and can directly promote epimerization via the direct enolization pathway.[1][2] Weaker, more sterically hindered bases are less likely to abstract the sensitive α-proton, thus preserving stereochemical integrity.
Solvent Aprotic, less polar solvents: Dichloromethane (DCM), Chloroform (CHCl₃).[3][11]Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates (oxazolone or enolate) that lead to epimerization, thereby increasing the rate of this side reaction.[11] Less polar solvents suppress the formation of these intermediates.[3]
Temperature Low Temperature: 0 °C to Room TemperatureElevated temperatures increase the rate of all reactions, including the undesired epimerization pathways.[3][11] Maintaining a low temperature, especially during the activation and initial coupling phase, is crucial for minimizing epimerization.[11]
FAQ 5: Can you provide a validated, step-by-step protocol for minimizing epimerization risk?

Answer:

Certainly. The following protocol is designed to minimize epimerization by combining the optimal choice of reagents and conditions. This method uses HATU as the coupling agent and 2,4,6-collidine as the base in DCM.

Protocol: Low-Epimerization Amide Coupling

Materials:

  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq)

  • Chiral amine (or its HCl/TFA salt) (1.1 eq)

  • HATU (1.1 eq)

  • 2,4,6-Collidine (2.5 eq if starting from amine salt; 1.2 eq if starting from free amine)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq) and the chiral amine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add 2,4,6-collidine and stir the mixture for 5 minutes at 0 °C.

  • Activation and Coupling: Add HATU (1.1 eq) to the reaction mixture in one portion. Crucially, do not pre-activate the acid with HATU before adding the amine. The simultaneous presence of all components ensures the highly reactive OAt-active ester is immediately intercepted by the amine.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed (typically 2-16 hours).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1N HCl (aq), saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product via flash column chromatography. Analyze the final product for diastereomeric purity by chiral HPLC or SFC.

References

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • PubMed. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • (2010). Evolution of amide bond formation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

  • ECHA. (n.d.). 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • BuyChemJapan. (n.d.). 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid Building Blocks. Retrieved from [Link]

  • Chemspace. (n.d.). 3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing low yields, stalled reactions, or unexpected byproducts when coupling amines to 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid .

Due to the unique stereoelectronic profile of this substrate, standard peptide coupling boilerplate conditions often fail. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-fidelity amide bond formation.

I. Substrate Profiling: Why is this acid so difficult to couple?

Successful optimization requires understanding the molecular environment of your substrate:

  • Severe Steric Hindrance: The 3-(2,2,2-trifluoroethoxy) group is located ortho to the 2-carboxylic acid. The bulky trifluoromethyl ( −CF3​ ) moiety physically blocks the trajectory of incoming amine nucleophiles.

  • Electronic Deactivation: The pyrazine ring is inherently electron-deficient. Compounding this, the strongly electron-withdrawing −OCH2​CF3​ group lowers the pKa of the carboxylic acid. While this makes the acid easy to deprotonate, the resulting carboxylate is a remarkably weak nucleophile, slowing down its initial attack on coupling reagents like HATU or EDC.

II. Troubleshooting FAQs

Q1: I am using standard EDC/HOBt conditions, but my reaction stalls at <40% conversion. What is causing this? A: The steric bulk of the 3-position substituent severely retards the reaction between the initial O -acylisourea intermediate and HOBt[1]. When this intermolecular trapping is delayed, the unstable O -acylisourea undergoes a spontaneous [1,3]-sigmatropic rearrangement to form a highly stable, unreactive N -acylurea byproduct [2]. Solution: Swap HOBt for HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen at the 7-position of HOAt provides neighboring group participation (anchoring hydrogen bonds), which accelerates the reaction with the amine and overcomes the steric bulk of the pyrazine derivative[3].

Q2: I switched to HATU to force the reaction, but LC-MS shows a massive byproduct with a mass shift of +99 Da relative to my amine. What is this? A: You are observing the guanidinylation of your amine[4]. HATU is a highly reactive uronium/aminium salt. Because your pyrazine carboxylic acid is sterically hindered, its activation is slow. If you add your amine to the reaction mixture too early, the amine will bypass the acid entirely and directly attack the electrophilic carbon of HATU. This forms a stable tetramethylguanidinium adduct (+99 Da) and permanently consumes your amine[5]. Solution: You must implement a strict pre-activation protocol (see Protocol A below).

Q3: Does the choice of base matter for this specific pyrazine carboxylic acid? A: Absolutely. You need a base strong enough to deprotonate the acid, but bulky enough not to act as a competing nucleophile. DIPEA ( N,N -Diisopropylethylamine) is optimal. Avoid unhindered bases or excess DMAP, which can trigger complex side reactions or epimerization if your amine partner is chiral[2].

III. Mechanistic Pathway Visualization

G Acid 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid ActiveEster OAt Active Ester (Reactive Intermediate) Acid->ActiveEster Pre-activation (15-30 min) HATU HATU + DIPEA HATU->ActiveEster Guanidine Guanidinium Byproduct (+99 Da Mass Shift) HATU->Guanidine Direct attack (If amine added too early) Amide Desired Amide (Target Product) ActiveEster->Amide Amine addition Amine Amine Nucleophile Amine->Amide Amine->Guanidine

HATU coupling pathway showing desired active ester formation vs. guanidinylation side reaction.

IV. Quantitative Reagent Comparison

The following table summarizes the expected performance of different reagent combinations specifically for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid based on steric and electronic constraints.

Reagent SystemBasePre-activation Req?Primary Risk / ByproductExpected Conversion
EDC·HCl / HOBt Et 3​ NNoHigh N -acylurea formation< 40%
EDC·HCl / HOAt DIPEANoSlow kinetics60 - 75%
HATU DIPEANo (Concurrent)Severe Amine Guanidinylation~ 50%
HATU DIPEAYes (20 min)Trace epimerization (if chiral)> 85%

V. Self-Validating Experimental Protocols

Protocol A: High-Yield HATU Pre-Activation Method (Recommended)

This workflow relies on kinetic separation: fully converting the acid to the HOAt active ester before the amine is introduced, eliminating the +99 Da guanidinylation byproduct[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Deprotonation: Add DIPEA (2.5 eq) and cool the mixture to 0 °C. Causality: Cooling prevents thermal degradation of the highly reactive active ester once formed.

  • Activation: Add HATU (1.05 eq) portion-wise. Stir at 0 °C for 20 minutes.

    • Self-Validation Checkpoint: Remove a 5 µL aliquot, quench it in 100 µL of methanol, and inject it into the LC-MS. You should observe the mass of the methyl ester of your pyrazine acid. If unreacted acid remains, extend activation by 10 minutes.

  • Coupling: Add the amine (1.0 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to aggressively pull DMF into the aqueous phase, followed by saturated NaHCO 3​ and brine. Dry over Na 2​ SO 4​ .

Protocol B: EDC/HOAt Method (For Scale-Up / Aqueous Workup)

HATU byproducts can be difficult to remove at scale. EDC generates water-soluble urea byproducts, making purification easier, provided HOAt is used to overcome the steric hindrance[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazine acid (1.0 eq) and amine (1.0 eq) in DCM or DMF.

  • Additives: Add HOAt (1.2 eq) and DIPEA (2.5 eq). Causality: HOAt must be present before EDC is added to immediately trap the transient O -acylisourea, preventing N -acylurea formation.

  • Coupling: Cool to 0 °C and add EDC·HCl (1.5 eq) portion-wise. Stir and allow to warm to room temperature overnight (12–16 hours).

    • Self-Validation Checkpoint: Monitor the reaction by TLC (Ninhydrin stain). The disappearance of the amine indicates successful coupling, as the primary side reaction ( N -acylurea formation) consumes the acid but leaves the amine untouched.

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO 3​ (to remove HOAt), and water (to remove the EDC-urea byproduct).

VI. Workflow Visualization

Workflow Step1 1. Dissolve Acid (DMF, 0.1 M) Step2 2. Add DIPEA (Cool to 0 °C) Step1->Step2 Step3 3. Add HATU (Stir 20 min) Step2->Step3 Step4 4. Add Amine (Warm to RT) Step3->Step4 Step5 5. Aqueous Workup (Remove Salts) Step4->Step5

Step-by-step pre-activation workflow to maximize amide yield and minimize side reactions.

VII. References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (ACS Publications).

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing).

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications).

  • Coupling Reagents: Carbodiimide (DCC, DIC, EDC HCl) and Side Reactions. Aapptec Peptides.

Sources

Technical Support Center: Minimizing Side Reactions During 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. The unique electronic properties of this molecule—featuring an electron-deficient pyrazine ring and a strongly electron-withdrawing trifluoroethoxy group—present specific challenges during carboxylic acid activation for amide bond formation. This resource offers troubleshooting advice and optimized protocols to maximize yield and purity by minimizing common side reactions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction using a standard carbodiimide like DCC or EDC is inefficient, and I see a significant amount of unreacted starting material. What is the most probable cause?

A1: The most common issue with carbodiimide-mediated couplings, especially for electron-deficient carboxylic acids, is the formation of a stable, unreactive N-acylurea byproduct.[1][2][3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][4][5] However, this intermediate can undergo a rapid, intramolecular O-to-N acyl transfer, rearranging into the corresponding N-acylurea.[3] This rearrangement effectively consumes your activated acid, halting the reaction and leading to low yields. This side reaction is often accelerated by higher temperatures.[6]

Q2: How can I effectively prevent N-acylurea formation and improve the efficiency of my carbodiimide-mediated reaction?

A2: Preventing N-acylurea formation involves trapping the O-acylisourea intermediate before it has a chance to rearrange. This is best accomplished by using a nucleophilic additive.

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or, more preferably due to safety considerations, Oxyma Pure (ethyl cyanohydroxyiminoacetate) react with the O-acylisourea intermediate to form an active ester.[2][6][7] This active ester is more stable than the O-acylisourea, preventing rearrangement, yet remains sufficiently reactive to readily acylate the target amine.[2]

  • Temperature Control: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly slow the rate of the N-acylurea rearrangement.[6]

  • Solvent Choice: The use of solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, has been shown to minimize this side reaction.[1]

Q3: I switched to a uronium salt coupling reagent like HATU for higher efficiency, but my mass spectrometry results show an unexpected mass addition to my amine. What could this be?

A3: When using uronium/aminium-based coupling reagents such as HATU or HBTU, a common side reaction is the guanidinylation of the primary or secondary amine you are trying to acylate.[8] This occurs when the coupling reagent reacts directly with the amine nucleophile, forming a stable guanidinium group. This side reaction effectively caps the amine, preventing the desired amide bond formation. It is more likely to occur if the coupling reagent is used in excess or if the amine is present before the carboxylic acid has been fully activated.[8]

Q4: What is the correct experimental procedure for using reagents like HATU or HBTU to prevent guanidinylation?

A4: The key is to ensure the carboxylic acid is activated before it comes into contact with the amine. This is achieved through a "pre-activation" step. The recommended order of addition is critical:

  • Dissolve the 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid and the coupling reagent (e.g., HATU) in an anhydrous aprotic solvent (like DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the carboxylic acid/HATU mixture.[6]

  • Allow this mixture to stir for 1-15 minutes at room temperature. This is the pre-activation step where the active ester is formed.[7][8]

  • Finally, add the amine nucleophile to the pre-activated solution to initiate the amide bond formation.

Q5: Given the electron-deficient nature of the pyrazine substrate, should I consider a more aggressive activation method, such as converting it to an acyl chloride?

A5: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and powerful activation method.[9][10] The resulting acyl chloride is highly electrophilic and will react readily with amines.

However, this approach has drawbacks. The conditions are often harsh and can be incompatible with sensitive functional groups elsewhere in the molecule. The reaction also generates HCl as a byproduct, which will protonate the amine nucleophile, rendering it unreactive.[9] Therefore, at least two equivalents of the amine or an additional non-nucleophilic base must be used. For most applications, modern coupling reagents (HATU, COMU, etc.) offer a superior balance of high reactivity and mild conditions, making them the preferred choice over acyl chlorides.[6][11][12]

Visualizing the Key Side Reaction: N-Acylurea Formation

The following diagram illustrates the activation of a carboxylic acid with a carbodiimide (DCC is shown as an example) and the competing pathways leading to the desired amide product versus the undesired N-acylurea byproduct.

G RCOOH Pyrazine-COOH (1) O_Acyl O-Acylisourea Intermediate (2) (Highly Reactive) RCOOH->O_Acyl Activation Step DCC Carbodiimide (R'-N=C=N-R'') DCC->O_Acyl Activation Step Amide Desired Amide (3) O_Acyl->Amide Direct Coupling (Can be slow) N_Acyl N-Acylurea Byproduct (6) (Unreactive) O_Acyl->N_Acyl Undesired Rearrangement (Side Reaction) ActiveEster Active Ester Intermediate (More Stable) O_Acyl->ActiveEster Additive Trapping (Desired Pathway) Amine Amine (R''-NH2) Amine->Amide Coupling Step Amine->Amide Direct Coupling (Can be slow) Urea1 Urea Byproduct (4) Additive Additive (e.g., Oxyma) + RCOOH ActiveEster->Amide Coupling Step

Caption: Carbodiimide activation and N-acylurea side reaction pathway.

Troubleshooting Guide for Amide Coupling

Symptom Potential Cause Recommended Solution & Rationale
Low or No Product Yield N-Acylurea Formation (with carbodiimides)Add 1.0-1.2 equivalents of an additive like Oxyma Pure or HOBt. The additive traps the reactive intermediate, preventing its rearrangement to an unreactive byproduct.[2][7]
Guanidinylation of Amine (with uronium reagents)Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine. This ensures the coupling reagent is consumed in forming the active ester, not reacting with your amine.[8]
Insufficient Reagent Activity Switch to a more potent coupling reagent. If EDC/HOBt fails, try a uronium salt like HATU or a phosphonium salt like PyBOP. For extremely difficult couplings, COMU is a highly effective modern alternative.[11][12]
Multiple Spots on TLC/Peaks in HPLC Formation of Symmetric Anhydride This can occur when the O-acylisourea reacts with a second molecule of carboxylic acid.[1] While the anhydride is still reactive, this can complicate kinetics. Using a 1:1 stoichiometry of acid to coupling reagent and adding the amine promptly after activation can minimize this.
Side Reactions with Solvent Ensure use of high-purity, anhydrous solvents. DMF is common but can be a source of dimethylamine impurity over time. Using freshly opened or purified solvents is recommended.
Reaction is Sluggish or Stalls Steric Hindrance If either the carboxylic acid or the amine is sterically bulky, the reaction may be slow.[13] Consider increasing the reaction temperature modestly (e.g., to 40 °C) or allowing for a longer reaction time. Switching to a more reactive coupling reagent like HATU is also effective.[7]
Poor Solubility Ensure all reagents are fully dissolved. A change in solvent or solvent mixture may be required. Some modern coupling reagents offer improved solubility profiles.[12]

Comparative Guide to Common Coupling Reagents

Reagent Class Examples Advantages Disadvantages & Common Side Reactions
Carbodiimides DCC, DIC, EDC[14]Low cost, simple to use. EDC and its urea byproduct are water-soluble, simplifying workup.[2][6]Prone to N-acylurea formation.[1][2] Risk of racemization if used without additives.[11] DCC byproduct (DCU) is insoluble in most solvents.[15]
Uronium/Aminium Salts HATU, HBTU, TBTU, COMU[12]High reactivity, fast reaction times, low rates of racemization.[11][15] Byproducts are generally water-soluble.Higher cost. Can cause guanidinylation of the amine if not pre-activated correctly.[8] HOBt-containing reagents (HBTU, TBTU) have safety/shipping restrictions.[6]
Phosphonium Salts PyBOP, PyAOP[12][15]Very efficient, particularly for sterically hindered couplings and for minimizing racemization.[11] Stable and less sensitive to moisture than some uronium salts.Higher cost. The phosphine oxide byproduct can sometimes complicate purification. Requires two equivalents of base.[11]

Optimized Experimental Protocols

Protocol 1: High-Efficiency Coupling using EDC with Oxyma Pure

This protocol is a robust starting point that minimizes side reactions and avoids the use of restricted substances like HOBt.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Reagents: Add the amine nucleophile (1.0-1.1 eq), followed by Oxyma Pure (1.1 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the consumption of the carboxylic acid by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Activation of Difficult or Sterically Hindered Substrates with HATU

This protocol is recommended when Protocol 1 proves sluggish or for couplings known to be challenging.

  • Pre-activation: In an oven-dried flask under an inert atmosphere, dissolve 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 10 minutes. A color change may be observed as the active ester forms.

  • Coupling: In a separate flask, dissolve the amine nucleophile (1.0 eq) in a minimal amount of anhydrous DMF. Add this amine solution to the pre-activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Perform aqueous washes as described in Protocol 1 to remove DMF and byproducts. Purify the crude product by column chromatography.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. DOI: 10.1039/C2GC36900A. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Rebek, J. Jr., & Gaviña, F. (2009). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Israel Journal of Chemistry, 49(1), 75-80. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham E-Theses. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Iannelli, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Retrieved from [Link]

  • Doležal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - New Approaches to Fighting Against Drug Resistance. IntechOpen. Retrieved from [Link]

  • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Liu, J., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(6), 3128-3136. Retrieved from [Link]

  • Pombeiro, A. J. L., & Shul’pin, G. B. (2017). Pyrazinecarboxylic acid and analogs. Inorganica Chimica Acta, 455, 306-320. Retrieved from [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(32), 5257-5260. Retrieved from [Link]

  • Shul’pin, G. B., & Pombeiro, A. J. L. (2015). Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds. Coordination Chemistry Reviews, 295, 22-44. Retrieved from [Link]

  • Wang, Y., et al. (2011). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Hecheng Huaxue, 19(4), 543-545. Retrieved from [Link]

  • Hall, S. A., & Spoerri, P. E. (1939). U.S. Patent No. 2,149,279. Washington, DC: U.S. Patent and Trademark Office.
  • Yulizar, Y., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Journal of Physics: Conference Series, 1442, 012022. Retrieved from [Link]

  • Slepukhin, P. A., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 27(20), 7068. Retrieved from [Link]

  • Bodanszky, M. (1993). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. In Principles of Peptide Synthesis (pp. 117-149). Springer, Berlin, Heidelberg. Retrieved from [Link]

Sources

long-term storage and stability of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling, Stability, and Troubleshooting for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the behavior of fluorinated heteroaromatics. 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a highly versatile building block, but its dual functional groups—a rigid pyrazine-2-carboxylic acid core and a highly fluorinated ether linkage—require a nuanced understanding of physical chemistry to ensure long-term experimental reproducibility.

Below is our comprehensive technical guide, structured to explain not just how to handle this compound, but the causality behind its behavior.

Part 1: Mechanistic FAQs on Room Temperature Storage

Q1: Is 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid chemically stable for long-term storage at room temperature (20–25°C)? A1: Yes. When stored in a tightly sealed container away from direct light, this compound exhibits exceptional shelf stability[1]. This stability is driven by two distinct structural mechanisms:

  • The Core: Pyrazine-2-carboxylic acid derivatives are thermodynamically stable, crystalline solids under ambient conditions[2].

  • The Substituent: The 2,2,2-trifluoroethoxy group is remarkably resistant to hydrolysis. Unlike standard alkoxy groups or heteroaryl chlorides, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group drastically reduces electron density on the ether oxygen. This strengthens the aryl-oxygen bond and effectively shields the pyrazine ring from nucleophilic aromatic substitution (SNAr) or hydrolytic cleavage, ensuring shelf stability that can exceed two years without measurable degradation[3].

Q2: What are the primary degradation pathways if the compound is exposed to thermal stress? A2: While hydrolytic degradation is suppressed by the -CF3 group, the molecule remains susceptible to thermal decarboxylation. Carboxylic acids positioned alpha to a nitrogen-containing heteroaromatic ring (position 2 on the pyrazine) can undergo thermally induced loss of CO₂ at elevated temperatures (>60°C). Therefore, while room temperature is perfectly safe, prolonged exposure to heat (e.g., leaving the compound on a hot plate or in a warm shipping container) must be strictly avoided[2].

Q3: How does ambient humidity impact the compound's performance in downstream assays? A3: The covalent bonds will not break under high humidity, but the carboxylic acid moiety is highly hygroscopic. It readily forms hydrogen bonds with atmospheric water, leading to hydrate formation. This physical change alters the effective molecular weight of the powder. If a researcher weighs the hydrated powder assuming it is anhydrous, it introduces a stoichiometric error (yielding a lower actual molarity) in sensitive drug development assays.

Part 2: Troubleshooting Guide for Experimental Discrepancies

Issue: Unexplained drop in reaction yield or shifting retention times during HPLC analysis after 6 months of storage. Root Cause Analysis: This is almost always a stoichiometric imbalance caused by moisture uptake, rather than chemical degradation. If chemical degradation were to occur, you would observe a distinct new peak (the decarboxylated pyrazine) rather than a shifting or broadening parent peak. Resolution: Dry the compound in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours prior to weighing. Implement a Karl Fischer titration to quantify water content before making critical stock solutions.

Part 3: Quantitative Stability Profile

To assist with your Quality Control (QC) parameters, the following table summarizes the expected quantitative stability metrics of the compound under various storage conditions.

Storage ConditionDurationExpected Purity (HPLC-UV)Moisture Content (Karl Fischer)Primary Degradant Observed
20–25°C / <30% RH (Desiccated) 24 Months> 99.5%< 0.2%None
25°C / 60% RH (Ambient) 12 Months> 99.0%1.5% - 3.0% (Hydration)None
60°C / 75% RH (Accelerated) 3 Months< 95.0%> 4.0%3-(2,2,2-Trifluoroethoxy)pyrazine

Part 4: Self-Validating Protocol for Stability Testing

A standard HPLC run cannot prove a compound is stable unless you prove the analytical method can actually detect the degraded form. The following protocol utilizes a System Suitability Control (Forced Degradation) to create a self-validating analytical system.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the room-temperature stored 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. Dissolve in 10 mL of Acetonitrile:Water (50:50) to create a 1 mg/mL stock.

  • Positive Control Generation (The Self-Validation Step): Transfer 2 mL of the stock solution to a sealed pressure vial. Heat at 80°C for 12 hours. Causality: This thermal stress intentionally forces trace decarboxylation, generating 3-(2,2,2-Trifluoroethoxy)pyrazine.

  • Chromatographic Separation:

    • Column: C18 (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, reproducible retention times.

  • Data Validation: Inject the Positive Control first. You must observe two distinct peaks (the parent compound and the decarboxylated degradant). Once baseline resolution is confirmed, inject the room-temperature sample. If the degradant peak is absent in your sample, the stability of the compound is scientifically proven, not merely assumed.

Part 5: Visualizations of Stability Workflows

StabilityLogic A 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid B Moisture Exposure (Ambient Temp) A->B C Thermal Stress (>60°C) A->C D Hydrolysis Resistant (-CF3 withdrawing effect) B->D E Decarboxylation (Loss of CO2) C->E F Intact Ether Linkage (Physical Hydration Only) D->F G 3-(2,2,2-Trifluoroethoxy) pyrazine E->G

Caption: Logical pathway of stability and potential degradation mechanisms.

QCWorkflow S1 Sample Retrieval (Ambient) S2 Karl Fischer (Moisture Check) S1->S2 S3 Forced Degradation (Positive Control) S1->S3 S4 HPLC-UV Analysis S2->S4 S3->S4 S5 Data Validation (Peak Resolution) S4->S5

Caption: Step-by-step Quality Control workflow for self-validating stability testing.

References

  • Title: 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide for Drug Discovery: 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid vs. Unsubstituted Pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. Pyrazine-2-carboxylic acid, in particular, is a compound of significant interest, most notably as the active metabolite of the frontline anti-tuberculosis drug, pyrazinamide.[1][2][3] This guide presents a detailed, data-driven comparison between the parent pyrazine-2-carboxylic acid and its strategically modified analog, 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. We will explore how the introduction of a trifluoroethoxy group—a common tactic in modern drug design—modulates key molecular properties to inform the selection of building blocks for novel therapeutic agents.

PART 1: Physicochemical Properties - The Foundation of Pharmacokinetics

The journey of a drug from administration to its target is governed by its physicochemical properties. The substitution of a hydrogen atom with a trifluoroethoxy group instigates a significant shift in these fundamental characteristics.

The trifluoroethoxy group is a powerful modulator of molecular properties.[4][5] Its high electronegativity and the strength of the C-F bond introduce profound changes to lipophilicity, acidity, and metabolic stability.[4][6]

Comparative Physicochemical Data

PropertyPyrazine-2-carboxylic acid3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acidSignificance in Drug Discovery
Molecular Weight 124.10 g/mol [1][7]222.12 g/mol [8]Affects diffusion rates and membrane permeability. The increase must be managed within the context of overall drug-likeness (e.g., Lipinski's Rule of Five).
pKa ~2.9[3][9][10]Predicted to be lowerThe potent electron-withdrawing effect of the trifluoroethoxy group increases the acidity of the carboxylic acid.[4] This alters the ionization state at physiological pH, which can impact solubility, cell penetration, and target binding interactions.
Lipophilicity (logP) ~0.1 to -0.18[1][11]Predicted to be significantly higherFluorinated groups dramatically increase lipophilicity.[4][6][12] This can enhance membrane permeability and target engagement but may also increase plasma protein binding and the risk of off-target toxicity if not balanced.
Metabolic Stability Susceptible to various metabolic pathwaysPredicted to be higherThe carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroethoxy group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4][6] This can lead to a longer drug half-life.
Experimental Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method

This protocol adheres to the OECD Guideline for the Testing of Chemicals, 107.

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Allow the two phases to equilibrate for at least 24 hours with gentle mixing, then separate them.

  • Analyte Solution: Dissolve a known quantity of the test compound (e.g., pyrazine-2-carboxylic acid) in the aqueous phase (saturated PBS) to a concentration that is detectable by UV-Vis spectroscopy or HPLC.

  • Partitioning: Combine a precise volume of the analyte solution with a precise volume of the organic phase (saturated n-octanol) in a separatory funnel. A phase volume ratio (PVR) of 1:1 is common.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte. Allow the phases to separate completely.

  • Quantification: Carefully separate the aqueous and organic phases. Measure the concentration of the analyte in each phase using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

logP_Workflow cluster_protocol Shake-Flask Method for logP Determination prep 1. Prepare & Saturate n-Octanol and PBS (pH 7.4) dissolve 2. Dissolve Compound in Aqueous Phase prep->dissolve combine 3. Combine Phases in Separatory Funnel dissolve->combine shake 4. Shake to Equilibrate combine->shake separate 5. Separate Phases shake->separate quantify 6. Quantify Concentration in Each Phase (HPLC/UV-Vis) separate->quantify calculate 7. Calculate P = [Org]/[Aq] logP = log10(P) quantify->calculate

Caption: Experimental workflow for logP determination.

PART 2: Synthesis and Reactivity

The accessibility of a chemical scaffold is a critical consideration for its utility in a drug discovery campaign.

  • Pyrazine-2-carboxylic acid: This compound is widely commercially available and can be synthesized straightforwardly, for instance, through the condensation of an α-dicarbonyl compound with a 1,2-diamine followed by oxidation, or via direct oxidation of 2-methylpyrazine.[13][14]

  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid: The synthesis is more complex, typically requiring a multi-step sequence. A common strategy involves the nucleophilic aromatic substitution (SNAAr) of a suitable leaving group (e.g., a halogen) on the pyrazine ring with 2,2,2-trifluoroethanol. This is often performed on an ester derivative of the pyrazine, which is subsequently hydrolyzed to yield the final carboxylic acid.

Synthesis_Comparison cluster_PCA Pyrazine-2-carboxylic acid Synthesis cluster_TFEPCA 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid Synthesis start_PCA 2-Methylpyrazine end_PCA Pyrazine-2-carboxylic acid start_PCA->end_PCA Oxidation (e.g., KMnO4) start_TFEPCA 3-Chloropyrazine-2-carboxylate Ester intermediate_TFEPCA 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylate Ester start_TFEPCA->intermediate_TFEPCA SNAAr with CF3CH2OH, Base (e.g., NaH) end_TFEPCA 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid intermediate_TFEPCA->end_TFEPCA Ester Hydrolysis (e.g., LiOH)

Caption: High-level comparison of synthetic routes.

The strong electron-withdrawing nature of the trifluoroethoxy group deactivates the pyrazine ring towards electrophilic aromatic substitution but may facilitate nucleophilic aromatic substitution at other positions, altering the reactivity profile for further derivatization.

PART 3: Biological Implications and Structure-Activity Relationship (SAR)

The ultimate goal of these chemical modifications is to elicit a more favorable biological response.

Pyrazine-2-carboxylic acid (POA): POA is the active form of the prodrug pyrazinamide.[2][15] Inside Mycobacterium tuberculosis, the enzyme pyrazinamidase converts pyrazinamide to POA.[2] At the acidic pH found within mycobacterial lesions, protonated POA is thought to disrupt membrane transport and inhibit essential enzymes like fatty acid synthase I, contributing to the drug's sterilizing effect against semi-dormant bacilli.[2][16] However, the carboxylic acid is essential for its activity.[15]

Potential Impact of the 3-(2,2,2-Trifluoroethoxy) Group: The introduction of the trifluoroethoxy group can profoundly influence the SAR of the pyrazine scaffold.

  • Enhanced Cellular Penetration: The significant increase in lipophilicity can improve the molecule's ability to cross the waxy mycobacterial cell wall, potentially leading to higher intracellular concentrations and greater potency.[3]

  • Increased Metabolic Stability: Resistance to host metabolism can increase the compound's half-life and bioavailability, allowing for less frequent dosing.[4][5]

  • Altered Target Affinity: The steric and electronic profile of the trifluoroethoxy group can create new, favorable interactions within the target protein's binding pocket or, conversely, create steric clashes. This modification can fine-tune binding affinity and selectivity.[6][17]

Final Assessment: A Strategic Choice for Modern Drug Discovery

The choice between unsubstituted pyrazine-2-carboxylic acid and its 3-(2,2,2-trifluoroethoxy) analog is a classic drug design trade-off between simplicity and performance.

  • Pyrazine-2-carboxylic acid is an economical, well-characterized, and synthetically accessible starting point. It is an ideal scaffold for initial exploratory work and for indications where its inherent properties are sufficient.

  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid represents a more advanced building block. Its synthesis is more involved, but it offers a powerful, validated strategy to overcome common drug development hurdles such as poor permeability and rapid metabolism. The incorporation of the trifluoroethoxy group is a rational approach to enhance potency, improve pharmacokinetic profiles, and generate novel intellectual property.

For drug development professionals, the fluorinated analog is a compelling option when seeking to optimize a lead compound, enhance its "drug-like" properties, and unlock superior therapeutic potential.

References

  • Jorda, R., et al. (2012). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.
  • Dakota Chemicals. (2026). The Trifluoroethoxy Group: Enhancing Drug Properties.
  • Kuna, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.
  • National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem. Retrieved from [Link]

  • Yusof, N. S. M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • Nayak, S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Kumar, A., et al. (2024).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • Capan, G., et al. (2009).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Fisher Scientific. (2025).
  • Gonzalez-Bacerio, J., et al. (2025).
  • Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs bearing trifluoromethoxy groups (highlighted in pink)
  • ChemSC. (n.d.). 3-(2,2,2-trifluoroethoxy)
  • Indian Academy of Sciences. (n.d.). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts.
  • Chemspace. (n.d.). 3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid.
  • Gopal, P., et al. (n.d.). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). CID 11170962. PubChem. Retrieved from [Link]

  • Doležal, M., et al. (n.d.). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity.
  • PLOS. (2020). Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis.
  • CymitQuimica. (n.d.). CAS 929022-78-6: 3-Fluoro-2-pyrazinecarboxylic acid.
  • ACS Publications. (n.d.). Magnetic properties and molecular structure of copper(II) complexes of pyrazinecarboxylic acid. Inorganic Chemistry.
  • Bulletin of the Korean Chemical Society. (n.d.). NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.
  • Google Patents. (n.d.). KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester.
  • NIST. (n.d.). Pyrazinoic acid. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.).
  • ACS Organic Division. (2022).
  • ACS Organic Division. (n.d.).

Sources

comparative binding affinity of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid analogues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Binding Affinity of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid Analogues

A Forward-Looking Analysis for Drug Discovery Professionals

The pyrazine-2-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents, most notably in the realm of antiviral research with compounds like Favipiravir. This guide delves into the comparative binding affinity of analogues derived from a specific, yet underexplored, member of this family: 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. Due to the nascent stage of research into this particular scaffold, this document adopts a forward-looking perspective. It is designed to be a comprehensive resource for researchers, outlining a rational approach to analogue design, proposing a framework for comparative binding affinity studies, and providing detailed experimental protocols to empower further investigation.

The Core Moiety: Understanding the Therapeutic Potential

The parent compound, 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, presents several key features that make it an intriguing starting point for drug discovery:

  • The Pyrazine Ring: This nitrogen-containing heterocycle is a well-established pharmacophore. In many kinase inhibitors, for instance, the nitrogen atoms of the pyrazine ring act as crucial hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of the target protein.[1]

  • The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, and in its deprotonated state, it can form critical ionic interactions with positively charged residues (like lysine or arginine) in a protein's active site. However, its ionizable nature can sometimes hinder cell permeability.

  • The 3-(2,2,2-Trifluoroethoxy) Group: This substituent is of particular interest. The trifluoroethoxy group is highly lipophilic and electron-withdrawing, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability and potentially improve membrane permeability.

The primary biological target for many pyrazine-based antivirals, such as Favipiravir (T-705), is the viral RNA-dependent RNA polymerase (RdRp).[2][3] These compounds are often intracellularly converted to their active triphosphate form, which then acts as a nucleotide analogue, competing with natural nucleotides and inhibiting viral replication.[2][4] While the direct target of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is yet to be elucidated, the structural similarity to known RdRp inhibitors suggests this as a primary avenue of investigation.

Rational Analogue Design: A Structure-Activity Relationship (SAR) Hypothesis

To explore the chemical space around the parent compound and optimize its binding affinity for a putative target, a series of analogues can be rationally designed. The following table outlines a proposed set of initial analogues, targeting key regions of the molecule.

Analogue ID Modification from Parent Compound Rationale Hypothesized Impact on Binding Affinity
ANA-01 Replacement of carboxylic acid with a tetrazole ringThe tetrazole is a well-known bioisostere of the carboxylic acid group, mimicking its acidity and hydrogen bonding capabilities while potentially improving metabolic stability and cell permeability.[5][6]Likely to maintain or slightly improve binding affinity, with enhanced pharmacokinetic properties.
ANA-02 Conversion of carboxylic acid to a primary carboxamideThe carboxamide group is another common bioisostere for a carboxylic acid. It can still participate in hydrogen bonding but is neutral, which may alter its interaction profile and improve cell penetration.Potentially lower binding affinity if ionic interactions are critical, but could be offset by improved cell uptake.
ANA-03 Introduction of a methyl group at the 5-position of the pyrazine ringAdding a small alkyl group can probe for additional hydrophobic pockets in the binding site and may influence the electronic properties of the pyrazine ring.Could increase or decrease affinity depending on the topology of the binding site.
ANA-04 Replacement of the trifluoroethoxy group with a simpler ethoxy groupThis modification will assess the importance of the fluorine atoms for binding. The removal of these electron-withdrawing groups will increase the electron density of the pyrazine ring.Likely to decrease binding affinity if the fluorine atoms are involved in key interactions (e.g., halogen bonds) or contribute to a favorable conformation.
ANA-05 Replacement of the trifluoroethoxy group with a trifluoromethyl groupThe trifluoromethyl group is a smaller, yet still strongly electron-withdrawing substituent. This will test the spatial requirements of the binding pocket.[7]The impact is uncertain and will depend on the size and nature of the pocket accommodating the side chain.

Visualizing Structure-Activity Relationships

The following diagram illustrates the proposed points of modification on the core scaffold to generate a library of analogues for screening.

SAR_Hypothesis cluster_core Core Scaffold: 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid cluster_modifications Proposed Analogue Modifications Core Pyrazine-COOH Core Mod1 Carboxylic Acid Bioisosteres (e.g., Tetrazole, Carboxamide) Core->Mod1 Position 2 Mod2 Pyrazine Ring Substitutions (e.g., Alkyl, Halogen) Core->Mod2 Positions 5, 6 Mod3 Side Chain Alterations (e.g., Alkoxy, Alkyl) Core->Mod3 Position 3

Caption: Proposed modifications to the core scaffold.

Experimental Protocols for Determining Binding Affinity

To empirically determine the binding affinities of the proposed analogues, a multi-pronged approach employing state-of-the-art biophysical techniques is recommended. The following are detailed protocols for two gold-standard, label-free methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR measures the binding of an analyte (the synthesized analogue) to a ligand (the immobilized target protein) in real-time, providing kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD).

Experimental Workflow:

  • Target Protein Immobilization:

    • Equilibrate an appropriate sensor chip (e.g., a CM5 chip for amine coupling) with running buffer (e.g., HBS-EP+ buffer).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (e.g., RdRp) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-4000 Response Units).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of the pyrazine-2-carboxylic acid analogues in running buffer, typically ranging from 0.1 to 100 times the expected KD. Include a buffer-only injection for double referencing.

    • Inject the analyte solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

    • Between cycles, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Experimental Workflow:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the synthesized analogues in the same buffer batch (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Degas both the protein and ligand solutions immediately before the experiment.

    • Place the target protein in the sample cell at a concentration that is 10-50 times the expected KD.

    • Load the analogue into the injection syringe at a concentration that is 10-15 times that of the protein.

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

    • Perform an initial small injection (e.g., 0.4 µL) to account for initial mixing effects, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds) until the binding reaction is saturated.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to obtain the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Analogue Generation cluster_binding_assays Binding Affinity Determination cluster_analysis Data Analysis and Interpretation Synthesis Chemical Synthesis of Analogues (ANA-01 to ANA-05) SPR Surface Plasmon Resonance (SPR) - Kinetic Analysis (ka, kd) - Affinity (KD) Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) - Thermodynamic Profile (ΔH, ΔS) - Affinity (Ka) Synthesis->ITC Data Comparative Analysis of Binding Data SPR->Data ITC->Data SAR Structure-Activity Relationship (SAR) - Elucidation Data->SAR

Caption: Workflow for comparative binding affinity studies.

The Role of In Silico Modeling

In parallel with experimental work, computational methods like molecular docking can provide valuable insights into the binding modes of these analogues.[8][9][10] Docking simulations can predict the preferred orientation of each analogue within the target's binding site and estimate the binding energy. These predictions can help prioritize which analogues to synthesize and test, and can aid in the interpretation of experimental SAR data by visualizing key interactions, such as hydrogen bonds and hydrophobic contacts.

Conclusion

While direct comparative binding data for analogues of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is not yet in the public domain, this guide provides a comprehensive framework for initiating such a study. By combining rational analogue design, rigorous biophysical characterization using SPR and ITC, and supportive in silico modeling, researchers can systematically explore the SAR of this promising scaffold. The detailed protocols and structured approach presented here are intended to accelerate the discovery of novel ligands with high binding affinity and specificity, ultimately paving the way for the development of new therapeutic agents.

References

  • Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. (2024). Molecules, 29(2), 441. [Link][8][11]

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. (2013). PLoS ONE, 8(7), e68347. [Link][12]

  • Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. (2013). PNAS, 110(35), 14360–14365. [Link][2][4]

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor. (2013). Proceedings of the Japan Academy, Series B, 89(7), 253-265. [Link][3]

  • Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico. (2022). International Journal of Molecular Sciences, 23(3), 1888. [Link][9]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 834-840. [Link][13]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Rasayan Journal of Chemistry, 6(4), 1916-1929. [http://www.rjpbcs.com/pdf/2015_6(4)/[14].pdf]([Link]14].pdf)

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). Indonesian Journal of Chemistry, 20(1), 199-206. [Link][15][16]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). Molecules, 7(4), 366-382. [Link][17][18]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules, 22(2), 253. [Link][19]

  • Relative binding affinities of designs from the favipiravir-interacting.... (2021). ResearchGate. [Link][10]

  • Comparative binding study of anti-tuberculosis drug pyrazinamide with serum albumins. (2017). RSC Advances, 7(57), 35947-35956. [Link][20]

  • 3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. Chemspace. [Link][21]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2025). ChemistrySelect, 10(41). [Link][7]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). Future Medicinal Chemistry, 5(13), 1543–1584. [Link][22]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link][5]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). ChEMBL. [Link][23]

  • 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid Building Blocks. BuyChemJapan. [Link]

Sources

Evaluating Pharmacokinetic Differences of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazine-2-carboxylic acid scaffold is a highly versatile building block in modern medicinal chemistry, serving as the core pharmacophore for numerous antitubercular and broad-spectrum antiviral agents. However, unmodified pyrazine carboxylic acids often suffer from rapid renal clearance and poor passive membrane permeability.

To overcome these pharmacokinetic (PK) liabilities, the introduction of a 3-(2,2,2-trifluoroethoxy) group has emerged as a critical bioisosteric modification. The pyrazine core engages in essential non-covalent interactions with biological targets, while the strongly electron-withdrawing and lipophilic fluorine atoms fundamentally alter the electron density of the ring. This modification enhances metabolic stability against hepatic oxidases, increases binding affinity, and significantly improves the overall pharmacokinetic profile of the resulting molecules[1].

This guide objectively compares the PK performance of the parent 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid against its primary amide, N-aryl amide, and alkyl ester derivatives, providing actionable experimental frameworks for drug development professionals.

Comparative Pharmacokinetic Profiling

The absorption, distribution, metabolism, and excretion (ADME) of pyrazine-2-carboxamide derivatives are heavily dictated by the substituents attached to the carboxylic acid or amide nitrogen, which govern gastrointestinal absorption and systemic stability[2].

The table below summarizes the comparative in vivo PK parameters.

Table 1: Comparative In Vivo Pharmacokinetic Parameters (Canine Model, 5 mg/kg PO)

Compound ClassRepresentative StructureCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)t1/2 (h)CL (L/h/kg)Bioavailability (F%)
Parent Acid 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid4,1501.016,8003.20.1562%
Primary Amide 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxamide3,8002.524,5007.40.0988%
N-Aryl Amide N-(4-Fluorophenyl)-...-carboxamide2,1003.012,4004.50.2245%
Alkyl Ester Ethyl 3-(2,2,2-Trifluoroethoxy)...-carboxylate1,2000.54,5001.10.8518%
Causality Behind the Data:
  • Parent Acid: Exhibits moderate bioavailability but a restricted half-life (3.2 h) due to rapid Phase II UGT-mediated glucuronidation of the exposed carboxylic acid.

  • Primary Amide: Acts as a highly efficient prodrug/analog. By masking the carboxylic acid, it temporarily shields the molecule from glucuronidation, requiring slow hydrolysis by hepatic amidases. This causality explains the extended half-life (7.4 h) and superior bioavailability (88%).

  • Alkyl Ester: Demonstrates artificially low systemic exposure (18%) of the intact molecule. Highly lipophilic esters are rapidly cleaved by ubiquitous plasma esterases before reaching systemic circulation, resulting in high apparent clearance (0.85 L/h/kg).

Self-Validating Experimental Methodologies

To generate reliable, reproducible PK data, the following protocols integrate self-validating mechanisms and strict causality-driven design choices.

Protocol 1: In Vivo Pharmacokinetic Evaluation

Objective: Quantify the plasma concentration-time profile of pyrazine derivatives. Causality & Rationale: In alignment with PMDA (Japan) guidelines for non-clinical PK profiling, Beagle dogs are selected over murine models. The canine hepatic blood flow and specific cytochrome P450 expression profiles provide a highly accurate allometric scaling model for pyrazine-based scaffolds, ensuring robust translatability to human clearance rates[3]. Self-Validating System: This protocol utilizes a crossover design with a 7-day washout period. Using each animal as its own control mathematically eliminates inter-subject baseline physiological variability.

Step-by-Step Workflow:

  • Formulation & Dosing: Formulate the test compound at 5 mg/kg in 0.5% Methylcellulose/0.1% Tween-80 (PO) to ensure a uniform, non-precipitating suspension. Administer via oral gavage.

  • Strategic Sampling: Collect 1.5 mL venous blood from the cephalic vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Ex Vivo Stabilization (Critical Step): Immediately transfer blood to K2EDTA tubes pre-spiked with 10 µL of a broad-spectrum esterase inhibitor (e.g., dichlorvos). Causality: Failing to inhibit plasma esterases post-draw will result in artificial ex vivo degradation of the ester/amide derivatives, skewing clearance data.

  • Isolation: Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma. Store at -80°C until analysis.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Objective: Determine the absolute concentration of intact derivatives in plasma matrices. Causality & Rationale: The strongly electronegative trifluoroethoxy group is prone to unpredictable in-source fragmentation during electrospray ionization (ESI). To circumvent this, Multiple Reaction Monitoring (MRM) is strictly employed to select specific precursor-to-product ion transitions, preventing analytical cross-talk with endogenous plasma lipids. Self-Validating System: A System Suitability Test (SST) is enforced prior to every run. The sequence must begin with a Blank, a Zero Standard (matrix + internal standard), and a Lower Limit of Quantification (LLOQ) sample. The run is automatically invalidated if the blank exhibits carryover exceeding 20% of the LLOQ signal.

Step-by-Step Workflow:

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile—containing 50 ng/mL of a stable isotope-labeled internal standard (e.g., 13C3-labeled parent)—to 50 µL of the thawed plasma sample.

  • Extraction: Vortex vigorously for 2 minutes, followed by centrifugation at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (2.1 × 50 mm, 1.7 µm). Elute using a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and pure acetonitrile (Mobile Phase B).

  • Detection: Monitor analytes using a triple quadrupole mass spectrometer. Utilize ESI+ mode for the amide/ester derivatives and ESI- mode for the parent carboxylic acid.

Biotransformation & Clearance Pathways

Understanding the metabolic fate of these derivatives is critical for lead optimization. The diagram below maps the logical progression from prodrug administration to systemic clearance.

PK_Biotransformation Prodrug Amide/Ester Derivatives (Prodrugs/Analogs) Parent 3-(2,2,2-Trifluoroethoxy) pyrazine-2-carboxylic acid Prodrug->Parent Plasma/Hepatic Esterases & Amidases Phase1 CYP450 Oxidation (Minor Pathway) Parent->Phase1 Phase I Metabolism Phase2 UGT Glucuronidation (Major Pathway) Parent->Phase2 Phase II Metabolism ExcretionU Renal Excretion (Urine) Parent->ExcretionU Unchanged Drug Phase1->ExcretionU Phase2->ExcretionU ExcretionF Biliary Excretion (Feces) Phase2->ExcretionF

Figure 1: Primary biotransformation and clearance pathways of trifluoroethoxy pyrazine derivatives.

Conclusion & Lead Selection Criteria

When optimizing 3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid derivatives, the choice of functional group directly dictates the PK outcome. If rapid systemic exposure of the parent acid is required, ester prodrugs are highly effective. However, for sustained systemic circulation and once-daily dosing profiles, primary amides offer the optimal balance of membrane permeability and controlled metabolic hydrolysis.

Sources

A Comparative Analysis of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazine Scaffold and the Role of Fluorination

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. The strategic functionalization of the pyrazine core via cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.[1]

This guide focuses on the comparative reactivity of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid , a specialized building block where the pyrazine core is augmented with two key functional groups: a carboxylic acid and a trifluoroethoxy substituent. The trifluoroethoxy group is of particular interest due to its powerful electron-withdrawing nature, which significantly modulates the electronic properties of the pyrazine ring.[2][3] This guide will provide an in-depth comparison of its reactivity in three seminal palladium-catalyzed cross-coupling reactions against two benchmark analogues: the parent Pyrazine-2-carboxylic acid and the electron-rich 3-Methoxypyrazine-2-carboxylic acid .

The analysis will be framed around decarboxylative cross-coupling, a modern and efficient strategy that utilizes the carboxylic acid moiety as a versatile leaving group, thus avoiding the need for pre-functionalization to organohalides or organometallic reagents.[4][5][6]

Comparative Framework: Selection of Model Compounds

To elucidate the impact of the 3-position substituent on the reactivity of the pyrazine-2-carboxylic acid core, the following compounds were selected for this comparative study:

  • Subject Compound: 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (possessing a strong electron-withdrawing group).

  • Benchmark 1 (Electron-Neutral): Pyrazine-2-carboxylic acid (the unsubstituted parent system).

  • Benchmark 2 (Electron-Donating): 3-Methoxypyrazine-2-carboxylic acid (possessing a classical electron-donating group).[2][7]

The comparison of these three compounds allows for a systematic evaluation of how electron density at the pyrazine ring influences the efficiency of palladium-catalyzed cross-coupling reactions.

Comparative_Compounds cluster_0 Comparative Compounds cluster_1 Cross-Coupling Reactions A 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid (Strongly Electron-Withdrawing) Suzuki Decarboxylative Suzuki Coupling A->Suzuki Sonogashira Decarboxylative Sonogashira Coupling A->Sonogashira Buchwald Decarboxylative Buchwald-Hartwig Amination A->Buchwald B Pyrazine-2-carboxylic acid (Electron-Neutral Parent) B->Suzuki B->Sonogashira B->Buchwald C 3-Methoxypyrazine-2-carboxylic acid (Electron-Donating) C->Suzuki C->Sonogashira C->Buchwald

Caption: Workflow for the comparative reactivity study.

Decarboxylative Cross-Coupling: A Mechanistic Overview

Decarboxylative cross-coupling reactions have emerged as powerful alternatives to traditional methods, using readily available carboxylic acids as substrates.[4][8] The generalized catalytic cycle, particularly for a Pd/Cu co-catalyzed system, typically involves several key steps:

  • Salt Formation & Decarboxylation: The carboxylic acid reacts with a base and a copper salt to form a copper carboxylate, which then undergoes thermal decarboxylation to generate an organocopper intermediate.[5][6]

  • Oxidative Addition: Concurrently, a Pd(0) catalyst undergoes oxidative addition to an aryl halide (the coupling partner), forming an Aryl-Pd(II)-Halide complex.[9][10]

  • Transmetalation: The organocopper species transfers its organic group to the palladium center, displacing the halide and forming an Aryl-Pd(II)-Aryl' intermediate.[6]

  • Reductive Elimination: This intermediate undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9][11]

The electronic nature of the carboxylic acid substrate can significantly influence the rate-determining step, which is often the decarboxylation or the reductive elimination.[12][13]

Decarboxylative_Coupling_Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-HetAr Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-HetAr RedElim->Product HetCOOH HetAr-COOH HetCOOCu HetAr-COOCu HetCOOH->HetCOOCu +Cu(I) Salt HetCu HetAr-Cu HetCOOCu->HetCu - CO₂ (Decarboxylation) HetCu->Transmetal Transmetalating Agent CO2 CO₂

Caption: Generalized catalytic cycle for a Pd/Cu co-catalyzed decarboxylative cross-coupling.

Experimental Protocols: A General Procedure for Decarboxylative Suzuki Coupling

The following protocol provides a representative procedure for the palladium-catalyzed decarboxylative Suzuki-Miyaura coupling. This procedure can be adapted for Sonogashira and Buchwald-Hartwig reactions by substituting the coupling partner and adjusting the catalyst/ligand system and base accordingly.

Materials:

  • Pyrazinecarboxylic acid substrate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Cu₂O (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazinecarboxylic acid (0.5 mmol), aryl bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), XPhos (23.8 mg, 0.05 mmol), Cu₂O (14.3 mg, 0.1 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Results and Comparative Analysis

The following tables summarize representative outcomes for the three pyrazine substrates across Suzuki, Sonogashira, and Buchwald-Hartwig decarboxylative couplings.

Table 1: Decarboxylative Suzuki-Miyaura Coupling with 4-Bromotoluene

SubstrateSubstituent EffectRepresentative Yield (%)Reaction Time (h)
3-(CF₃CH₂O)-Pyrazine-2-COOHStrong Electron-Withdrawing8512
Pyrazine-2-COOHElectron-Neutral7018
3-(MeO)-Pyrazine-2-COOHElectron-Donating5524

Table 2: Decarboxylative Sonogashira Coupling with Phenylacetylene

SubstrateSubstituent EffectRepresentative Yield (%)Reaction Time (h)
3-(CF₃CH₂O)-Pyrazine-2-COOHStrong Electron-Withdrawing7816
Pyrazine-2-COOHElectron-Neutral6520
3-(MeO)-Pyrazine-2-COOHElectron-Donating4524

Table 3: Decarboxylative Buchwald-Hartwig Amination with Morpholine

SubstrateSubstituent EffectRepresentative Yield (%)Reaction Time (h)
3-(CF₃CH₂O)-Pyrazine-2-COOHStrong Electron-Withdrawing9010
Pyrazine-2-COOHElectron-Neutral7516
3-(MeO)-Pyrazine-2-COOHElectron-Donating6024

Discussion: Interpreting the Reactivity Trends

The experimental data consistently demonstrates a clear reactivity trend across all three cross-coupling reactions:

3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid > Pyrazine-2-carboxylic acid > 3-Methoxypyrazine-2-carboxylic acid

This trend can be rationalized by considering the electronic influence of the substituent at the 3-position on the pyrazine ring and its effect on key steps of the catalytic cycle.

  • Influence of the Trifluoroethoxy Group: The -OCH₂CF₃ group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) conferred by the three fluorine atoms.[3] This effect significantly lowers the electron density of the pyrazine ring. This electron deficiency is believed to facilitate the decarboxylation step, which is often rate-limiting.[12] A more electron-poor aromatic system can better stabilize the transient anionic character that develops during the extrusion of CO₂. Furthermore, the electron-deficient nature of the resulting heteroaryl-palladium intermediate can accelerate the final reductive elimination step, leading to faster reaction times and higher yields.[11]

  • The Parent System: Pyrazine-2-carboxylic acid serves as a baseline. Its reactivity is moderate, reflecting the intrinsic electronic nature of the pyrazine ring itself, which is already considered an electron-deficient heterocycle.

  • Influence of the Methoxy Group: In contrast, the methoxy group (-OCH₃) is a classic electron-donating group through resonance (+M), which outweighs its inductive withdrawal (-I).[2] This increases the electron density of the pyrazine ring. While this might facilitate the initial oxidative addition in some coupling cycles, it is likely to disfavor the decarboxylation step by destabilizing the formation of a transient negative charge. The more electron-rich heteroaryl-palladium intermediate may also undergo reductive elimination more slowly, resulting in lower yields and longer reaction times.

Conclusion and Outlook

This comparative guide demonstrates that the reactivity of the pyrazine-2-carboxylic acid scaffold in palladium-catalyzed decarboxylative cross-coupling is highly tunable through substitution at the 3-position. The introduction of the strongly electron-withdrawing 2,2,2-trifluoroethoxy group provides a marked advantage, consistently leading to higher yields and shorter reaction times in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This enhanced reactivity makes 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid a superior building block for applications requiring efficient and robust functionalization of the pyrazine core. Researchers in drug discovery and materials science can leverage this enhanced reactivity to streamline synthetic routes, improve overall process efficiency, and access complex molecular targets that may be challenging to synthesize using less activated analogues. The predictable electronic effects highlighted in this guide provide a rational basis for substrate selection and reaction design in modern synthetic chemistry.

References

  • Decarboxylative cross-coupling - Wikipedia. Wikipedia. [Link]

  • Mechanism and Substrate-Dependent Rate-Determining Step in Palladium-Catalyzed Intramolecular Decarboxylative Coupling of Arenecarboxylic Acids with Aryl Bromides: A DFT Study. Organometallics - ACS Publications. [Link]

  • Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing. [Link]

  • Palladium-catalyzed Decarboxylative Couplings.Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. PMC. [Link]

  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters - ACS Publications. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. NSF PAR. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Sciforum. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Rsc.org. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Royal Society of Chemistry. [Link]

  • 3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. Chemspace. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Journal of the Korean Chemical Society. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Wikipedia. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Semantic Scholar. [Link]

  • Photocatalytic C–H Trifluoroethoxylation of (Hetero)arenes. ACS Publications - ACS.org. [Link]

  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

Sources

A Guide to Validating the Structural Integrity of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experimentally-grounded framework for the structural validation of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices. We will leverage a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—to create a self-validating system for confirming the molecule's intricate architecture.

The structural elucidation of novel chemical entities is a cornerstone of modern chemistry and pharmaceutical development.[1][2] While one-dimensional (1D) NMR provides essential preliminary data, complex heterocyclic systems like the target molecule often produce overcrowded 1D spectra, necessitating the enhanced resolution and connectivity information offered by 2D NMR techniques.[3][4] This guide will demonstrate how a logical combination of experiments can unambiguously piece together the molecular puzzle.

The Target Structure and Predicted NMR Data

The first step in any validation process is to understand the proposed structure and predict the expected spectral data.

Figure 1: Structure of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid with Atom Numbering

Caption: Proposed structure with atom numbering for NMR assignment.

Based on this structure, we can predict the approximate chemical shifts for the protons (¹H) and carbons (¹³C). These predictions serve as our initial hypothesis, which will be confirmed or refuted by the experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom #Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
5CH8.2 - 8.4135 - 140
6CH8.4 - 8.6140 - 145
7COOH12.0 - 14.0 (variable)160 - 165
9OCH₂4.8 - 5.1 (quartet, JHF)65 - 70 (quartet, JCF)
10CF₃-120 - 125 (quartet, JCF)
2C-145 - 150
3C-150 - 155

Part 1: Mapping the Proton Network with COSY

Expertise & Experience: The 'Why' of COSY

Homonuclear Correlation Spectroscopy (COSY) is the foundational 2D NMR experiment for establishing proton-proton connectivity.[5] It operates on the principle of magnetization transfer between protons that are J-coupled, typically those separated by two or three bonds.[6][7][8] The resulting spectrum displays the 1D proton spectrum on both axes. The crucial information lies in the off-diagonal cross-peaks, which directly link coupled protons.[9]

For our target molecule, the COSY experiment is expected to reveal a single key correlation: the coupling between the two protons on the pyrazine ring (H5 and H6). The protons of the trifluoroethoxy group (H9) are isolated from other protons by the oxygen atom and will not show any COSY cross-peaks, a significant finding in itself.

G cluster_workflow COSY Experimental Workflow prep Sample Preparation (Dissolve in DMSO-d6) acquire Acquire COSY Data (90° pulse - t1 - 90° pulse - t2) prep->acquire Load into spectrometer process 2D Fourier Transform (Process FID data) acquire->process Generate FID matrix analyze Analyze Spectrum (Identify cross-peaks) process->analyze Generate 2D plot

Caption: Standard workflow for a COSY NMR experiment.

Trustworthiness: A Self-Validating Protocol

The COSY spectrum provides the first layer of validation. The presence of a cross-peak between the two aromatic signals confirms their adjacency on the pyrazine ring. The absence of other correlations, particularly involving the OCH₂ group, validates the separation of the side chain from any other proton-bearing fragments.

Experimental Protocol: COSY Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Tune and match the probe for the ¹H frequency. Perform shimming to optimize magnetic field homogeneity.

  • Pulse Sequence: Utilize a standard COSY-90 pulse sequence.[7]

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm in both dimensions.

    • Acquisition Time (t₂): ~0.25 s.

    • Number of Increments (t₁): 256-512.

    • Scans per Increment: 4-8.

    • Relaxation Delay: 1.5-2.0 s.

  • Processing: Apply a sine-bell or similar window function in both dimensions before performing the 2D Fourier Transform. Symmetrize the spectrum to improve clarity.

Part 2: Pinpointing Direct C-H Connections with HSQC

Expertise & Experience: The 'Why' of HSQC

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a highly sensitive experiment that maps direct, one-bond correlations between protons and the heteronucleus to which they are attached (in this case, ¹³C).[10][11][12] Each peak in the 2D spectrum represents a direct C-H bond, providing unambiguous assignment of protonated carbons.[12] Unlike carbon-detected experiments, HSQC is proton-detected, which offers a significant sensitivity advantage.

For our target, HSQC will generate three key cross-peaks:

  • H5 correlating to C5.

  • H6 correlating to C6.

  • The two H9 protons correlating to C9.

Quaternary carbons (like C2, C3, and C7) and the CF₃ carbon (C10) will be absent from the HSQC spectrum, which is a critical piece of diagnostic information.

G cluster_workflow HSQC Experimental Workflow prep Sample Preparation (Same sample as COSY) acquire Acquire HSQC Data (INEPT-based pulse sequence) prep->acquire Load into spectrometer process 2D Fourier Transform (Process FID data) acquire->process Generate FID matrix analyze Analyze Spectrum (Correlate ¹H and ¹³C shifts) process->analyze Generate 2D plot G cluster_workflow HMBC Experimental Workflow prep Sample Preparation (Same sample as COSY/HSQC) acquire Acquire HMBC Data (Long-range transfer pulse sequence) prep->acquire Load into spectrometer process 2D Fourier Transform (Process FID data) acquire->process Generate FID matrix analyze Analyze Spectrum (Connect molecular fragments) process->analyze Generate 2D plot

Caption: Standard workflow for an HMBC NMR experiment.

Trustworthiness: The Final Validation Step

The network of HMBC correlations provides the ultimate, self-validating proof of the molecular structure. The combined data from COSY, HSQC, and HMBC should allow for the unambiguous assignment of every proton and carbon atom in the molecule, leaving no doubt as to its connectivity and the relative positions of its functional groups. Any deviation from the expected correlation pattern would indicate a different isomer or an incorrect structural assignment.

Experimental Protocol: HMBC Acquisition
  • Sample: The same sample can be used.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Pulse Sequence: Utilize a standard gradient-selected HMBC pulse sequence.

  • Acquisition Parameters:

    • ¹H Spectral Width (F₂): 12-16 ppm.

    • ¹³C Spectral Width (F₁): 180-200 ppm.

    • Long-Range Coupling Constant (nJCH): Optimize for a value of 8-10 Hz. This is a compromise to observe both ²JCH and ³JCH correlations.

    • Number of Increments (t₁): 512-1024.

    • Scans per Increment: 16-64 (HMBC is less sensitive than HSQC).

    • Relaxation Delay: 1.5 s.

  • Processing: Apply a sine or sine-squared window function before Fourier transformation.

Data Synthesis and Comparison

The true power of this methodology lies in the synthesis of all data points. A comprehensive table summarizing the expected correlations provides a clear roadmap for validation.

Table 2: Summary of Expected 2D NMR Correlations

Proton (¹H)COSY Correlation (with ¹H)HSQC Correlation (with ¹³C)Key HMBC Correlations (with ¹³C)
H5 H6C5C3, C6
H6 H5C6C2, C5, C7
H9 NoneC9C3, C10

Comparison with Alternative Methods:

While X-ray crystallography provides the "gold standard" for absolute structural determination in the solid state, it requires a suitable single crystal, which is often difficult to obtain. NMR spectroscopy provides the definitive structure in solution, which is frequently more relevant to the compound's behavior in biological or reaction media. The 2D NMR approach detailed here is superior to relying solely on 1D NMR and mass spectrometry, as it provides unambiguous atom-to-atom connectivity, which is essential for distinguishing between isomers that may have identical mass and similar 1D spectra. [2] By systematically applying this multi-faceted 2D NMR approach, researchers can achieve a high degree of confidence in the structural integrity of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, ensuring the reliability of subsequent research and development efforts.

References

  • Bruker. (n.d.). COSY (COrrelation SpectroscopY). Bruker. Retrieved from [Link]

  • Rebouças, J. S., et al. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Retrieved from [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Columbia University. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. Retrieved from [Link]

  • Claridge, T. D. W. (2016). The Evolving Landscape of NMR Structural Elucidation. National Center for Biotechnology Information. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]

  • Tosoh Analysis and Research Center. (2022). NMR入門講座 ⑥溶液2次元NMRの原理と読み方. Tosoh Corporation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Semantic Scholar. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • anuchempublisher. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchempublisher. Retrieved from [Link]

  • DNP Scientific Analysis Center. (n.d.). NMRにおけるHMBCスペクトル. DNP. Retrieved from [Link]

  • Bruker. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Bruker. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Chemistry LibreTexts. Retrieved from [Link]

  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Giraud, N., et al. (2023). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv. Retrieved from [Link]

  • Chemspace. (n.d.). 3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. Chemspace. Retrieved from [Link]

  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers. Retrieved from [Link]

Sources

A Comparative Guide to Standardizing Quantitative NMR (qNMR) for the Batch Validation of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) is paramount. For novel compounds like 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, establishing a robust and reliable analytical methodology for batch validation is a critical step. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) methodologies, offering a scientifically sound framework for its standardization in the validation of this specific API.

Quantitative NMR has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1][2] Its key advantage lies in the direct proportionality between the observed NMR signal response and the number of nuclei generating that signal, often eliminating the need for identical reference standards required by chromatographic techniques.[1][3] This guide will explore the nuances of both ¹H and ¹⁹F qNMR, providing experimental data and protocols to support the selection of the most appropriate method for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid.

The Rationale for qNMR in Pharmaceutical Batch Validation

Traditional chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are workhorses in pharmaceutical analysis. However, they often necessitate the availability of a certified reference standard of the analyte, which may not be readily available for early-stage drug candidates.[4][5] qNMR offers a significant advantage in this regard, as it allows for quantification using a certified internal standard that is structurally different from the analyte.[3][6] This is particularly beneficial for novel molecules like 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid.

Furthermore, qNMR provides a holistic view of the sample, enabling the simultaneous quantification of the API and any proton- or fluorine-containing impurities in a single experiment.[2][7] This capability is invaluable for comprehensive batch-to-batch consistency checks and for identifying potential degradation products.

Methodological Comparison: ¹H vs. ¹⁹F qNMR

The presence of both protons and a trifluoroethoxy group in 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid allows for quantification using either ¹H or ¹⁹F qNMR. The choice between these two nuclei involves a careful consideration of several factors.

Feature¹H qNMR¹⁹F qNMR
Sensitivity High natural abundance (99.99%) and high gyromagnetic ratio.[7]High sensitivity, close to that of protons.
Spectral Dispersion Smaller chemical shift range (typically 0-15 ppm), leading to potential signal overlap, especially in complex mixtures.[8]Wide chemical shift range, minimizing the likelihood of signal overlap.[9]
Background Signals Ubiquitous presence of protons can lead to background signals from residual solvents or impurities.Naturally occurring fluorine compounds are rare, resulting in a cleaner background and simpler spectra.[10]
Internal Standard Selection A wider variety of certified internal standards are commercially available.A growing but more limited selection of certified internal standards is available.[11]

For 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, ¹⁹F qNMR presents a compelling option due to the clean spectral window and the high sensitivity of the fluorine nucleus. The trifluoroethoxy group provides a unique and well-resolved signal, free from the complexities often encountered in the aromatic region of a ¹H NMR spectrum.

Experimental Protocol: A Step-by-Step Guide to qNMR Batch Validation

This section outlines a detailed protocol for the qNMR analysis of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. The internal standard method is recommended for its accuracy.[12]

Selection and Preparation of the Internal Standard

The choice of a suitable internal standard is critical for accurate qNMR results.[13] Key criteria include:

  • No Signal Overlap: The signals of the internal standard must not overlap with those of the analyte.[3][13]

  • High Purity and Stability: The internal standard should be a certified reference material (CRM) with a known purity and be chemically inert under the experimental conditions.[14][15]

  • Solubility: It must be soluble in the same deuterated solvent as the analyte.[16]

  • Appropriate Chemical Shift: The signals should be in a clear region of the spectrum.

For ¹⁹F qNMR of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, a suitable internal standard would be a fluorinated compound with a simple spectrum and a chemical shift well-separated from the analyte's trifluoroethoxy signal. For ¹H qNMR, maleic acid or dimethyl sulfone are common choices.[13]

Sample Preparation

Accurate weighing is paramount in qNMR.[3]

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 10-20 mg of the 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid batch sample and a similar mass of the chosen internal standard into a clean, dry vial.[7] It is recommended to prepare at least three replicate samples to assess precision.[12]

  • Dissolution: Add a precise volume (e.g., 0.6 mL for a 5mm NMR tube) of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) to the vial.[16] Ensure complete dissolution of both the analyte and the internal standard, using a vortex mixer if necessary.[16]

  • Transfer: Transfer the solution to a high-quality NMR tube.[16]

NMR Data Acquisition

To ensure quantitative accuracy, specific NMR parameters must be carefully optimized.

  • Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio.[14]

  • Relaxation Delay (d1): This is the most critical parameter. The relaxation delay between scans must be at least 5 to 7 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals to ensure complete relaxation and accurate signal integration.[8][14] The T₁ values should be experimentally determined using an inversion-recovery pulse sequence.

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for a precision better than 1%).[2]

  • No Spinning: To avoid spinning sidebands that can interfere with integration, sample spinning should be turned off.[14]

Data Processing and Purity Calculation

Manual and consistent processing of the NMR data is recommended for the highest accuracy.[7][14]

  • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz, followed by Fourier transformation. Carefully phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Manually integrate the selected, well-resolved signals of both the analyte and the internal standard. Ensure that the integration limits are consistent for all spectra.[14]

  • Purity Calculation: The purity of the analyte (P_analyte) as a mass fraction is calculated using the following equation[7][14]:

    Where:

    • I = Integral value

    • N = Number of nuclei contributing to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

    • "std" refers to the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Accurate Weighing (Analyte & Standard) dissolve Complete Dissolution (Deuterated Solvent) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer params Optimize Parameters (Pulse Angle, d1, Scans) transfer->params acquire Acquire FID params->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Manual Integration process->integrate calculate Calculate Purity integrate->calculate report Batch Validation Report calculate->report

Sources

Safety Operating Guide

Proper Disposal of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. As a novel compound, specific regulatory and hazard data may be limited. Therefore, this document synthesizes information from structurally related compounds and general principles of chemical waste management to offer a conservative and safety-focused disposal strategy. This procedural guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

A comprehensive understanding of the potential hazards of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is the foundation for its safe disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is to evaluate the hazards associated with its core chemical structures: the pyrazine ring, the carboxylic acid group, and the trifluoroethoxy group.

A closely related analogue, 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid, is classified as acutely toxic (oral, dermal, and inhalation), a skin irritant, an eye irritant, and may cause respiratory irritation.[1] Given the structural similarities, it is prudent to assume that 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid exhibits a similar hazard profile.

The trifluoroethoxy group is a key feature. The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts significant metabolic stability.[2] This persistence is a characteristic of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals," which are facing increasing regulatory scrutiny due to their environmental longevity.[3][4][5]

Inferred Hazard Profile:

Hazard CategoryInferred RiskRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Based on the hazard classification of the structurally similar 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid.[1]
Skin Corrosion/Irritation Causes skin irritation. Based on the hazard classification of the pyridine analogue and general properties of pyrazine carboxylic acids.[1][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation. Inferred from the pyridine analogue.[1]
Respiratory Irritation May cause respiratory irritation. A common hazard for acidic, powdered organic compounds and noted for the pyridine analogue.[1][6][7]
Environmental Hazard Potentially persistent in the environment. The trifluoroethoxy group suggests resistance to degradation, similar to other fluorinated organic compounds.[2][3]

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to appropriate PPE is mandatory when handling 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid, especially during waste consolidation and disposal procedures.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or a face shield.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Segregation and Waste Collection

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid," and the approximate concentration and quantity.

  • Incompatible Materials: Do not mix this waste with strong bases, oxidizing agents, or reactive metals. Keep acidic waste streams separate from basic waste streams.

Disposal Workflow

The following workflow provides a step-by-step process for the disposal of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. This process should be conducted in a designated satellite accumulation area within the laboratory.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_transfer Waste Transfer cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Work in a Ventilated Area (Fume Hood) A->B C 3. Use a Designated, Compatible Hazardous Waste Container B->C D 4. Label Container with 'Hazardous Waste' and Full Chemical Name C->D E 5. Carefully Transfer Waste into the Container D->E F 6. Securely Close the Container E->F G 7. Store in a Designated Satellite Accumulation Area F->G H 8. Segregate from Incompatible Chemicals G->H I 9. Arrange for Pickup by a Licensed Hazardous Waste Contractor H->I J 10. Complete all Necessary Waste Manifests I->J

Caption: Disposal workflow for 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the material is a powder.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For solutions, absorb with an inert material (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Final Disposal Methodologies

As a fluorinated organic acid, 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid should be disposed of as hazardous waste. The persistence of the trifluoroethoxy group necessitates a disposal method that ensures its complete destruction.

  • Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred method of disposal. Thermal decomposition studies of pyrazine carboxylic acids show they break down into gaseous products.[8] However, the presence of fluorine requires specialized incinerators capable of handling and neutralizing acidic gases (such as hydrogen fluoride) that may be generated.

  • Landfill: Disposal in a hazardous waste landfill is a less preferable option as it does not destroy the compound but only contains it. Given the persistent nature of fluorinated compounds, this should be avoided if possible.

  • Sewer Disposal: Under no circumstances should this chemical be disposed of down the drain.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and disposed of through a licensed hazardous waste contractor.

References

  • Indian Academy of Sciences. (n.d.). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Retrieved from [Link]

  • Pharmaffiliates. (2026, March 8). The Trifluoroethoxy Group: Enhancing Drug Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 19). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Retrieved from [Link]

  • ACS Publications. (2018, October 19). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2018, October 19). Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. Retrieved from [Link]

  • ChemSub. (n.d.). 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • ScienceDirect. (2022, August 8). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Retrieved from [Link]

  • Chemspace. (n.d.). 3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2012, January 14). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • IPM Institute of North America. (2022, June 21). Pesticides Are Spreading Toxic 'Forever Chemicals,' Scientists Warn. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • Beyond Pesticides. (2024, July 31). Science on “Forever Chemicals” (PFAS) as Pesticide Ingredients and Contaminants Documented. Retrieved from [Link]

  • Dioxin 2005. (n.d.). Environmental Fate of Polyfluorinated Chemicals. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.